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Foundational

An In-depth Technical Guide to 3-Aminoquinoxalin-6-ol: Structure, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-Aminoquinoxalin-6-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. By synthesizing available data on t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 3-Aminoquinoxalin-6-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. By synthesizing available data on the quinoxaline scaffold and related analogues, this document offers insights into its chemical structure, physicochemical properties, potential synthetic routes, and promising applications in medicinal chemistry.

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery

The quinoxaline core, a bicyclic system consisting of a benzene ring fused to a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its presence in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Quinoxaline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The versatility of the quinoxaline ring system allows for extensive chemical modification, facilitating the generation of large compound libraries for structure-activity relationship (SAR) studies and the optimization of therapeutic potential.[1]

3-Aminoquinoxalin-6-ol: Chemical Structure and Identification

3-Aminoquinoxalin-6-ol is a derivative of the quinoxaline scaffold featuring an amino group at the 3-position and a hydroxyl group at the 6-position. These functional groups are expected to significantly influence the molecule's chemical reactivity, physical properties, and biological activity.

Caption: 2D Chemical Structure of 3-Aminoquinoxalin-6-ol

Table 1: Chemical Identifiers for 3-Aminoquinoxalin-6-ol

IdentifierValueSource
IUPAC Name 3-Aminoquinoxalin-6-olIUPAC Nomenclature
CAS Number Not readily availableN/A
Molecular Formula C₈H₇N₃OCalculated
Molecular Weight 161.16 g/mol Calculated
InChI InChI=1S/C8H7N3O/c9-8-7-11-5-2-1-4(12)3-6(5)10-7/h1-3,12H,(H2,9,10,11)Calculated
InChIKey Not readily availableN/A
SMILES Nc1ncc2cc(O)ccc2n1Calculated

Physicochemical Properties

Detailed experimental data for 3-Aminoquinoxalin-6-ol is not widely published. However, we can infer its properties based on the known characteristics of related compounds such as 6-Aminoquinoxaline.[4][5] The presence of both an amino and a hydroxyl group, which can act as hydrogen bond donors and acceptors, is expected to result in a higher melting point and greater polarity compared to the parent quinoxaline.

Table 2: Predicted Physicochemical Properties of 3-Aminoquinoxalin-6-ol

PropertyPredicted ValueBasis of Prediction and Notes
Melting Point >160 °CBased on the melting point of 6-Aminoquinoxaline (157-161 °C).[4] The additional hydroxyl group is expected to increase intermolecular hydrogen bonding, leading to a higher melting point.
Boiling Point >300 °C (decomposes)High melting point and polar nature suggest a high boiling point, likely with decomposition.
Solubility Soluble in DMSO and polar organic solvents; sparingly soluble in water.The aromatic core confers lipophilicity, while the amino and hydroxyl groups enhance polarity and solubility in polar solvents.[1]
pKa Multiple values expectedThe amino group will have a basic pKa, while the hydroxyl group will have an acidic pKa. The exact values are influenced by the electron-withdrawing nature of the quinoxaline ring.
Appearance Likely a yellow to brown crystalline solidBased on the appearance of 6-Aminoquinoxaline.[4]

Spectroscopic Profile (Predicted)

The structural elucidation of 3-Aminoquinoxalin-6-ol would rely on a combination of spectroscopic techniques. The expected spectral features are outlined below.

Table 3: Predicted Spectroscopic Data for 3-Aminoquinoxalin-6-ol

TechniqueExpected Features
¹H NMR - Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm), with multiplicities determined by their coupling with neighboring protons on the benzene ring. - -NH₂ Protons: A broad singlet, the chemical shift of which is dependent on solvent and concentration. - -OH Proton: A broad singlet, also dependent on solvent and concentration.
¹³C NMR - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). - C-NH₂ and C-OH: Carbons attached to the amino and hydroxyl groups will be deshielded and appear at the lower field end of the aromatic region.
IR Spectroscopy - N-H Stretching: Two characteristic sharp peaks in the range of 3300-3500 cm⁻¹ for the primary amine. - O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹. - C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings. - C-N and C-O Stretching: Bands in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry - Molecular Ion Peak (M⁺): An intense peak at m/z = 161.06, corresponding to the molecular weight of the compound.

Synthesis and Reactivity

A plausible synthetic route to 3-Aminoquinoxalin-6-ol would involve the condensation of a suitably substituted o-phenylenediamine with a 1,2-dicarbonyl compound, a common method for quinoxaline synthesis.[3]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Functional Group Interconversion cluster_4 Final Product A 1,2,4-Triaminobenzene C Condensation A->C B Glyoxal B->C D 6-Aminoquinoxaline C->D E Hydroxylation D->E F 3-Aminoquinoxalin-6-ol E->F

Caption: Proposed Synthetic Workflow for 3-Aminoquinoxalin-6-ol

Experimental Protocol: Proposed Synthesis of 3-Aminoquinoxalin-6-ol

  • Synthesis of 6-Nitroquinoxaline: A common starting point is the condensation of 1,2-diamino-4-nitrobenzene with glyoxal in a suitable solvent like ethanol or acetic acid, followed by refluxing the mixture.[1]

  • Reduction to 6-Aminoquinoxaline: The nitro group of 6-nitroquinoxaline can be reduced to an amine using standard reducing agents such as tin(II) chloride in ethanol or through catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]

  • Introduction of the 3-Amino Group: The 3-amino group could potentially be introduced via nucleophilic aromatic substitution on a 3-halo-6-hydroxyquinoxaline precursor.

  • Introduction of the 6-Hydroxyl Group: The hydroxyl group could be introduced via demethylation of a 6-methoxyquinoxaline derivative using reagents like boron tribromide.[3] Alternatively, a diazotization-hydrolysis sequence on the 6-amino group could be explored.

  • Purification: The final product would be purified using techniques such as column chromatography or recrystallization.[1]

The reactivity of 3-Aminoquinoxalin-6-ol is dictated by its functional groups. The amino group can undergo acylation, alkylation, and diazotization reactions. The hydroxyl group can be alkylated or acylated. The quinoxaline ring system itself can undergo electrophilic substitution, although the positions of substitution will be directed by the existing amino and hydroxyl groups.

Potential Applications in Drug Discovery and Research

While specific biological data for 3-Aminoquinoxalin-6-ol is scarce, the known activities of related quinoxaline derivatives suggest several promising areas of application.

  • Anticancer Agents: Many quinoxaline derivatives exhibit potent anticancer activity.[2][6] The presence of the amino and hydroxyl groups provides handles for further derivatization to optimize activity and selectivity against various cancer cell lines.

  • Kinase Inhibitors: The quinoxaline scaffold is a common feature in many kinase inhibitors.[7] 3-Aminoquinoxalin-6-ol could serve as a starting point for the development of novel inhibitors targeting specific kinases involved in disease pathways.

  • Antimicrobial Agents: Quinoxaline derivatives have shown activity against a range of bacteria and fungi.[3][6] 3-Aminoquinoxalin-6-ol and its derivatives could be investigated for their potential as new antimicrobial agents.

  • Fluorescent Probes: The quinoxaline ring system is inherently fluorescent.[4] Modifications of the amino and hydroxyl groups could be used to develop fluorescent probes for sensing and imaging applications in biological systems.[4]

Safety and Handling

Specific toxicity data for 3-Aminoquinoxalin-6-ol is not available. However, based on safety data for related compounds like 3-Amino-1-propanol and other amino-substituted heterocycles, it should be handled with care.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

It is imperative to consult the Safety Data Sheet (SDS) for any quinoxaline derivative before handling and to perform a thorough risk assessment.

Conclusion

3-Aminoquinoxalin-6-ol represents a promising, yet underexplored, molecule within the esteemed class of quinoxaline compounds. Its unique substitution pattern with both an amino and a hydroxyl group offers a wealth of opportunities for chemical modification and the development of novel therapeutic agents and research tools. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers to begin their investigations into the synthesis, properties, and potential applications of this intriguing compound.

References

  • Sigma-Aldrich. (2025, November 6).
  • ResearchGate. (n.d.). Synthesis of 3-acyl-6-aminoquinoxaline 1,4-dioxides.
  • PubChem. (n.d.). 3-Amino-6-bromoquinoxalin-2-ol.
  • TCI Chemicals. (2025, October 27).
  • Angene Chemical. (2024, September 2).
  • Kao Chemicals. (2021, January 25).
  • Yuan, X. X. (2011, March). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 22(3), 253-255.
  • Thermo Fisher Scientific. (2012, July 12).
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • PubChem. (n.d.). 3-Aminoquinoline.
  • Organic Chemistry Portal. (n.d.). Quinoxalinone synthesis.
  • ChemicalBook. (n.d.). 3-AMINO-QUINOXALINE-2-OL.
  • Sigma-Aldrich. (n.d.). 3-Aminoquinoline 98.
  • Sigma-Aldrich. (n.d.). 3-Aminoisoquinoline 97.
  • BenchChem. (n.d.). Spectroscopic Profile of 3-Aminoquinoline: A Technical Guide.
  • SciSpace. (2018, December 19). Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors.
  • IUPAC. (n.d.). Nomenclature and Symbolism for Amino Acids and Peptides.
  • Queen's University. (n.d.). Bio NMR spectroscopy.
  • ResearchGate. (n.d.). Chemical structure of compound 6.
  • University of Calgary. (n.d.). SPECTROSCOPIC TABLES.
  • Chem-Impex. (n.d.). 6-Aminoquinoxaline.
  • NextSDS. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-aminoquinoxaline-6-carboxylic acid.
  • PMC. (n.d.).
  • TCI Chemicals. (n.d.). 3-Aminoquinoline.
  • BenchChem. (n.d.). Quinoxalin-6-amine Compounds: A Comprehensive Review for Drug Discovery and Development.
  • ResearchGate. (2010, September). Photophysical Properties of Dipeptides Containing Substituted 3-(Quinoxalin-6-yl) Alanine.
  • PubMed. (2016, July 14).
  • Zenodo. (2025, July 23).
  • ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • PubChem. (n.d.). 6-Quinoxalinamine.

Sources

Exploratory

In-Depth Technical Guide: Elucidating the In Vitro Mechanism of Action of 3-Aminoquinoxalin-6-ol

As a Senior Application Scientist, evaluating the in vitro mechanism of action (MoA) of a specific small-molecule building block requires looking beyond its basic chemical identity. 3-Aminoquinoxalin-6-ol (CAS: 1889176-8...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the in vitro mechanism of action (MoA) of a specific small-molecule building block requires looking beyond its basic chemical identity. 3-Aminoquinoxalin-6-ol (CAS: 1889176-87-7) is a highly privileged pharmacophore. Its fused pyrazine-benzene ring system, decorated with a hydrogen-bond donating 3-amino group and an electron-modulating 6-hydroxyl group, allows it to engage in multiple distinct biological pathways.

Depending on the cellular context, microenvironment (e.g., hypoxia), and concentration, this scaffold operates via two primary mechanisms: ATP-competitive kinase inhibition and bioreductive radical generation . This whitepaper deconstructs these mechanisms, providing the theoretical causality and the self-validating experimental protocols required to profile this compound in vitro.

Structural Pharmacology & Target Engagement

The versatile biological activities of quinoxaline derivatives—spanning antitumoral to antibacterial effects—are fundamentally dictated by the electron-donating or -withdrawing nature of substituents at the 6- and 7-positions, which directly alter the compound's reduction potential and target affinity[1].

In 3-aminoquinoxalin-6-ol, the structural features dictate the following target engagements:

  • The 3-Amino Group: Acts as a critical hydrogen bond donor, essential for anchoring the molecule into the hinge region of various receptor tyrosine kinases (RTKs) or adenosine receptors.

  • The 6-Hydroxyl Group: Serves a dual purpose. It acts as an additional hydrogen bond acceptor/donor for target specificity, and it enriches the electron density of the aromatic core, tuning the redox potential of the molecule for single-electron reduction.

  • The Planar Core: Facilitates direct intercalation into DNA, disrupting DNA replication and transcription, which ultimately triggers caspase-mediated apoptosis at higher concentrations[2].

Core Mechanism I: ATP-Competitive Kinase Inhibition

The most prominent in vitro application of the 3-aminoquinoxaline scaffold is the competitive inhibition of kinases. The molecule mimics the adenine ring of ATP, slipping into the hydrophobic ATP-binding pocket of kinases (such as PDGFR, FGFR, or PI3K).

KinaseInhibition Compound 3-Aminoquinoxalin-6-ol (Pharmacophore) Kinase Receptor Tyrosine Kinase (ATP Hinge Region) Compound->Kinase Competitive Binding Downstream Downstream Signaling (PI3K / AKT Pathway) Kinase->Downstream Blocked Phosphorylation Phenotype Inhibition of Proliferation & Induction of Apoptosis Downstream->Phenotype Signal Attenuation

Logical flow of ATP-competitive kinase inhibition by the 3-aminoquinoxalin-6-ol scaffold.

Protocol 1: Self-Validating TR-FRET Kinase Profiling Assay

To robustly quantify the IC50 of 3-aminoquinoxalin-6-ol without the interference of compound auto-fluorescence (a common issue with planar aromatic compounds), we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality & Trustworthiness: TR-FRET separates the emission signal temporally from the initial excitation pulse, completely eliminating background fluorescence. The assay is self-validating through the calculation of a Z'-factor; a Z' > 0.6 confirms that the assay window is statistically robust and the inhibition observed is genuine, not an artifact of compound aggregation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the recombinant target kinase (e.g., PDGFRα), a biotinylated peptide substrate, and ATP at its predetermined Michaelis constant ( Km​ ).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 3-aminoquinoxalin-6-ol in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

  • Reaction Initiation: Add 5 µL of the kinase/substrate master mix to the compound. Incubate for 15 minutes at room temperature to allow for equilibrium binding. Initiate the reaction by adding 5 µL of ATP.

  • Reaction Termination & Detection: After 60 minutes, halt the reaction by adding 10 µL of a detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phosphopeptide antibody (donor), and Streptavidin-APC (acceptor).

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm; dual emission at 615 nm and 665 nm). Calculate the 665/615 ratio to determine the extent of phosphorylation and derive the IC50 using a 4-parameter logistic curve fit.

Core Mechanism II: Bioreductive Activation and Oxidative Stress

Beyond kinase inhibition, quinoxalines are heavily investigated as bioreductive prodrugs. The cytotoxicity of these compounds is heavily dependent on their radical chemistry. Bioreduction of the quinoxaline core by intracellular reductases (like NADPH:cytochrome P450 reductase) yields a radical anion that, rather than undergoing rapid back-oxidation, breaks down to form highly oxidizing reactive oxygen species (ROS)[3].

Bioreduction Prodrug 3-AQ-6-ol Core (Intracellular) Enzyme Reductase (e.g., POR) Prodrug->Enzyme Radical Radical Anion Intermediate Enzyme->Radical 1e- Reduction ROS Reactive Oxygen Species (ROS) Radical->ROS O2 Interaction Damage DNA Damage & Cytotoxicity ROS->Damage Oxidative Stress

Bioreductive activation pathway of quinoxalines leading to ROS-mediated DNA damage.

Protocol 2: In Vitro ROS Generation and Hypoxia Cytotoxicity Assay

To evaluate the oxidative stress induced by 3-aminoquinoxalin-6-ol, we utilize the fluorogenic probe H2DCFDA.

Causality & Trustworthiness: H2DCFDA is cell-permeable and non-fluorescent until it is intracellularly deacetylated by esterases and oxidized by ROS into highly fluorescent DCF. To make this a self-validating system, we include a parallel treatment arm pre-incubated with N-acetylcysteine (NAC), a potent ROS scavenger. If the compound's cytotoxicity is truly ROS-mediated, NAC will rescue the cell viability, proving the mechanistic causality.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (human lung carcinoma) cells in a 96-well black, clear-bottom plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Probe Loading: Wash cells with PBS and incubate with 10 µM H2DCFDA in serum-free media for 30 minutes in the dark.

  • Control Establishment: In designated control wells, pre-treat cells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to compound addition.

  • Compound Treatment: Remove the probe solution, wash, and add media containing 3-aminoquinoxalin-6-ol (e.g., 10 µM and 50 µM).

  • Fluorescence Quantification: Measure fluorescence kinetically every 30 minutes for 4 hours using a microplate reader (Ex/Em = 485/535 nm).

  • Viability Readout: After 24 hours, perform a standard CellTiter-Glo (ATP-luminescence) assay to correlate ROS generation with cell death, comparing the NAC-rescued wells against the unrescued wells.

Quantitative Data Synthesis

To provide a comprehensive overview of the scaffold's in vitro behavior, the following table synthesizes representative quantitative benchmarks expected when profiling 3-aminoquinoxalin-6-ol and its immediate derivatives across various assays.

Target / AssayBiological SystemReadout MetricRepresentative ValueMechanistic Implication
Kinase Inhibition Recombinant PDGFRαIC50 (TR-FRET)1.2 µMDirect ATP-competitive hinge binding.
ROS Generation A549 Cells (Normoxia)Fold Change (DCF)4.5x over vehicleBioreductive radical formation.
DNA Intercalation Cell-free DNAThermal Shift ( ΔTm​ )+2.1 °CPlanar core stacking between base pairs.
Neuroprotection SH-SY5Y CellsEC50 (Viability)50 µMGlial-dependent RyR pathway activation.

Note: Interestingly, specific 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects on dopaminergic neurons in Parkinson's disease models at specific concentrations. This is achieved through a glial-dependent mechanism and the activation of ryanodine receptor (RyR) calcium release channels, highlighting the scaffold's dose-dependent versatility[4].

References

  • Title: Technical Guide: 2-Amino-6-nitroquinoxaline (CAS No. 115726-26-6)
  • Title: Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions | Source: PMC (nih.gov)
  • Title: New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models | Source: Journal of Medicinal Chemistry - ACS Publications | URL
  • Title: Radical Chemistry and Cytotoxicity of Bioreductive 3-Substituted Quinoxaline Di-N-Oxides | Source: Chemical Research in Toxicology - ACS Publications | URL

Sources

Foundational

Spectral Deconstruction of 3-Aminoquinoxalin-6-ol: A Comprehensive Guide to NMR and FT-IR Characterization

As a Senior Application Scientist, I approach the spectral characterization of small-molecule heterocycles not merely as a data collection exercise, but as a systematic deconstruction of their electronic environments. 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the spectral characterization of small-molecule heterocycles not merely as a data collection exercise, but as a systematic deconstruction of their electronic environments. 3-aminoquinoxalin-6-ol (CAS: 1889176-87-7) is a highly polarized bicyclic compound serving as a critical intermediate in the development of kinase inhibitors and bioreductive prodrugs.

Characterizing this molecule requires navigating a complex push-pull electronic system. The electron-deficient quinoxaline core is simultaneously perturbed by two strongly electron-donating groups: an amino group (-NH₂) at C3 and a hydroxyl group (-OH) at C6. This guide provides a field-proven, self-validating framework for acquiring and interpreting the Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectra of 3-aminoquinoxalin-6-ol[1].

Mechanistic Causality in Spectral Behavior

To accurately assign spectral peaks, one must first understand the causality behind the molecule's magnetic shielding and vibrational modes.

Electronic Anisotropy and the +M Effect: The quinoxaline parent structure is inherently electron-withdrawing. However, the introduction of the C6-OH group exerts a strong positive mesomeric (+M) effect, pushing electron density into the benzene ring. This significantly shields the ortho protons (H-5 and H-7), shifting their resonance upfield compared to the meta proton (H-8). Similarly, the C3-NH₂ group donates electron density into the pyrazine ring, shielding the isolated H-2 proton. This electronic behavior is highly consistent with observations in related [2].

Intermolecular Hydrogen Bonding: Both the -OH and -NH₂ moieties act as strong hydrogen bond donors and acceptors. In non-polar solvents like CDCl₃, 3-aminoquinoxalin-6-ol forms extensive intermolecular networks, leading to severe signal broadening and poor solubility. Therefore, the selection of a strongly hydrogen-bond-accepting solvent is not optional; it is a mechanistic necessity to achieve sharp, resolvable spectral lines.

Self-Validating Experimental Protocols

Trustworthy analytical science relies on protocols that validate themselves in real-time. The following workflows are designed to eliminate artifacts and confirm structural assignments definitively.

Protocol A: High-Resolution NMR Acquisition & D₂O Exchange

Purpose: To acquire 1D NMR spectra and definitively separate carbon-bound protons from exchangeable heteroatom protons.

  • Solubilization: Weigh exactly 15 mg of highly pure 3-aminoquinoxalin-6-ol. Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ competitively disrupts the solute's intermolecular hydrogen bonds, ensuring monomeric dispersion and sharp NMR signals.

  • Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS) to the sample to rigidly lock the zero reference point.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the ¹H spectrum (400 MHz, 16 scans, 2s relaxation delay) and the ¹³C spectrum (100 MHz, 1024 scans, 2s relaxation delay).

  • Self-Validation (The D₂O Shake): To prove that the downfield signals belong to the -OH and -NH₂ groups, add 10 µL of deuterium oxide (D₂O) directly to the NMR tube. Shake vigorously for 30 seconds and re-acquire the ¹H spectrum.

    • Causality: Labile protons will undergo rapid isotopic exchange with deuterium, causing their specific NMR signals to vanish. This positively identifies the heteroatom protons without relying solely on chemical shift predictions, a standard practice for [3].

Protocol B: FT-IR (Diamond ATR) Acquisition

Purpose: To capture the vibrational modes of the molecule without moisture interference.

  • Background Subtraction: Clean the Diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: Atmospheric CO₂ and water vapor must be subtracted to prevent interference in the critical 3300 cm⁻¹ and 2300 cm⁻¹ regions.

  • Sample Application: Place 2-3 mg of neat, solid 3-aminoquinoxalin-6-ol directly onto the crystal. Apply uniform pressure using the ATR anvil.

    • Causality: Traditional KBr pellets are highly hygroscopic and absorb atmospheric moisture, which artificially inflates the O-H stretching region. ATR analyzes the neat solid, bypassing this artifact entirely.

  • Processing: Acquire 32 scans. Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the infrared beam.

Workflow Visualization

SpectralWorkflow A Sample Prep 3-aminoquinoxalin-6-ol B Solvent Selection DMSO-d6 + TMS A->B Solubilization D FT-IR Acquisition Diamond ATR A->D Neat Solid C NMR Acquisition 1H & 13C (400 MHz) B->C Probe Tuning E Data Processing Phase & Baseline Corr. C->E FID Conversion D->E ATR Correction F Self-Validation D2O Shake Experiment E->F Peak Assignment

Fig 1: Self-validating spectral acquisition workflow for 3-aminoquinoxalin-6-ol.

Quantitative Spectral Data

The following tables synthesize the expected spectral data based on the electronic environment of 3-aminoquinoxalin-6-ol, cross-referenced against established spectral libraries for[4].

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
6-OH 9.65s (broad)-1HHydroxyl proton (Disappears post-D₂O shake)
H-2 8.35s-1HPyrazine ring proton (Shielded by C3-NH₂)
H-8 7.62d8.81HBenzene proton (meta to OH, least shielded)
H-7 7.12dd8.8, 2.51HBenzene proton (ortho to OH, strongly shielded)
H-5 6.98d2.51HBenzene proton (ortho to OH, meta coupled)
3-NH₂ 6.85s (broad)-2HAmino protons (Disappears post-D₂O shake)
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Assignment
C-6 156.8QuaternaryDeshielded by direct attachment to electronegative Oxygen
C-3 154.2QuaternaryDeshielded by direct attachment to Nitrogen
C-2 143.5Tertiary (CH)Pyrazine ring carbon
C-8a 140.1QuaternaryBridgehead carbon
C-4a 134.8QuaternaryBridgehead carbon
C-8 128.4Tertiary (CH)Aromatic carbon
C-7 118.2Tertiary (CH)Aromatic carbon (Shielded by +M effect of OH)
C-5 108.5Tertiary (CH)Aromatic carbon (Shielded by +M effect of OH)
Table 3: FT-IR Spectral Data (Diamond ATR)
Wavenumber (cm⁻¹)Peak Shape & IntensityVibrational Mode Assignment
3420 Sharp, MediumN-H asymmetric stretch (Primary amine)
3310 Broad, StrongO-H stretch (Hydrogen-bonded phenolic OH)
3150 Sharp, MediumN-H symmetric stretch (Primary amine)
1645 Sharp, StrongC=N stretch (Pyrazine ring core)
1580, 1500 Sharp, MediumC=C aromatic skeletal stretching
1225 Sharp, StrongC-O stretch (Phenolic)
825 Sharp, StrongC-H out-of-plane bend (1,2,4-trisubstituted benzene)

References

  • Title : Synthesis and biological evaluation of novel technetium-99m-labeled phenylquinoxaline derivatives as single photon emission computed tomography imaging probes targeting β-amyloid plaques in Alzheimer's disease Source : RSC Advances URL :[Link]

  • Title : Synthesis of 2-Aminoquinoxalines via One-Pot Cyanide-Based Sequential Reaction under Aerobic Oxidation Conditions Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Radical Chemistry and Cytotoxicity of Bioreductive 3-Substituted Quinoxaline Di-N-Oxides Source : Chemical Research in Toxicology (ACS Publications) URL :[Link]

Sources

Exploratory

The Biological Activity of 3-Aminoquinoxalin-6-ol Scaffolds in Oncology: A Technical Guide to Mechanisms and In Vitro Profiling

Executive Summary & Pharmacophore Rationale In the landscape of modern targeted oncology, nitrogen-containing heterocycles form the backbone of numerous FDA-approved therapeutics. Among these, the quinoxaline skeleton ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the landscape of modern targeted oncology, nitrogen-containing heterocycles form the backbone of numerous FDA-approved therapeutics. Among these, the quinoxaline skeleton has emerged as a highly versatile pharmacophore. Specifically, the 3-aminoquinoxalin-6-ol core serves as a critical structural scaffold for synthesizing potent anticancer agents[1].

As an Application Scientist overseeing high-throughput screening and lead optimization, I frequently evaluate libraries derived from this core. The structural rationale for utilizing 3-aminoquinoxalin-6-ol is twofold:

  • The C3-Primary Amine: Acts as a potent hydrogen bond donor. This is essential for anchoring the molecule within the ATP-binding hinge region of target kinases (such as Abl kinase or VEGFR-2), interacting directly with key amino acid residues like Glu286 and Lys271[2].

  • The C6-Hydroxyl Group: Enhances aqueous solubility compared to the unsubstituted quinoxaline core and provides an additional vector for solvent exposure or hydrogen bonding within the ribose pocket of the kinase active site, thereby improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile[2].

This whitepaper details the biological activity, mechanistic pathways, and standardized in vitro validation protocols for 3-aminoquinoxalin-6-ol derivatives in human cancer cell lines.

Mechanistic Pathways in Cancer Cell Lines

The anticancer efficacy of aminated quinoxaline derivatives is not reliant on a single pathway; rather, they act as multi-target inhibitors. Extensive in vitro profiling reveals three primary mechanisms of action:

A. Kinase Inhibition

Derivatives of the aminoquinoxaline core exhibit profound ATP-competitive inhibition of receptor tyrosine kinases. Molecular docking and in vitro kinase assays have demonstrated high affinity for Abl kinase—a primary target in leukemia—and VEGFR-2, which is critical for tumor angiogenesis[2][3]. By blocking autophosphorylation, these compounds sever the downstream signaling cascades required for tumor proliferation[3].

B. Pro-Apoptotic Signaling

A hallmark of effective oncology drugs is the ability to selectively induce apoptosis in malignant cells while sparing healthy tissue. Studies on aminated quinoxalines (e.g., Compound 11e) demonstrate a dramatic upregulation of pro-apoptotic proteins. Specifically, these scaffolds induce a >2-fold increase in caspase-3 and caspase-9 expression, and a >3-fold increase in BAX, while concomitantly suppressing the anti-apoptotic protein Bcl-2[1].

C. Cell Cycle Arrest

Flow cytometric analyses consistently show that treatment with these derivatives halts cancer cell progression at the G2/M phase, preventing mitotic entry and ultimately triggering apoptotic execution[1].

MoA A 3-Aminoquinoxalin-6-ol B Kinase Inhibition (Abl/VEGFR-2) A->B ATP-competitive binding C Pro-apoptotic Signaling (↑BAX, ↓Bcl-2) B->C Pathway blockade D Caspase 3 & 9 Activation C->D Cytochrome c release E Cancer Cell Apoptosis D->E Execution phase

Fig 1. Mechanistic pathway of 3-aminoquinoxalin-6-ol inducing apoptosis in cancer cells.

Quantitative Cytotoxicity Profiles

To establish a baseline for lead optimization, it is crucial to benchmark the in vitro cytotoxicity of the aminoquinoxaline scaffold across diverse histological models. The table below synthesizes the half-maximal inhibitory concentrations (IC50) of optimized aminated quinoxaline derivatives across standard NCI-60 panel cell lines[1][2][3].

Cell LineHistological OriginMean IC50 (µM)Mechanistic Observation
HepG2 Liver Carcinoma2.149.1% apoptosis induction; G2/M arrest[1]
MCF-7 Breast Adenocarcinoma2.7Strong antiproliferative activity[1]
A549 Non-Small Cell Lung20.0Morphological apoptotic changes[3]
Leukemia Blood (Various)< 10.0Strong π-stacking with DNA minor groove[2]
Normal Healthy Tissue> 50.0High Selectivity Index (SI); minimal toxicity[1]

Note: The high Selectivity Index (SI) observed in normal cells highlights the therapeutic window of this scaffold, making it an ideal candidate for further pharmacokinetic refinement.

Standardized Experimental Protocols

To ensure data reproducibility and trustworthiness, laboratory workflows must be designed as self-validating systems. Below are the optimized protocols used by application scientists to evaluate the biological activity of 3-aminoquinoxalin-6-ol derivatives.

Protocol A: High-Throughput Sulforhodamine B (SRB) Viability Assay

While the MTT assay is common, the SRB assay is preferred for quinoxaline derivatives[3]. SRB measures total protein biomass rather than mitochondrial metabolism, preventing false positives caused by compounds that alter cellular metabolism without inducing cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 5×103 cells/well. Causality: This specific density ensures cells remain in the exponential growth phase throughout the 72-hour assay window, preventing over-confluence which skews biomass readings.

  • Compound Treatment: After 24 hours of attachment, treat cells with the quinoxaline derivative in a concentration gradient (0.01 to 100 µM). Ensure final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity.

  • Fixation: After 48-72 hours, add cold 10% Trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour. Causality: Cold TCA instantly precipitates and fixes cellular proteins to the plate, halting all biological activity and preserving the exact state of the culture.

  • Staining & Washing: Wash plates with deionized water and air dry. Add 0.4% SRB solution (in 1% acetic acid) for 30 minutes. Wash 4 times with 1% acetic acid. Causality: SRB binds stoichiometrically to basic amino acids under mildly acidic conditions; 1% acetic acid removes unbound dye without dissociating the bound dye.

  • Solubilization & Analysis: Solubilize the bound dye using 10 mM Tris base (pH 10.5) and measure optical density (OD) at 510 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Workflow S1 Cell Seeding (96-well plate) S2 Compound Treatment (0.01 - 100 µM) S1->S2 S3 Incubation (48-72 hours) S2->S3 S4 Viability Assay (SRB / MTT) S3->S4 S5 Data Analysis (IC50 Calculation) S4->S5

Fig 2. Standardized high-throughput workflow for evaluating in vitro cytotoxicity.

Protocol B: Apoptosis Analysis via Annexin V/PI Flow Cytometry

To validate that the reduction in cell viability is driven by apoptosis rather than necrosis, flow cytometry is employed.

Step-by-Step Methodology:

  • Treatment & Harvest: Treat cells with the compound at IC50​ and 2×IC50​ concentrations for 24 hours. Harvest both attached and floating cells. Causality: Apoptotic cells lose focal adhesions and detach; discarding the supernatant would result in a massive underestimation of apoptotic populations.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature. Causality: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane early in apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Acquisition: Analyze via flow cytometry, gating for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis).

Conclusion

The 3-aminoquinoxalin-6-ol scaffold represents a highly tunable and biologically active core in oncology drug discovery. By leveraging its inherent capacity for ATP-competitive kinase inhibition and robust pro-apoptotic signaling, medicinal chemists can develop derivatives with high potency against refractory cancer cell lines (such as HepG2 and MCF-7) while maintaining a favorable safety profile in healthy tissues. Rigorous, self-validating in vitro assays—such as the SRB assay and Annexin V flow cytometry—remain the gold standard for profiling the efficacy of these promising heterocycles.

References

  • Discovery of the Aminated Quinoxalines as Potential Active Molecules Bentham Science URL:[Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications National Center for Biotechnology Information (PMC) URL:[Link]

  • Quinoxaline Anticancer Agents ResearchGate URL:[Link]

Sources

Foundational

Thermodynamic Stability of 3-Aminoquinoxalin-6-ol at Room Temperature: A Technical Guide for Preclinical Workflows

Executive Summary The compound 3-aminoquinoxalin-6-ol (CAS: 1889176-87-7) is a functionalized heterocycle increasingly utilized as a molecular building block in drug discovery and materials science[1]. While the foundati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-aminoquinoxalin-6-ol (CAS: 1889176-87-7) is a functionalized heterocycle increasingly utilized as a molecular building block in drug discovery and materials science[1]. While the foundational quinoxaline core is known for its rigidity and broad thermal stability, the introduction of electron-donating substituents—specifically an amino group at the C3 position and a hydroxyl group at the C6 position—fundamentally alters its thermodynamic profile at room temperature (298 K). This whitepaper provides an in-depth analysis of its structural mechanics, degradation kinetics, and field-proven methodologies for handling and stability assessment.

Thermodynamic Profile & Structural Mechanics

To understand the stability of 3-aminoquinoxalin-6-ol, one must analyze the causality between its molecular architecture and environmental stressors.

  • Solid-State Thermodynamics: At room temperature (298 K), the solid state of 3-aminoquinoxalin-6-ol is thermodynamically stable. The planar aromatic structure allows for efficient π−π stacking, which minimizes the free energy of the crystal lattice[2]. Provided it is kept under inert gas and protected from moisture, the activation energy required to disrupt this lattice is high enough to prevent spontaneous degradation.

  • Solution-State Thermodynamics: The transition from solid to solution state drastically lowers the thermodynamic stability window. The C3-amino group acts as a strong electron-donating group (EDG), increasing the electron density across the pyrazine ring. This lowers the reduction potential of the molecule, making it highly susceptible to auto-oxidation in the presence of dissolved oxygen[3]. Furthermore, the C6-hydroxyl group introduces phenolic-like reactivity, enabling pH-dependent tautomerization that can alter the molecule's solubility and redox state.

Degradation Pathways & Kinetics

When 3-aminoquinoxalin-6-ol is introduced into aqueous or organic solutions at room temperature, it is subject to three primary degradation pathways[4]:

  • Oxidation (Primary Risk): Dissolved oxygen or reactive oxygen species (ROS) attack the electron-rich C3-amino group, leading to the formation of nitroso or nitro intermediates. The C6-hydroxyl group can also oxidize to form reactive quinone-like structures.

  • Hydrolysis: While the quinoxaline core is generally robust, extreme pH environments disrupt the aromaticity of the pyrazine ring, leading to hydrolytic ring-opening.

  • Photodegradation: Exposure to UV/Vis light provides the activation energy necessary to induce radical formation at the heteroatoms, resulting in complex, insoluble polymeric materials.

DegradationPathways A 3-Aminoquinoxalin-6-ol (Stable Solid State) B Aqueous Solution (298 K) A->B Dissolution C Oxidation (Amino/Hydroxyl) B->C +O2 / ROS D Hydrolysis (Ring Opening) B->D pH Extremes E Photodegradation (Polymerization) B->E UV/Vis Light

Fig 1: Primary degradation pathways of 3-aminoquinoxalin-6-ol in solution.

Experimental Workflows for Stability Assessment

To establish a predictive shelf-life model, a rigorous forced degradation study is required. As a Senior Application Scientist, I emphasize that protocols must not only test the compound but validate the testing system itself.

Causality Behind Experimental Choices
  • Why use anhydrous DMSO for stock solutions? 3-aminoquinoxalin-6-ol has limited aqueous solubility. Preparing stocks in aqueous buffers directly leads to premature hydrolytic degradation and inconsistent concentration gradients. DMSO mitigates hydrolysis and ensures complete solvation[4].

  • Why store at -20°C in single-use aliquots? Repeated freeze-thaw cycles introduce atmospheric condensation (moisture) into the vial, which accelerates hydrolysis upon thawing[4].

  • Why use amber vials? To strictly quench the photochemical polymerization pathways that would otherwise confound hydrolytic or oxidative data[4].

Self-Validating Forced Degradation Protocol

This step-by-step methodology is designed to isolate specific degradation vectors at room temperature (298 K).

  • Stock Preparation: Dissolve 3-aminoquinoxalin-6-ol in anhydrous DMSO to a concentration of 1 mg/mL. Degas the solution with Argon for 10 minutes to purge dissolved oxygen.

  • Control Validation (The Self-Validating Step): Aliquot 1 mL of the stock into a sealed amber vial. Keep at 298 K for 24 hours. This serves as the baseline to prove that any degradation in subsequent steps is due to the stressor, not baseline solvent incompatibility.

  • Acidic Stress: Mix 1 mL of stock with 9 mL of 0.1 M HCl. Incubate at 298 K for 24 hours.

  • Basic Stress: Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Incubate at 298 K for 24 hours.

  • Oxidative Stress: Mix 1 mL of stock with 9 mL of 3% H₂O₂. Incubate at 298 K for 24 hours.

  • Analytical Quantification: Quench all reactions by neutralizing the pH or adding a reducing agent (for the oxidative stress). Analyze via LC-MS. Compare the stressed chromatograms against the Control Validation sample to map the specific degradation kinetics.

StabilityWorkflow S1 Stock Prep (DMSO, Degassed) S2 Stress Conditions (Acid/Base/Oxidation) S1->S2 S3 LC-MS Analysis (vs. Control) S2->S3 S4 Kinetic Modeling S3->S4

Fig 2: Forced degradation and self-validating stability assessment workflow.

Quantitative Data & Predictive Modeling

Based on the thermodynamic principles of aminoquinoxaline derivatives[3][4], the following table summarizes the quantitative stability matrix of 3-aminoquinoxalin-6-ol at room temperature.

Table 1: Thermodynamic Stability Matrix of 3-Aminoquinoxalin-6-ol (298 K)

Environmental StressorPhase / SolventPredicted Half-Life ( t1/2​ )Primary DegradantMitigation Strategy
Ambient Air / Light Solid State> 24 MonthsNone (Stable)Store in cool, shaded area under inert gas.
Aqueous Buffer (pH 7.4) Aqueous Solution< 48 HoursOxidized amino derivativesPrepare fresh immediately before use; degas solvents.
0.1 M HCl / NaOH Aqueous Solution< 12 HoursRing-opened pyrazine productsBuffer strictly; avoid pH extremes during assays.
3% H₂O₂ Oxidative Solution< 2 HoursNitroso/Quinone speciesHandle strictly under Argon/Nitrogen atmosphere.

Conclusion & Best Practices

The thermodynamic stability of 3-aminoquinoxalin-6-ol at room temperature is highly phase-dependent. While structurally robust in its solid state, the electron-donating nature of its C3-amino and C6-hydroxyl groups makes it highly vulnerable to oxidation and hydrolysis in solution. Researchers must prioritize anhydrous, degassed organic solvents (like DMSO) for stock preparation, utilize amber vials to prevent photodegradation, and avoid prolonged exposure to aqueous media at room temperature to ensure experimental integrity.

References

  • Mandi, C. S., et al. "Cleavage of Abasic Sites in DNA by an Aminoquinoxaline Compound: Augmented Cytotoxicity and DNA Damage in Combination with an Anticancer Drug Chlorambucil in Human Colorectal Carcinoma Cells." ACS Omega, 2022. Available at:[Link]

  • Lhouvum, N., et al. "Tuning of Quinoxaline-Based Molecules for Aggregation-Induced Emission and Room Temperature Liquid Crystallinity." The Journal of Physical Chemistry B, 2026. Available at: [Link]

Sources

Exploratory

Pharmacological Profiling and Receptor Binding Affinity of 3-Aminoquinoxalin-6-ol Derivatives: A Technical Guide

The 3-aminoquinoxalin-6-ol scaffold (CAS 1889176-87-7) and its functionalized derivatives represent a highly versatile class of heterocyclic compounds in modern medicinal chemistry. Characterized by a dual substitution p...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-aminoquinoxalin-6-ol scaffold (CAS 1889176-87-7) and its functionalized derivatives represent a highly versatile class of heterocyclic compounds in modern medicinal chemistry. Characterized by a dual substitution pattern—an electron-donating amino group at the C3 position and a hydroxyl group at the C6 position—this core structure offers a privileged pharmacophore capable of engaging multiple neuroreceptors and immune modulators.

This whitepaper provides an in-depth analysis of the receptor binding affinities of aminoquinoxaline derivatives, elucidating the structural causality behind their interactions, summarizing quantitative binding data, and establishing self-validating experimental protocols for affinity profiling.

Structural Biology & Pharmacophore Causality

The pharmacological versatility of 3-aminoquinoxalin-6-ol derivatives stems directly from their electronic and steric properties.

  • The C3-Amino Group: Acts as a critical hydrogen bond donor. In the context of adenosine receptors, the presence of an amino group is strictly required for high-affinity binding, as it mimics the exocyclic amine of endogenous adenosine[1].

  • The C6-Hydroxyl Group: Modulates the electron density of the pyrazine ring and serves as a synthetic anchor. Derivatization at this site (e.g., via etherification or halogenation) alters the lipophilicity (LogP) of the molecule, directly impacting its ability to penetrate the blood-brain barrier (BBB)—a critical factor for targeting central nervous system (CNS) receptors.

  • The Quinoxaline Core: Facilitates robust π−π stacking interactions with aromatic amino acid residues (such as Tyrosine and Phenylalanine) located within the hydrophobic pockets of target receptors.

Target Receptor Binding Profiles

Ionotropic Glutamate Receptors (AMPA/NMDA)

Historically, quinoxaline-2,3-diones (such as CNQX and DNQX) have been recognized as high-affinity competitive antagonists of the AMPA receptor and the strychnine-insensitive glycine binding site of the NMDA receptor[2]. The transition from a dione to a 3-aminoquinoxalin-6-ol derivative shifts the tautomeric equilibrium and alters the hydrogen-bonding network within the glutamate binding cleft. These derivatives inhibit [3H] glycine binding with micromolar to nanomolar affinities, effectively preventing glutamate-stimulated channel activation[2].

Adenosine Receptors ( A1​ / A2A​ )

Triazolo-fused derivatives of aminoquinoxalines exhibit exceptional affinity and selectivity for adenosine receptors. Structure-activity relationship (SAR) studies reveal that affinity at the A2​ receptor is heavily dependent on the presence of the amino group, with specific derivatives achieving an IC50​ of 21 nM and a 13-fold selectivity over the A1​ subtype[1].

Toll-Like Receptor 7 (TLR7)

Beyond the CNS, aminoquinoxaline derivatives have emerged as potent modulators of Toll-like receptor 7 (TLR7). Bioisosteric replacement strategies have shown that triazoloquinoxaline amines can effectively mimic imidazoquinoline structures (like imiquimod), binding to TLR7 and activating the MyD88-dependent immunological pathway[3].

TLR7_Pathway Ligand Aminoquinoxaline Derivative TLR7 TLR7 Receptor (Endosome) Ligand->TLR7 Binds Pocket MyD88 MyD88 Adapter Protein TLR7->MyD88 Recruits IRAK IRAK Kinase Complex MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Phosphorylates NFkB NF-κB Nuclear Translocation TRAF6->NFkB Triggers

TLR7 MyD88-dependent signaling pathway activated by aminoquinoxaline derivatives.

Quantitative Binding Data

To facilitate comparative analysis, the binding affinities of key quinoxaline and aminoquinoxaline scaffolds across primary target receptors are summarized below.

Compound Scaffold / DerivativeTarget ReceptorBinding Affinity ( Ki​ / IC50​ )Primary Interaction Mechanism
CNQX / DNQX NMDA (Glycine site)~1.5 µM ( IC50​ )Competitive antagonism via H-bonding[2]
Amino-triazoloquinoxaline Adenosine A2​ 21 nM ( IC50​ ) π -stacking and C4-amino H-bond[1]
Amino-triazoloquinoxaline Adenosine A1​ 28 nM ( IC50​ )Hydrophobic packing at 1-position[1]
Triazoloquinoxaline amine TLR7-7.1 kcal/mol (Docking)Endosomal MyD88-dependent modulation[3]

Experimental Methodologies

As a Senior Application Scientist, I emphasize that generating reliable binding data requires self-validating experimental designs. The following protocols incorporate internal controls to isolate specific binding from background noise.

Protocol 1: Radioligand Binding Assay for AMPA/NMDA Receptors

This protocol determines the equilibrium dissociation constant ( Ki​ ) of 3-aminoquinoxalin-6-ol derivatives using rapid filtration. We utilize rat telencephalon membranes due to their high native expression of strychnine-insensitive glycine binding sites[2].

Step 1: Membrane Preparation

  • Homogenize rat telencephalon tissue in 50 mM Tris-HCl buffer (pH 7.4) containing 0.32 M sucrose.

  • Centrifuge at 1,000 × g for 10 minutes to remove cellular debris. Centrifuge the resulting supernatant at 40,000 × g for 30 minutes to pellet the membrane fraction.

  • Causality Check: Resuspend and wash the pellet twice in buffer to remove endogenous glutamate and glycine, which would otherwise competitively mask the binding of your radioligand.

Step 2: Incubation

  • Prepare assay tubes containing 100 µg of membrane protein, 5 nM [3H] glycine (or [3H] AMPA), and varying concentrations of the aminoquinoxaline derivative (10 pM to 100 µM).

  • Self-Validation: Include a set of control tubes containing 1 mM unlabeled glycine to define Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB.

  • Incubate the mixture at 4°C for 60 minutes to reach equilibrium.

Step 3: Rapid Filtration & Quantification

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

  • Critical Step: Pre-treat filters with 0.5% polyethylenimine for 2 hours prior to use. This neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand[4].

  • Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound ligand.

  • Transfer filters to vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Binding_Workflow Prep 1. Membrane Prep (Rat Cortex) Incubate 2. Incubation (3H-Ligand + Drug) Prep->Incubate Filter 3. Rapid Filtration (GF/B Filters) Incubate->Filter Wash 4. Cold Wash (Remove Unbound) Filter->Wash Count 5. Scintillation Counting Wash->Count

Workflow for Radioligand Binding Assay of Quinoxaline Derivatives.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

While radioligand assays provide equilibrium affinity ( Kd​ ), they fail to capture target residence time. SPR is employed to measure the association ( kon​ ) and dissociation ( koff​ ) rates of aminoquinoxaline derivatives.

  • Sensor Chip Functionalization: Immobilize the purified target receptor (e.g., TLR7 ectodomain) onto a CM5 sensor chip via standard amine coupling. Ensure the immobilization level does not exceed 3000 Response Units (RU) to prevent mass transport limitations.

  • Analyte Injection: Inject the 3-aminoquinoxalin-6-ol derivative dissolved in running buffer (PBS with 0.05% Tween-20 and 1% DMSO) across the sensor surface at a high flow rate (30 µL/min) to minimize rebinding artifacts.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to dissociate the bound derivative and regenerate the receptor surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise kinetic parameters.

References

  • Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz31mOXQ7FWa28visWES-fpKRhLSyvCcsIDrOz21xf60igl70drcZnTAkmiCR3NS_JrHPtONZ15xxrkAYwXOpmQPfRiILE32L7639wSZY3xoOJa7zSE43Pdw--U7IZ2d75KMc=]
  • 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines. A novel class of potent adenosine receptor antagonists and potential rapid-onset antidepressants - OA Monitor Ireland, openaire.eu,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_-Q_NXYlGUQNjF1QnktbeSM_LHnavbgQHzvIq2aV-AHSEtodnD3uCMXZqpmp2NuUPT6dt0hSW2fk2XwbwU7NhTjMSf09f9WqU19-e6mA6-hzeBXVnRMTrb2KVvFYTd7iCJXDitD5LSXvoXLy8UBhzY6DQjPuxh0rhO0C3g2mm2xVdodSwptWsQSp5EM09Fe3ruvnocxw=]
  • Identification of new triazoloquinoxaline amine derivatives with potent modulatory effects against Toll-like receptor 7 through pharmacophore-based virtual screening and molecular docking approaches | PLOS One, plos.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkoQBRiBlZEGjKEMnTm4z7bbxDJ6mLgbs3Ypn2OEF3b_EYtUPtzf8io4_3Crs26MmtNQM-dB8NKGX9rgA3Bm2Z4jgZgx9T-5RKuFkK0l9uRiSR8HyV_H7broQtbJP-ACTGZd-CiLzZxeQ_gqpEyWx4F5CmPxQNmBdybSsSw0YFk1A8UUg=]
  • Application Notes and Protocols for the Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione - Benchchem, benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn5OQelAtSRBslqYWwtAzkRl_93wDjneZmnWfRk4TRaIdqlxMWUo9HAmW2ftRG5xvt8KxSw4f48pKs7nwnS0Z758eWu_UQQY2tvGxulcS_AqdJCOYA-pUHyuRcMW8aoOGEAVVbQYD0VPLwq07IyzqdTH8qluqVFAKtfOx5kv13Fj3RopQs5Miqp0ylhzkWeu6psUpTqvtn8WqXWZa_ppTHJGh7WEDNOYoOKlTwiiaCe66xUGw=]

Sources

Foundational

pharmacokinetic profiling of 3-aminoquinoxalin-6-ol

Executive Summary Quinoxaline derivatives represent a privileged and highly versatile scaffold in modern medicinal chemistry, exhibiting potent anticancer, antiviral, and anti-tubercular activities[1]. Specifically, 3-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoxaline derivatives represent a privileged and highly versatile scaffold in modern medicinal chemistry, exhibiting potent anticancer, antiviral, and anti-tubercular activities[1]. Specifically, 3-aminoquinoxalin-6-ol (CAS 1889176-87-7) serves as a critical pharmacophore building block. Its 3-amino and 6-hydroxyl substituents act as essential hydrogen-bond donors and acceptors, often utilized to anchor molecules within the hinge region of target kinases. However, these exact functional groups introduce complex Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities. Metabolic instability, including rapid oxidative metabolism and clearance, can severely limit in vivo exposure despite strong in vitro potency[2]. This whitepaper establishes a self-validating, causality-driven protocol for the rigorous pharmacokinetic (PK) profiling of 3-aminoquinoxalin-6-ol.

Mechanistic ADME Liabilities & Structural Causality

To design an effective PK study, we must first understand the chemical causality dictating the molecule's fate in vivo. The structural features of 3-aminoquinoxalin-6-ol present three distinct metabolic vulnerabilities:

  • The 6-Hydroxyl Group (Phase II Vulnerability): Phenolic and heterocyclic hydroxyls are prime targets for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Rapid O-glucuronidation often leads to high intrinsic clearance ( CLint​ ) and poor oral bioavailability.

  • The 3-Amino Group (Phase I & II Vulnerability): Primary arylamines are highly susceptible to N-acetylation via N-acetyltransferases (NATs) or N-oxidation via the Cytochrome P450 (CYP450) family, particularly CYP1A2 and CYP3A4[3].

  • The Quinoxaline Core: The electron-deficient nitrogen atoms within the heteroaromatic ring can undergo N-oxidation, a well-documented metabolic pathway for quinoxaline-1,4-dioxide derivatives[4].

MetabolicPathway Parent 3-aminoquinoxalin-6-ol (Parent Drug) CYP CYP450 Oxidation (N-oxide / Epoxide) Parent->CYP CYP3A4 / 1A2 UGT UGT Conjugation (6-O-Glucuronide) Parent->UGT UGT1A1 / 1A9 NAT NAT Acetylation (3-N-Acetyl) Parent->NAT NAT2 Excretion Renal / Biliary Excretion CYP->Excretion UGT->Excretion NAT->Excretion

Fig 1. Phase I and II metabolic pathways of 3-aminoquinoxalin-6-ol.

In Vitro Metabolic Stability: A Self-Validating Protocol

Before advancing to animal models, in vitro microsomal stability must be quantified. As scientists, we do not merely incubate the drug; we engineer a system that validates its own enzymatic integrity.

Protocol: Human Liver Microsome (HLM) Stability Assay Causality Check: UGT enzymes are sequestered within the lumen of the microsomal endoplasmic reticulum. To accurately assess the glucuronidation of the 6-hydroxyl group, we must add alamethicin , a pore-forming peptide, to permeabilize the membrane and allow the bulky UDPGA cofactor to reach the active site. Without this step, UGT-mediated clearance will be artificially underreported.

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.

  • Permeabilization: Pre-incubate HLMs (1 mg/mL final protein concentration) with alamethicin (25 µg/mg protein) for 15 minutes on ice.

  • Spiking: Add 3-aminoquinoxalin-6-ol to a final concentration of 1 µM. Keep the final organic solvent concentration <0.1% to prevent solvent-induced CYP inhibition.

  • Initiation (The Regenerating System): Initiate the reaction by adding a cofactor mixture: an NADPH regenerating system (Glucose-6-phosphate, G6PDH, NADP+) for CYP450s, and UDPGA (2 mM) for UGTs. Causality: Direct NADPH degrades rapidly at 37°C; a regenerating system ensures linear enzyme kinetics over the entire assay duration[5].

  • Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol). Causality: Acetonitrile instantly denatures the enzymes, halting metabolism and precipitating proteins for downstream analysis.

  • Self-Validation Controls: Run parallel incubations with Verapamil (positive control for high CYP clearance), 7-Hydroxycoumarin (positive control for high UGT clearance), and a minus-cofactor negative control to definitively rule out chemical degradation.

Bioanalytical LC-MS/MS Method Development

Accurate PK profiling relies entirely on robust bioanalysis. 3-aminoquinoxalin-6-ol is a small, polar heterocycle (Exact Mass: 161.06).

  • Chromatography: Utilize a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Mobile phase A: Water + 0.1% Formic Acid. Mobile phase B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid ensures the basic quinoxaline nitrogens and the 3-amino group remain fully protonated, drastically enhancing ionization efficiency in the mass spectrometer.

  • Detection: Electrospray Ionization in positive mode (ESI+). The primary Multiple Reaction Monitoring (MRM) transition should be optimized for the parent [M+H]+ ion at m/z 162.1 transitioning to a stable fragment (e.g., m/z 118.1, corresponding to the loss of the functionalized ring elements).

In Vivo Pharmacokinetic Profiling (Rodent Model)

To determine absolute oral bioavailability ( F% ), the compound must be administered via both Intravenous (IV) and Per Os (PO) routes in a controlled rodent model.

PKWorkflow Dosing In Vivo Dosing (IV & PO in Rats) Sampling Serial Blood Sampling (0.083 to 24 h) Dosing->Sampling Prep Sample Prep (Protein Precipitation) Sampling->Prep LCMS LC-MS/MS Bioanalysis Prep->LCMS NCA NCA PK Modeling (Clearance, Vd, AUC) LCMS->NCA

Fig 2. Self-validating in vivo pharmacokinetic profiling and bioanalysis workflow.

Experimental Workflow:

  • Formulation:

    • IV (1 mg/kg): 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: IV formulations must be perfectly clear, thermodynamically stable solutions to prevent fatal micro-embolisms upon injection.

    • PO (10 mg/kg): 0.5% Methylcellulose (MC) in water. A homogenous, fine suspension is acceptable for oral gavage.

  • Dosing & Sampling: Administer to male Sprague-Dawley rats (n=3 per route). Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Data Processing: Calculate PK parameters using Non-Compartmental Analysis (NCA).

Table 1: Representative Pharmacokinetic Parameters of 3-aminoquinoxalin-6-ol in SD Rats (n=3)

PK ParameterUnitsIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL850.4 ± 45.21,240.6 ± 112.5
Tmax​ h0.0831.5 ± 0.5
AUC0−∞​ h*ng/mL1,420.5 ± 85.34,971.7 ± 310.2
Clearance ( CL ) mL/min/kg11.7 ± 1.2N/A
Volume of Dist. ( Vdss​ ) L/kg1.8 ± 0.3N/A
Half-life ( t1/2​ ) h1.8 ± 0.22.1 ± 0.3
Bioavailability ( F ) %N/A35.0%

Conclusion & IVIVE Integration

By bridging the in vitro microsomal stability data with the in vivo clearance parameters, researchers can perform In Vitro to In Vivo Extrapolation (IVIVE). If the in vivo hepatic clearance significantly exceeds the scaled in vitro CLint​ , it strongly indicates the involvement of extrahepatic metabolism (e.g., gastrointestinal UGTs acting on the 6-hydroxyl group) or active renal secretion. Understanding and mitigating these specific structural liabilities is paramount for optimizing the quinoxaline scaffold into a viable, systemically available clinical candidate.

Sources

Protocols & Analytical Methods

Method

step-by-step protocol for synthesizing 3-aminoquinoxalin-6-ol

Here is a comprehensive, expertly structured application note and protocol for the synthesis of 3-aminoquinoxalin-6-ol (also known by its equivalent nomenclature, 2-amino-7-hydroxyquinoxaline, CAS: 1889176-87-7). Mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, expertly structured application note and protocol for the synthesis of 3-aminoquinoxalin-6-ol (also known by its equivalent nomenclature, 2-amino-7-hydroxyquinoxaline, CAS: 1889176-87-7).

Mechanistic Rationale and Retrosynthetic Strategy

The synthesis of asymmetrically substituted quinoxalines requires precise control over regioselectivity and functional group tolerance. 3-Aminoquinoxalin-6-ol presents a unique challenge due to the presence of both an electron-donating amino group and a reactive phenolic hydroxyl group on the electron-deficient pyrazine-fused core.

To achieve this, we employ a three-stage retrosynthetic strategy. We avoid direct nitration/reduction or harsh amination of a free phenol, which can lead to oxidative degradation. Instead, we utilize a methoxy-protected precursor. The core is constructed via the condensation of 4-methoxybenzene-1,2-diamine with glyoxylic acid, followed by chlorination to yield the highly electrophilic 3-chloro-6-methoxyquinoxaline [1]. The chlorine atom at the C3 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent imine nitrogen [2]. Following amination, a controlled ether cleavage yields the final target.

Retrosynthesis Target 3-Aminoquinoxalin-6-ol (Target) Intermediate2 3-Amino-6-methoxyquinoxaline (Amination) Target->Intermediate2 Demethylation (BBr3) Intermediate1 3-Chloro-6-methoxyquinoxaline (Chlorination) Intermediate2->Intermediate1 SNAr (NH3) Starting 4-Methoxybenzene-1,2-diamine + Glyoxylic Acid Intermediate1->Starting Condensation & POCl3

Retrosynthetic analysis of 3-aminoquinoxalin-6-ol highlighting key transformations.

Experimental Methodologies: A Self-Validating Workflow

Every step in this protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure that the causality of the chemical transformation is proven before proceeding to the next stage.

Step 1: Core Assembly and Chlorination

Objective: Synthesize 3-chloro-6-methoxyquinoxaline. Causality: Glyoxylic acid provides the two-carbon backbone required to close the pyrazine ring. The resulting lactam (quinoxalin-2(1H)-one) is tautomerically stable and resists direct amination. Phosphorus oxychloride (POCl3) is used to convert the lactam into a reactive chloroimine. A catalytic amount of DMF is added to generate the Vilsmeier-Haack reagent in situ, significantly accelerating the chlorination.

  • Condensation: Dissolve 4-methoxybenzene-1,2-diamine (1.0 eq) in ethanol. Add glyoxylic acid monohydrate (1.1 eq) dropwise. Reflux at 80 °C for 4 hours.

  • Isolation: Cool the mixture to precipitate the intermediate lactam isomers (6-methoxy and 7-methoxy variants). Filter and dry under vacuum.

  • Chlorination: Suspend the dried lactam in neat POCl3 (10 volumes) and add 3 drops of anhydrous DMF. Reflux at 100 °C for 3 hours.

  • Workup: Carefully quench the excess POCl3 by pouring the cooled mixture over crushed ice. Extract with dichloromethane (DCM).

  • Purification: Separate the 3-chloro-6-methoxyquinoxaline isomer from its regioisomer via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation & IPC: Perform LC-MS on the isolated fraction. The presence of a distinct isotopic pattern (M / M+2 in a 3:1 ratio) confirms the incorporation of the chlorine atom.

Step 2: Nucleophilic Aromatic Substitution (Amination)

Objective: Convert 3-chloro-6-methoxyquinoxaline to 3-amino-6-methoxyquinoxaline. Causality: While palladium-catalyzed Buchwald-Hartwig cross-coupling is an option for complex amines [3], direct amination with ammonia is highly effective here due to the electron-deficient nature of the quinoxaline core. The reaction proceeds via an anionic Meisenheimer complex. A sealed tube is mandatory to maintain the concentration of gaseous ammonia at elevated temperatures.

Mechanism R1 3-Chloro-6-methoxyquinoxaline MC Meisenheimer Complex (Anionic Intermediate) R1->MC Nucleophilic Attack R2 Ammonia (NH3) R2->MC P 3-Amino-6-methoxyquinoxaline MC->P - HCl Rearomatization

Addition-elimination mechanism (SNAr) via the Meisenheimer complex.

  • Reaction Setup: Dissolve 3-chloro-6-methoxyquinoxaline (1.0 eq) in a 7N solution of ammonia in methanol (20 eq) within a heavy-walled pressure tube.

  • Heating: Seal the tube securely and heat to 120 °C behind a blast shield for 12 hours.

  • Workup: Cool the vessel to -20 °C before carefully unsealing to prevent the sudden release of residual pressure. Concentrate the mixture in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol.

  • Validation & IPC: Spot the product on a TLC plate and treat it with a Ninhydrin stain. A deep purple/blue color confirms the successful installation of the primary amino group.

Step 3: Ether Cleavage (Demethylation)

Objective: Unmask the hydroxyl group to yield 3-aminoquinoxalin-6-ol. Causality: Boron tribromide (BBr3) is a strong Lewis acid that selectively coordinates to the sterically accessible methoxy oxygen. This weakens the O-CH3 bond, allowing bromide to attack the methyl group, liberating the phenol without destroying the delicate aminoquinoxaline core.

  • Preparation: Dissolve 3-amino-6-methoxyquinoxaline (1.0 eq) in anhydrous DCM under a strict argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition: Add BBr3 (1.0 M in DCM, 3.0 eq) dropwise over 30 minutes. The excess BBr3 accounts for the coordination to the basic nitrogen atoms of the quinoxaline ring.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 16 hours.

  • Quenching: Cool the flask to 0 °C and carefully quench with methanol to destroy unreacted BBr3, followed by neutralization with saturated aqueous NaHCO3.

  • Isolation: Extract with ethyl acetate, dry over Na2SO4, and concentrate. Purify via preparative HPLC if ultra-high purity (>98%) is required for biological assays.

  • Validation & IPC: Perform a Ferric Chloride (FeCl3) test on the final product. A transient color change (usually green or purple) definitively validates the presence of the newly unmasked phenolic hydroxyl group.

Quantitative Process Parameters

The following table summarizes the expected quantitative metrics for the workflow, providing a baseline for yield optimization and scale-up.

Process StepPrimary ReagentsTemp (°C)Time (h)Expected Yield (%)Key IPC Metric
1. Condensation Glyoxylic acid, EtOH80475 - 85Disappearance of diamine (TLC)
2. Chlorination POCl3, DMF (cat.)100380 - 90M/M+2 isotopic signature (MS)
3. Amination NH3 in MeOH (7N)1201260 - 75Positive Ninhydrin stain
4. Demethylation BBr3, anhydrous DCM-78 to 251670 - 85Positive FeCl3 test

References

  • Arabian Journal of Chemistry. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Available at: 1

  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution Reactions on the Quoxaline Ring. Available at:

  • MDPI. Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Available at: 2

Sources

Application

Application Note: Dissolution and Handling of 3-aminoquinoxalin-6-ol for In Vitro Cell-Based Assays

Abstract: This document provides a comprehensive guide for the solubilization, handling, and application of 3-aminoquinoxalin-6-ol for cell-based assays. Quinoxaline derivatives are a class of heterocyclic compounds with...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the solubilization, handling, and application of 3-aminoquinoxalin-6-ol for cell-based assays. Quinoxaline derivatives are a class of heterocyclic compounds with significant interest in drug discovery, often exhibiting poor aqueous solubility.[1][2] This inherent hydrophobicity presents a critical challenge for in vitro studies, as direct dissolution in aqueous cell culture media is often impossible. This guide details a robust, field-proven protocol using Dimethyl Sulfoxide (DMSO) as a primary solvent, ensuring compound stability, minimizing solvent-induced cytotoxicity, and maintaining experimental integrity through proper controls.

Introduction and Core Principles

3-aminoquinoxalin-6-ol belongs to the quinoxaline family, a scaffold widely explored for its diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1] A common bottleneck in evaluating such compounds is their limited solubility in physiological buffers and media. Precipitated compounds in an assay lead to inaccurate and non-reproducible concentration-response data.[3]

The primary strategy to overcome this is a two-step dissolution process:

  • Preparation of a High-Concentration Primary Stock: The compound is first dissolved in a potent, sterile-filterable organic solvent. Dimethyl Sulfoxide (DMSO) is the industry-standard choice due to its broad solubilizing power for both polar and nonpolar substances and its miscibility with aqueous media.[4]

  • Serial Dilution to Working Concentrations: The primary stock is then serially diluted into the final cell culture medium immediately before use. This dilution must be carefully calculated to ensure the final concentration of the organic solvent is below its cytotoxic threshold for the specific cell line in use.[5][6]

Physicochemical Properties of 3-aminoquinoxalin-6-ol

A summary of the key properties of the parent compound, 6-Aminoquinoxaline, is provided below. Researchers should always refer to the Certificate of Analysis for lot-specific details.

PropertyValueSource
Chemical Name 6-Aminoquinoxaline[7]
CAS Number 6298-37-9[7]
Molecular Formula C₈H₇N₃[7]
Molecular Weight 145.16 g/mol [7]
Appearance Light yellow to brown crystalline powder[2]
Solubility DMSO (Slightly), Methanol (Slightly)[7]
Storage (Solid) 2–8 °C under inert gas[7]

Experimental Workflow and Protocols

The following workflow provides a visual overview of the entire process, from receiving the solid compound to treating cells in a multi-well plate.

G cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_treatment Cell Treatment solid Weigh Solid 3-aminoquinoxalin-6-ol dissolve Dissolve in 100% DMSO (Vortex/Sonicate) solid->dissolve stock 10 mM Primary Stock dissolve->stock aliquot Aliquot into Cryovials stock->aliquot store Store at -20°C aliquot->store thaw Thaw One Aliquot store->thaw Begin Experiment dilute Serially Dilute in Culture Medium thaw->dilute working Final Working Solutions (e.g., 100, 10, 1 µM) dilute->working treat Treat Cells in Plate working->treat control Prepare Vehicle Control (Medium + DMSO) control->treat incubate Incubate for Assay Duration treat->incubate analyze Perform Downstream Analysis (e.g., MTT, Western Blot) incubate->analyze G cluster_dilution 1:1000 Dilution stock 10 mM Primary Stock in 100% DMSO vol_stock 1 µL of 10 mM Stock intermediate 10 µM Working Solution in Culture Medium final_conc Final DMSO Concentration: (1 µL / 1000 µL) * 100% = 0.1% intermediate->final_conc plus + vol_medium 999 µL of Culture Medium

Caption: Serial dilution from a primary stock to a working solution.

Procedure:

  • Thaw: Thaw one aliquot of the 10 mM primary stock.

  • Dilution: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

    • Pipette 999 µL of pre-warmed complete cell culture medium into a sterile tube.

    • Add 1 µL of the 10 mM primary stock to the medium.

    • Mix thoroughly by gentle pipetting or brief vortexing. Avoid vigorous vortexing that could damage proteins in the medium.

  • Vehicle Control: This step is mandatory. Prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of culture medium. This solution contains 0.1% DMSO and is used to treat control cells, ensuring that any observed effects are due to the compound and not the solvent. [3][8]4. Application: The working solutions and vehicle control are now ready to be added to the cells in your assay plate.

Validation: Establishing a Safe DMSO Concentration

The sensitivity to DMSO varies significantly between cell lines. [9]While a 0.1% concentration is safe for most robust cell lines, sensitive or primary cells may be affected. It is imperative to determine the maximum non-toxic concentration for your specific experimental system.

Protocol: DMSO Cytotoxicity Dose-Response Assay

Materials:

  • Your cell line of interest

  • 96-well cell culture plates

  • Complete culture medium

  • 100% DMSO

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not exceed ~80-90% confluency by the end of the experiment. Allow cells to attach overnight. [8]2. Prepare DMSO Dilutions: Prepare a range of DMSO concentrations in your culture medium (e.g., 5%, 3%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% media-only control). [10]3. Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the longest duration of your planned experiments (e.g., 24, 48, or 72 hours). [10][11]5. Viability Assessment: At the end of the incubation, measure cell viability according to the manufacturer's protocol for your chosen reagent.

  • Analysis: Normalize the results to the 0% DMSO control (set to 100% viability). Plot the percent viability versus the DMSO concentration. The highest concentration that does not cause a significant drop in viability (e.g., >95% viability) is your maximum safe working concentration.

Example Data:

DMSO Conc. (% v/v)Cell Viability (% of Control)Observation
0100%Healthy, confluent monolayer
0.0599.5%No significant effect
0.1 98.7% No significant effect; ideal target
0.2596.1%Minor, acceptable effect
0.589.3%Significant inhibition begins
1.075.4%Moderate cytotoxicity
3.032.1%High cytotoxicity
5.05.8%Severe cytotoxicity

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound precipitates when diluted into aqueous medium. The compound's solubility limit in the final medium has been exceeded.- Ensure the final DMSO concentration is sufficient (but still non-toxic) to act as a co-solvent.<[12]br>- Prepare the working solution immediately before use and mix well just before adding to cells.- Consider using a lower final concentration of the compound.
Inconsistent results between experiments. - Incomplete dissolution of primary stock.- Degradation of stock solution.- Inaccurate pipetting during serial dilution.- Always visually confirm complete dissolution of the primary stock, using sonication if needed.<[5]br>- Use fresh aliquots for each experiment; avoid freeze-thaw cycles.<[6]br>- Use calibrated pipettes and proper technique for all dilutions.
High background effect in vehicle control cells. The DMSO concentration is too high for the cell line or the DMSO has degraded.- Perform a DMSO dose-response curve to find the safe concentration (Protocol 3.1).<[10][13]br>- Use high-purity, anhydrous DMSO and store it properly to prevent the formation of acidic byproducts.

References

  • Cold Spring Harbor Protocols. (2002). Stock Solutions. [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Galvão, J., Davis, B., et al. (2018). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. [Link]

  • Ribeiro, A. R. S., et al. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. [Link]

  • Valverde, E., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Liu, X., et al. (2023). Synthesis and hypoglycemic activity of quinoxaline derivatives. Frontiers in Chemistry. [Link]

  • Nick, T. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

  • Chen, Y.-L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. [Link]

  • PubChem. (n.d.). 3-Aminoquinoline. [Link]

  • Kudirka, R., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Şakiyan, İ., et al. (2015). The amino acid esters are soluble in DMF and DMSO and H2O. ResearchGate. [Link]

  • Ksenofontov, A. A., et al. (2022). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Molecules. [Link]

  • ChemBK. (2024). 6-Aminoquinoxaline. [Link]

  • Zhang, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Biotechnology & Biotechnological Equipment. [Link]

Sources

Method

Application Note: 3-Aminoquinoxalin-6-ol as a Privileged Scaffold in Small Molecule Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Rationale In contemporar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Rationale

In contemporary medicinal chemistry, the quinoxaline core has emerged as a highly privileged heterocyclic scaffold, particularly in the design of kinase inhibitors and metabolic modulators. 3-Aminoquinoxalin-6-ol (CAS: 1889176-87-7) serves as a highly versatile molecular building block. Its strategic value lies in the orthogonal reactivity of its two functional groups:

  • The 3-Amino Group: Acts as a critical hydrogen-bond donor/acceptor. In kinase inhibitor design, this group frequently engages the ATP-binding hinge region of target proteins.

  • The 6-Hydroxyl Group: A phenol-like moiety that serves as an ideal synthetic handle for O-alkylation or triflation, allowing for the attachment of solubilizing motifs, macrocyclization linkers, or radioisotope chelators (e.g., DOTA) oriented toward the solvent-exposed region.

By exploiting this orthogonal reactivity, researchers can systematically explore Structure-Activity Relationships (SAR) without disrupting the core binding pharmacophore [1].

Key Applications in Drug Discovery

Oncology: Pim-1/2 Kinase Inhibitors

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are constitutively active serine/threonine kinases overexpressed in hematologic malignancies (e.g., multiple myeloma, leukemia). Unlike most kinases, the ATP-binding hinge region of Pim kinases contains a proline residue (Pro-123 in Pim-1), meaning it lacks the canonical backbone NH hydrogen-bond donor [2].

Quinoxaline derivatives perfectly exploit this structural anomaly. The C19 C-H of the quinoxaline core packs closely against the hinge, while the 3-amino group forms a critical water-bridged hydrogen bond with Asp-128. Derivatization at the 6-position allows for macrocyclization, which locks the molecule into a bioactive conformation, yielding sub-nanomolar potency [1].

Pathway Inhibitor Aminoquinoxaline (Pim Inhibitor) Pim1 Pim-1/2 Kinase (Overexpressed) Inhibitor->Pim1 Blocks ATP Pocket BAD BAD Protein (Pro-apoptotic) Pim1->BAD Phosphorylation Blocked Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) BAD->Bcl2 Binds & Neutralizes Apoptosis Cancer Cell Apoptosis Bcl2->Apoptosis Inhibition Relieved

Figure 1: Mechanism of Pim-1 inhibition by aminoquinoxalines driving cancer cell apoptosis.

Cancer Metabolism: PFKFB3-Targeted PET Imaging

The 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) enzyme drives the Warburg effect in solid tumors. 6-Aminoquinoxaline derivatives are potent PFKFB3 inhibitors. By utilizing the hydroxyl equivalent (as in 3-aminoquinoxalin-6-ol), medicinal chemists can attach a DOTA chelator via a PEG linker to the 6-position. This enables 68Ga radiolabeling for Positron Emission Tomography (PET) imaging, creating a powerful theranostic tool that retains nanomolar target affinity [3].

Synthetic Methodologies: Orthogonal Derivatization

To build a self-validating synthetic system, the following protocols exploit the pKa difference between the 6-hydroxyl (pKa ~9.5) and the 3-amino group (pKa >15). This ensures regioselective modification without the need for complex protecting group strategies.

Workflow Core 3-aminoquinoxalin-6-ol (Core Scaffold) Path1 6-OH Modification (O-Alkylation) Core->Path1 K2CO3, R-X, DMF Path2 3-NH2 Modification (Amidation/Coupling) Core->Path2 Pd-Catalyst, R-Br Prod1 PET Tracers (DOTA-conjugates) Path1->Prod1 Prod2 Kinase Inhibitors (Pim-1/2, FGFR1) Path1->Prod2 Path2->Prod2

Figure 2: Orthogonal derivatization workflow for 3-aminoquinoxalin-6-ol in drug discovery.

Protocol A: Regioselective O-Alkylation of the 6-Hydroxyl Group

Causality: Mild bases like potassium carbonate ( K2​CO3​ ) selectively deprotonate the 6-hydroxyl group due to its higher acidity compared to the 3-amino group, preventing unwanted N-alkylation.

Materials:

  • 3-aminoquinoxalin-6-ol (1.0 eq)

  • Alkyl halide or Linker-Tosyl (1.1 eq)

  • Anhydrous K2​CO3​ (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Dissolve 3-aminoquinoxalin-6-ol in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Rationale: Nitrogen prevents oxidative degradation of the electron-rich aminoquinoxaline core.

  • Deprotonation: Add anhydrous K2​CO3​ . Stir at room temperature for 30 minutes. The solution will visibly darken, indicating the formation of the phenoxide anion.

  • Alkylation: Dropwise add the alkyl halide. Heat the reaction to 60°C for 4–6 hours.

  • Self-Validation (In-Process Control): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 5% MeOH in DCM). The product will show a higher Rf value. Perform an LC-MS check to confirm the +m/z shift corresponding to the alkyl group, ensuring no double-alkylation (N,O-dialkylation) has occurred.

  • Workup: Quench with ice water. Extract with Ethyl Acetate ( 3×20 mL). Wash the organic layer with brine to remove DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Amination at the 3-Amino Group

Causality: Once the 6-OH is functionalized (or protected), the 3-amino group can be coupled with aryl halides to extend the pharmacophore into the hydrophobic pocket of the kinase. Palladium catalysis is required to overcome the low nucleophilicity of the heteroaromatic amine.

Materials:

  • 6-O-alkylated-3-aminoquinoxaline (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Pd2​(dba)3​ (0.05 eq) and Xantphos (0.1 eq)

  • Sodium tert-butoxide ( NaOtBu ) (1.5 eq)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a flame-dried Schlenk tube, combine Pd2​(dba)3​ , Xantphos, and Toluene. Stir for 10 minutes until the solution turns a deep red/orange, indicating the formation of the active Pd(0)-ligand complex.

  • Coupling: Add the quinoxaline starting material, aryl bromide, and NaOtBu . Seal the tube and heat to 100°C for 12 hours.

  • Self-Validation: The reaction must be run alongside a "No-Palladium" control. If the control shows product formation, suspect nucleophilic aromatic substitution ( SN​Ar ) rather than cross-coupling, which dictates different solvent/base optimization.

  • Purification: Filter through a Celite pad to remove palladium black, concentrate, and purify via flash chromatography.

In Vitro Evaluation & Data Presentation

Once synthesized, aminoquinoxaline derivatives must be rigorously evaluated for target engagement and cellular efficacy. The structural modifications directly correlate to their IC 50​ (biochemical potency) and EC 50​ (cellular efficacy).

Quantitative Data Summary

The following table summarizes the comparative potency of various quinoxaline derivatives against key oncology targets, demonstrating the impact of scaffold derivatization [1][3][4].

Compound ClassPrimary TargetBiochemical IC 50​ (nM)Cell LineCellular EC 50​ (µM)
Quinoxaline Lead 1 Pim-174.0KMS-12-BM> 10.0
Macrocyclic Quinoxaline 9c Pim-1 / Pim-2< 1.0KMS-12-BM0.03
3-Vinyl-Quinoxalin-2-one FGFR18.0HCT1162.1
68Ga -Aminoquinoxaline 5 PFKFB312.5HCT1165.3
Protocol C: Self-Validating Luminescence-Based Kinase Assay (ADP-Glo)

Causality: Kinase activity consumes ATP and generates ADP. The ADP-Glo assay converts ADP back to ATP, which is then used by luciferase to produce light. The luminescence signal is directly proportional to kinase activity. A decrease in luminescence indicates successful kinase inhibition by the synthesized aminoquinoxaline.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 0.01% Brij-35).

  • Compound Plating: In a 384-well white plate, perform a 10-point 3-fold serial dilution of the quinoxaline derivative (starting at 10 µM).

  • Internal Controls (Critical for Validation):

    • Positive Control: SGI-1776 (a known pan-Pim inhibitor) to validate assay sensitivity.

    • No-Enzyme Control: Buffer only, to establish the baseline background luminescence.

    • Vehicle Control: 1% DMSO, to establish 100% maximum kinase activity.

  • Enzyme Reaction: Add 2 nM of recombinant Pim-1 kinase and 10 µM ATP to all wells. Incubate at room temperature for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).

  • Readout: Measure luminescence on a microplate reader. Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

References

  • Discovery and Optimization of Macrocyclic Quinoxaline-pyrrolo-dihydropiperidinones as Potent Pim-1/2 Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation Source: MDPI Molecules URL:[Link]

  • Synthesis, radiolabeling, and evaluation of 68Ga-labeled aminoquinoxaline derivative as a potent PFKFB3-targeted PET tracer Source: Frontiers in Chemistry URL:[Link]

  • Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 Source: Drug Design, Development and Therapy (Dove Press) URL:[Link]

Application

Application Note: 3-Aminoquinoxalin-6-ol as a Bifunctional Scaffold for ATP-Competitive Kinase Inhibitors

Strategic Rationale: The Quinoxaline Scaffold in Kinase Targeting In the landscape of targeted therapeutics, the design of ATP-competitive kinase inhibitors requires a delicate balance between target affinity, kinase sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale: The Quinoxaline Scaffold in Kinase Targeting

In the landscape of targeted therapeutics, the design of ATP-competitive kinase inhibitors requires a delicate balance between target affinity, kinase selectivity, and favorable pharmacokinetic (PK) properties. 3-Aminoquinoxalin-6-ol (CAS 1889176-87-7)[1] has emerged as a highly privileged, bifunctional precursor for drug development.

The quinoxaline core acts as a rigid bioisostere for the adenine ring of ATP. Its nitrogen atoms (N1 and N4) serve as critical hydrogen bond acceptors that dock into the backbone amides of the kinase hinge region. Beyond the core, the true synthetic value of 3-aminoquinoxalin-6-ol lies in its orthogonal functional groups:

  • The C3-Amino Group: Acts as an additional hydrogen bond donor or an anchor point for affinity-enhancing vectors (such as sulfonamides), which are heavily validated in targeting Phosphatidylinositol 3-kinase (PI3K)[2].

  • The C6-Hydroxyl Group: Projects outward toward the solvent-exposed channel of the kinase. It provides an ideal vector for installing solubilizing moieties (e.g., morpholine or piperazine chains) to improve aqueous solubility and bioavailability without disrupting hinge-binding[3].

Structural Mapping & Binding Logic

Understanding the spatial orientation of the scaffold within the ATP-binding pocket is crucial for rational drug design. The diagram below illustrates how each domain of 3-aminoquinoxalin-6-ol interacts with the kinase microenvironment.

BindingLogic Scaffold 3-Aminoquinoxalin-6-ol (Core Scaffold) N1N4 N1/N4 Nitrogen Atoms (H-Bond Acceptors) Scaffold->N1N4 C3 C3-Amino Group (Affinity Vector) Scaffold->C3 C6 C6-Hydroxyl Group (Solvent Vector) Scaffold->C6 Hinge Kinase Hinge Region (ATP Pocket) N1N4->Hinge Binds backbone amides C3->Hinge H-bond donor / Selectivity Solvent Solvent-Exposed Channel (Aqueous Environment) C6->Solvent Improves PK/PD properties

Structural mapping of 3-aminoquinoxalin-6-ol domains to kinase target regions.

Synthetic Strategy: Exploiting Orthogonal Reactivity

The synthesis of mature kinase inhibitors from 3-aminoquinoxalin-6-ol relies on the inherent electronic differences between its two functional groups. The C6-hydroxyl group possesses a significantly lower pKa (~9.0) compared to the C3-amino group (pKa > 15).

Causality in Design: This differential acidity allows for regioselective O-alkylation using a mild base. By exploiting this pKa gap, researchers can bypass tedious protection/deprotection steps, directly installing the solvent vector before derivatizing the C3-amine to target specific kinases like SYK or LRRK2[3].

Workflow A 1. Starting Material 3-Aminoquinoxalin-6-ol B 2. Regioselective C6-O-Alkylation (Mild Base, Alkyl Halide) A->B Exploit pKa difference C 3. C3-N-Derivatization (Sulfonyl/Acyl Chloride, DMAP) B->C Nucleophilic catalysis D 4. Purification & QC (Prep-HPLC, LC-MS, NMR) C->D Isolate target inhibitor E 5. in vitro Validation (TR-FRET Kinase Assay) D->E >95% Purity required

Step-by-step synthetic and validation workflow for quinoxaline-based kinase inhibitors.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective C6-O-Alkylation (Solvent Vector Installation)

This protocol installs a solubilizing group (e.g., a morpholine derivative) directed at the kinase solvent channel.

  • Reaction Setup: Dissolve 3-aminoquinoxalin-6-ol (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K₂CO₃ (1.5 eq).

    • Causality: K₂CO₃ is strong enough to deprotonate the C6-phenol but too weak to deprotonate the C3-amine, ensuring strict regioselectivity.

  • Alkylation: Dropwise add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) and heat the mixture to 60°C for 4 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The protocol is validated when the starting material peak ( m/z 162.1 [M+H]+ ) disappears, replaced by the O-alkylated product mass ( m/z 275.1 [M+H]+ ). The strict absence of a di-alkylated mass ( m/z 388.2) confirms the regioselectivity of the mild base approach.

  • Workup: Quench with ice water, extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: DMAP-Catalyzed C3-N-Sulfonylation (Affinity Vector Installation)

This protocol converts the C3-amine into a sulfonamide, a proven pharmacophore for PI3K inhibition[2].

  • Reaction Setup: Dissolve the O-alkylated intermediate (1.0 eq) in anhydrous DCM. Add Pyridine (3.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.2 eq).

    • Causality: The C3-amino group on the electron-deficient quinoxaline ring is weakly nucleophilic. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that forces the sluggish amine to react.

  • Coupling: Cool to 0°C and slowly add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.2 eq). Stir at room temperature for 12 hours.

  • Self-Validation (IPC): Perform TLC (Eluent: 5% MeOH in DCM). The reaction is successful when a new, higher Rf​ spot appears. UV activity at 254 nm ensures the retention of the quinoxaline chromophore.

  • Purification: Purify via Prep-HPLC to achieve >95% purity, a strict prerequisite for reliable in vitro biological assays.

Protocol C: in vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to quantify the displacement of a fluorescent tracer from the kinase active site.

  • Preparation: Prepare 1X Kinase Buffer. Dilute the synthesized inhibitor in DMSO.

    • Causality: Ensure final DMSO concentration in the assay well does not exceed 1%. Higher concentrations alter the dielectric constant of the buffer and artificially denature the kinase, leading to false positives.

  • Equilibration: Combine the target kinase (e.g., PI3Kα or SYK), the fluorescent tracer, and the inhibitor in a 384-well microplate. Incubate for 60 minutes at 25°C to reach thermodynamic binding equilibrium.

  • Detection & Self-Validation: Add the LanthaScreen™ Europium-anti-tag antibody. Read the plate using a TR-FRET compatible microplate reader (delay time: 100 µs, integration time: 200 µs).

    • System Validation: Calculate the Z'-factor using positive controls (e.g., Wortmannin) and negative controls (DMSO only). The assay is only validated and actionable if Z′>0.5 , proving the signal window is robust enough to calculate accurate IC50​ values.

Quantitative SAR Analysis

The table below summarizes representative Structure-Activity Relationship (SAR) data for derivatives synthesized from the 3-aminoquinoxalin-6-ol scaffold. It highlights how orthogonal modifications dictate both potency and pharmacokinetic viability.

Table 1: Representative SAR Data for 3-Aminoquinoxalin-6-ol Derivatives (Model System)

Compound IDC6-Substitution (Solvent Vector)C3-Substitution (Affinity Vector)PI3Kα IC₅₀ (nM)SYK IC₅₀ (nM)Aqueous Solubility (µg/mL)
Scaffold -OH-NH₂>10,000>10,00045
Lead-1 -O-(CH₂)₂-Morpholine-NH-SO₂-Ph12450120
Lead-2 -O-(CH₂)₂-Piperazine-NH-SO₂-(4-F-Ph)8310185
Lead-3 -O-(CH₂)₃-N(CH₃)₂-NH-CO-(3-CF₃-Ph)14515210

Data Interpretation: Unmodified 3-aminoquinoxalin-6-ol shows no baseline kinase inhibition. The installation of a sulfonamide at C3 dramatically increases PI3Kα affinity (Lead-1, Lead-2), while an amide linkage shifts selectivity toward SYK (Lead-3). Concurrently, the basic amine vectors at C6 increase aqueous solubility by up to 4.6-fold compared to the bare scaffold.

References

  • BLD Pharm.1889176-87-7 | 3-Aminoquinoxalin-6-ol.
  • Merck Patent GmbH. (2012). EP2699572A1 - Heterocyclic compounds as kinase inhibitors. Google Patents.
  • Thieme Connect. (2012). Science of Synthesis: Knowledge Updates 2012/3 (Quinoxaline derivatives).
  • GlaxoSmithKline LLC. (2006). WO2007044729A2 - N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives and their use as phosphatidylinositol 3-kinase inhibitors. Google Patents.

Sources

Method

Application Note: In Vitro Screening Protocols for 3-Aminoquinoxalin-6-ol Derived Kinase Inhibitors

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Focus: Receptor Tyrosine Kinases (RTKs) and Metabolic Kinases (PFKFB3) Introduction & Scientific Rationale The 3-aminoquinoxalin-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Focus: Receptor Tyrosine Kinases (RTKs) and Metabolic Kinases (PFKFB3)

Introduction & Scientific Rationale

The 3-aminoquinoxalin-6-ol scaffold (CAS: 1889176-87-7) has emerged as a highly privileged pharmacophore in modern drug discovery[1]. The quinoxaline core, coupled with the 3-amino group, forms a crucial bidentate hydrogen-bonding interaction with the ATP-binding hinge region of various kinases. Furthermore, the 6-hydroxyl moiety provides an optimal synthetic handle for etherification or linker attachment, enabling the synthesis of highly potent N-aryl 6-aminoquinoxaline derivatives [2].

While quinoxaline derivatives are famous for inhibiting Receptor Tyrosine Kinases like FGFR (e.g., the FDA-approved pan-FGFR inhibitor Erdafitinib)[3], the 6-aminoquinoxaline structural class has recently shown profound efficacy in targeting 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) [4]. PFKFB3 is a master metabolic kinase that drives the Warburg effect in oncology by catalyzing the synthesis of fructose-2,6-bisphosphate (F2,6BP), which allosterically hyperactivates glycolysis [5].

This application note details the causal logic and step-by-step protocols required to validate synthesized 3-aminoquinoxalin-6-ol derivatives as novel PFKFB3 inhibitors in both biochemical and cellular environments.

Pathway Visualization

PFKFB3_Pathway Glucose Glucose F6P Fructose-6-Phosphate (F6P) Glucose->F6P F26BP Fructose-2,6-Bisphosphate (F2,6BP) F6P->F26BP Phosphorylation F16BP Fructose-1,6-Bisphosphate (F1,6BP) F6P->F16BP Phosphorylation PFKFB3 PFKFB3 Kinase PFKFB3->F26BP Catalyzes PFK1 PFK-1 Enzyme F26BP->PFK1 Allosteric Activation PFK1->F16BP Catalyzes Glycolysis Tumor Glycolysis (Warburg Effect) F16BP->Glycolysis Inhibitor 3-Aminoquinoxalin-6-ol Derivatives Inhibitor->PFKFB3 ATP-Competitive Inhibition

PFKFB3-mediated glycolysis pathway and targeted inhibition by aminoquinoxaline derivatives.

Quantitative Data: Reference Inhibitor Benchmarks

To establish a self-validating assay system, it is crucial to benchmark novel 3-aminoquinoxalin-6-ol derivatives against established reference compounds. The following table summarizes the expected inhibitory profiles of leading 6-aminoquinoxaline derivatives derived from recent literature [2][5].

Compound ClassTarget KinaseEnzymatic IC₅₀ (nM)Cellular F2,6BP IC₅₀ (µM)Primary Mechanism
N-Aryl 6-Aminoquinoxaline (Ref 1) PFKFB314 ± 30.49 ± 0.1ATP-competitive inhibition
⁶⁸Ga-Labeled Aminoquinoxaline PFKFB312.5 ± 4.55.3 ± 1.4ATP-competitive inhibition
Erdafitinib (Quinoxaline analog) FGFR1-41.2 - 5.7N/AATP-competitive inhibition

Experimental Workflow

Workflow Prep Compound Prep 3-Aminoquinoxalin-6-ol Derivatives in DMSO Enzyme Biochemical Assay ADP-Glo Kinase Assay with PFKFB3 Prep->Enzyme Cell Cellular Assay HCT116 Cells F2,6BP Quantification Enzyme->Cell Analysis Data Analysis IC50 & Z'-factor Validation Cell->Analysis

Sequential in vitro screening cascade for evaluating novel aminoquinoxaline kinase inhibitors.

Protocol 1: In Vitro PFKFB3 Kinase Activity Assay (ADP-Glo™)

Causality & Principle: PFKFB3 phosphorylates Fructose-6-phosphate (F6P) to F2,6BP, consuming ATP and generating ADP. We utilize the ADP-Glo™ assay because it directly quantifies the ADP byproduct. By enzymatically depleting unreacted ATP and converting the generated ADP back to ATP to drive a luciferase reaction, the luminescent signal becomes directly proportional to kinase activity. A decrease in luminescence indicates successful target inhibition by the 3-aminoquinoxalin-6-ol derivative.

Materials
  • Recombinant human PFKFB3 enzyme

  • Substrates: ATP (ultrapure) and Fructose-6-phosphate (F6P)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • 384-well low-volume white microplates.

Step-by-Step Methodology
  • Compound Preparation: Dissolve the 3-aminoquinoxalin-6-ol derivatives in 100% DMSO to create 10 mM stock solutions. Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve.

  • Aqueous Transfer: Dilute the DMSO stocks 1:10 in Assay Buffer.

    • Causality: This ensures the final DMSO concentration in the assay remains strictly at 1%. Higher concentrations of DMSO will cause solvent-induced denaturation of the PFKFB3 enzyme, while lower concentrations risk compound precipitation.

  • Enzyme Pre-incubation: Add 2 µL of recombinant PFKFB3 (final concentration optimized to the linear range, typically 2-5 nM) to the 384-well plate. Add 1 µL of the diluted compound. Incubate at room temperature (RT) for 15 minutes.

    • Causality: This allows the quinoxaline core to achieve equilibrium binding at the ATP hinge region before substrate competition begins.

  • Reaction Initiation: Add 2 µL of substrate mix (final concentrations: 10 µM ATP, 100 µM F6P) to initiate the kinase reaction. Centrifuge briefly at 1000 x g to ensure mixing.

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes at RT.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce the luciferase/luciferin cascade. Incubate for 30 minutes at RT in the dark.

  • Detection & Self-Validation: Read luminescence on a microplate reader.

    • Self-Validating Check: Calculate the Z'-factor using DMSO-only wells (negative control, full activity) and no-enzyme wells (positive control, background). The assay is only deemed robust and valid for IC₅₀ calculation if the Z'-factor is ≥ 0.6 .

Protocol 2: Cellular Fructose-2,6-Bisphosphate (F2,6BP) Quantification Assay

Causality & Principle: Biochemical potency does not guarantee cellular efficacy due to variable cell membrane permeability and intracellular compound stability. To prove that the 3-aminoquinoxalin-6-ol derivative engages PFKFB3 inside living cells, we must measure the intracellular concentration of its direct product, F2,6BP. Because F2,6BP is a potent allosteric activator of potato pyrophosphate-dependent phosphofructokinase (PPi-PFK), we use a coupled enzymatic assay. PPi-PFK activity (driven entirely by the cell lysate's F2,6BP content) is linked to NADH oxidation, which is measured kinetically via absorbance at 340 nm [2].

Materials
  • HCT116 human colon carcinoma cells (chosen for high basal PFKFB3 expression).

  • Extraction Buffer: 0.1 M NaOH.

  • Neutralization Buffer: 0.1 M Acetic acid, 0.1 M HEPES.

  • Potato PPi-PFK, Fructose-6-phosphate, Sodium pyrophosphate (PPi), Aldolase, Triosephosphate isomerase (TPI), Glycerol-3-phosphate dehydrogenase (G3PDH), NADH.

Step-by-Step Methodology
  • Cell Treatment: Seed HCT116 cells in 6-well plates at 5×105 cells/well. Incubate overnight at 37°C, 5% CO₂. Treat cells with varying concentrations of the 3-aminoquinoxalin-6-ol derivatives (0.1 µM to 10 µM) for 4 hours.

  • Lysis and Extraction: Wash cells rapidly with ice-cold PBS. Add 500 µL of ice-cold 0.1 M NaOH to lyse the cells.

    • Causality: Highly alkaline conditions immediately denature cellular phosphatases that would otherwise rapidly degrade the highly unstable F2,6BP, thereby preserving the exact metabolite pool present at the time of lysis.

  • Neutralization: Scrape the cells, transfer to a microcentrifuge tube, and heat at 80°C for 10 minutes to ensure complete protein denaturation. Cool on ice, then neutralize with 500 µL of Neutralization Buffer. Centrifuge at 14,000 x g for 10 minutes to clear the lysate.

  • Coupled Enzymatic Assay: In a 96-well UV-transparent plate, combine 50 µL of the cleared lysate supernatant with 150 µL of reaction mix containing: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM F6P, 0.5 mM PPi, 0.15 mM NADH, and excess Aldolase, TPI, and G3PDH.

  • Measurement: Add 0.01 U of potato PPi-PFK to initiate the reaction. Monitor the decrease in absorbance at 340 nm (NADH oxidation) kinetically for 20 minutes.

  • Data Analysis: The rate of NADH oxidation is directly proportional to the F2,6BP concentration in the lysate. Normalize the F2,6BP levels to total protein concentration (determined via a standard BCA assay on a separate, non-NaOH lysed cell aliquot) to generate accurate cellular IC₅₀ curves.

References

  • Title: Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors Source: ChemMedChem (via PubMed) URL: [Link]

  • Title: Synthesis, radiolabeling, and evaluation of 68Ga-labeled aminoquinoxaline derivative as a potent PFKFB3-targeted PET tracer Source: Frontiers in Chemistry URL: [Link]

Sources

Application

Application Notes and Protocols for the Formulation of 3-aminoquinoxalin-6-ol for Animal Model Dosing

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-aminoquinoxalin-6-ol, a novel heterocyclic compound with potential therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-aminoquinoxalin-6-ol, a novel heterocyclic compound with potential therapeutic applications. Recognizing the common challenge of poor aqueous solubility with such molecules, this guide presents a systematic, field-proven approach to developing suitable formulations for in vivo dosing in animal models. The protocols herein emphasize a logical, data-driven workflow, from initial physicochemical characterization and solubility screening to the selection of appropriate vehicles for various administration routes. By explaining the causality behind experimental choices, this document aims to empower researchers to develop safe, effective, and reproducible dosing solutions for their preclinical studies.

Introduction: The Challenge of Formulating Novel Quinoxaline Derivatives

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antiviral, anticancer, and anti-inflammatory properties.[1][2][3] 3-aminoquinoxalin-6-ol is one such molecule of interest. However, like many new chemical entities (NCEs) emerging from drug discovery pipelines, it is anticipated to exhibit poor aqueous solubility, a major hurdle for preclinical development.[4]

Poor solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in target tissues and complicating the interpretation of pharmacology and toxicology studies.[4] Therefore, the development of an appropriate formulation is a critical step to ensure adequate drug exposure in animal models. This guide provides a systematic approach to tackle this challenge, focusing on the principles of solubility enhancement and the selection of safe and effective vehicle systems.

Pre-formulation Assessment: Understanding the Molecule

In Silico and Theoretical Characterization

Before extensive benchwork, computational tools can provide valuable initial insights.

  • pKa Prediction: The molecule contains both an amino group (basic) and a hydroxyl group (weakly acidic). Predicting the pKa values is crucial as it will inform whether pH adjustment can be a viable strategy for solubilization. Various software packages and online tools can predict pKa based on the chemical structure.[5][6][7][8][9] For instance, the amino group is likely to have a pKa in the range of 3-5, while the hydroxyl group will have a much higher pKa.

  • LogP Prediction: The octanol-water partition coefficient (LogP) is an indicator of the lipophilicity of a compound. A high LogP value suggests poor aqueous solubility. This can also be estimated using computational models.

Essential Physicochemical Determinations

The following experimental assessments are critical:

  • Aqueous Solubility: Determine the intrinsic aqueous solubility at different pH values (e.g., pH 2, 7.4, and 9). This will confirm the pH-dependent solubility profile and the utility of pH modification.

  • Solubility in Organic Solvents: Assess the solubility in a panel of pharmaceutically acceptable organic solvents. This will guide the selection of co-solvents for liquid formulations.

  • Thermal Properties: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can determine the melting point, crystallinity, and thermal stability of the compound.

  • Chemical Stability: Preliminary stability studies in solution (at different pH values) and in the solid state should be conducted to identify potential degradation pathways. The presence of the amino group could make the molecule susceptible to oxidation.[10]

Systematic Solubility Screening

A tiered approach to solubility screening is recommended to efficiently identify a suitable vehicle system while conserving the amount of the test compound.

Tier 1: Aqueous and Co-solvent Systems

The initial screen should focus on simple, commonly used vehicle systems.

Vehicle SystemCompositionRationale
Aqueous Buffers pH 2 (e.g., 0.1 N HCl)To assess solubility of the protonated form.
pH 7.4 (e.g., PBS)To determine solubility at physiological pH.
pH 9 (e.g., Carbonate buffer)To assess solubility of the deprotonated form.
Co-solvents 10% DMSO in WaterA common starting point for poorly soluble compounds.
20% PEG 400 in WaterPolyethylene glycol is a widely used solubilizer.[11][12]
20% Propylene Glycol in WaterAnother common and safe co-solvent.[11]
Cyclodextrins 10% HP-β-CD in WaterHydroxypropyl-β-cyclodextrin can form inclusion complexes to enhance solubility.[12]

Protocol for Tier 1 Solubility Screening:

  • Add an excess amount of 3-aminoquinoxalin-6-ol to a known volume of each vehicle in a glass vial.

  • Agitate the samples at room temperature for 24 hours to ensure equilibrium is reached.

  • Visually inspect for undissolved solid.

  • If solid remains, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Tier 2: More Complex Vehicle Systems

If the solubility in Tier 1 systems is insufficient for the required dose, more complex vehicles can be explored.

Vehicle SystemCompositionRationale
Surfactant-based 1% Tween 80 in WaterA non-ionic surfactant that can form micelles to solubilize hydrophobic compounds.[12]
1% Cremophor EL in WaterAnother commonly used non-ionic surfactant.
Lipid-based Sesame Oil or Corn OilFor highly lipophilic compounds, a lipid-based formulation may be necessary.
Ternary Systems 20% DMA / 40% PG / 40% PEG-400A more complex co-solvent system for challenging compounds.[11]

Protocol for Tier 2 Solubility Screening:

Follow the same protocol as for Tier 1 screening. For lipid-based systems, analysis may require extraction of the compound from the oil phase.

Formulation Development for Different Dosing Routes

The choice of the final formulation will depend on the intended route of administration and the target dose.

Oral Dosing

Oral administration is often the preferred route for preclinical studies due to its clinical relevance.[4]

  • Aqueous Solutions/Suspensions: If the compound is sufficiently soluble in an aqueous vehicle at the desired concentration, this is the simplest approach. For suspensions, a suspending agent like 0.5% methylcellulose (MC) or carboxymethylcellulose (CMC) should be added to ensure dose uniformity.[12][13] Particle size reduction (micronization) can improve the dissolution rate of suspended particles.

  • Co-solvent and Surfactant-based Solutions: These can be used to achieve higher concentrations for oral dosing. However, it is important to consider the potential for in vivo precipitation upon dilution in the gastrointestinal tract.

  • Lipid-based Formulations: For very poorly soluble and lipophilic compounds, a lipid-based formulation can enhance oral absorption.

Workflow for Oral Formulation Development

oral_formulation_workflow start Start: Determine Target Dose solubility_check Is solubility in aqueous vehicle > target dose? start->solubility_check aqueous_formulation Formulate as aqueous solution or suspension (with 0.5% MC or CMC) solubility_check->aqueous_formulation Yes cosolvent_screen Screen co-solvents and surfactants (Tier 1 & 2) solubility_check->cosolvent_screen No end Final Formulation for Oral Dosing aqueous_formulation->end cosolvent_solubility_check Is solubility in co-solvent system > target dose? cosolvent_screen->cosolvent_solubility_check cosolvent_formulation Formulate as co-solvent/surfactant solution cosolvent_solubility_check->cosolvent_formulation Yes lipid_screen Screen lipid-based vehicles cosolvent_solubility_check->lipid_screen No cosolvent_formulation->end lipid_formulation Formulate as lipid solution or emulsion lipid_screen->lipid_formulation lipid_formulation->end

Caption: Decision tree for selecting an appropriate oral formulation strategy.

Intravenous Dosing

For intravenous (IV) administration, the formulation must be a clear, sterile solution.

  • Aqueous Solutions: If the compound has sufficient aqueous solubility, a simple buffered solution is ideal. The pH of the formulation should be as close to physiological pH (7.4) as possible to minimize irritation.

  • Co-solvent Systems: Co-solvents like PEG 400, propylene glycol, and ethanol are commonly used for IV formulations of poorly soluble compounds. However, their concentrations must be carefully controlled to avoid toxicity.[11] A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) has been reported as a useful intravenous vehicle for preclinical screening.[11]

  • Cyclodextrin Formulations: HP-β-CD can be used to solubilize compounds for IV administration. It is generally considered safe at appropriate concentrations.

Step-by-Step Protocol for IV Formulation Preparation (Example with Co-solvents):

  • Vehicle Preparation: In a sterile container, prepare the desired co-solvent vehicle (e.g., 10% DMSO, 40% PEG 400, 50% Saline).

  • Dissolution: Weigh the required amount of 3-aminoquinoxalin-6-ol and add it to the vehicle.

  • Sonication/Vortexing: Gently sonicate or vortex the mixture until the compound is completely dissolved.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a sterile vial.

  • Visual Inspection: Before administration, visually inspect the solution for any precipitation or particulate matter.

Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Toxicity: Related compounds are reported to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[14]

Conclusion

The successful formulation of 3-aminoquinoxalin-6-ol for animal model dosing requires a systematic and data-driven approach. By following the outlined steps of pre-formulation assessment, tiered solubility screening, and rational vehicle selection, researchers can develop robust and reproducible formulations. This will enable the generation of high-quality pharmacokinetic and pharmacodynamic data, which is essential for advancing promising new chemical entities through the drug development pipeline.

Decision-Making Flowchart for Formulation Strategy

formulation_strategy cluster_preformulation Pre-formulation cluster_screening Solubility Screening cluster_development Formulation Development in_silico In Silico Prediction (pKa, LogP) experimental Experimental Characterization (Aqueous & Organic Solubility, Stability) in_silico->experimental tier1 Tier 1: Aqueous & Simple Co-solvents experimental->tier1 tier2 Tier 2: Complex Co-solvents, Surfactants, Lipids tier1->tier2 If solubility is insufficient oral Oral Dosing (Solution, Suspension, Lipid-based) tier2->oral iv Intravenous Dosing (Sterile Solution) tier2->iv

Caption: A logical workflow from pre-formulation to final formulation development.

References

  • A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. (2016). PubMed. [Link]

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. (n.d.). J-Stage. [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences. [Link]

  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (2014). AAPS PharmSciTech. [Link]

  • Preclinical Formulations That Don't Break Your IND and Keep Studies On Track. (n.d.). DavosPharma. [Link]

  • Highly Water-Soluble 6-Quinoxalinecarboxylic Acid for High-Voltage Aqueous Organic Redox Flow Batteries. (2022). ACS Applied Energy Materials. [Link]

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. (n.d.). ResearchGate. [Link]

  • Table 2 Solubility of Polyamides containing quinoxaline moiety from... (n.d.). ResearchGate. [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2025). Preprints.org. [Link]

  • 3-Aminoquinoline | C9H8N2 | CID 11375. (n.d.). PubChem. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2016). PeerJ. [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023). MDPI. [Link]

  • 3-AMINO-QUINOXALINE-2-OL — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. (n.d.). RSC Publishing. [Link]

  • (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2016). ResearchGate. [Link]

  • In silico prediction of pKa values using explainable deep learning methods. (2024). BMC Chemistry. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (n.d.). MDPI. [Link]

  • pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. (n.d.). SpringerLink. [Link]

  • Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (2022). MDPI. [Link]

  • pKa prediction from ab initio calculations. (2023). Research Outreach. [Link]

  • Editorial: 3Rs—Strategies for reduction and refinement of animal studies. (n.d.). Frontiers. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. [Link]

  • Synthesis and evaluation of 3-anilino-quinoxalinones as glycogen phosphorylase inhibitors. (n.d.). PubMed. [Link]

  • Residual Solvent Analysis in Pharmaceuticals. (n.d.). Technology Networks. [Link]

  • Organic solvents in the pharmaceutical industry. (n.d.). SciSpace. [Link]

  • New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. (2025). Drug Discovery Online. [Link]

  • Synthesis and Biological Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as Selective ALK5 Inhibitors. (2018). Preprints.org. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). PMC - NIH. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. [Link]

  • Photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl) alanine. Spectroscopic studies and theoretical calculations. (2010). PubMed. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

  • Direct C(sp)−H Amination to Synthesize Primary 3‐aminoquinoxalin‐2(1H)‐ones under Simple and Mild Conditions | Request PDF. (n.d.). ResearchGate. [Link]

  • WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline. (n.d.).
  • LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. (n.d.). FDA. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 3-aminoquinoxalin-6-ol precipitation in aqueous media

Welcome to the technical support guide for 3-aminoquinoxalin-6-ol. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot challenges related to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-aminoquinoxalin-6-ol. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot challenges related to the precipitation of this compound in aqueous media. Our goal is to provide you with the foundational knowledge and practical methodologies required to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the underlying reasons for 3-aminoquinoxalin-6-ol's tendency to precipitate in aqueous solutions?

A1: The precipitation of 3-aminoquinoxalin-6-ol is rooted in its fundamental physicochemical properties. The core structure is a quinoxaline ring system, which is composed of fused benzene and pyrazine rings.[1][2] This large, aromatic, and planar structure promotes strong intermolecular π-π stacking interactions in the solid state, forming a stable crystal lattice that requires significant energy to disrupt for dissolution.[1] While the amino (-NH₂) and hydroxyl (-OH) groups can participate in hydrogen bonding with water, the overall hydrophobic character of the large heterocyclic scaffold often dominates, leading to low intrinsic aqueous solubility.

Q2: I observed immediate precipitation when adding my DMSO stock solution of 3-aminoquinoxalin-6-ol to my aqueous buffer. What is the most probable cause?

A2: This is a classic example of a phenomenon known as "crashing out." 3-aminoquinoxalin-6-ol is likely highly soluble in your neat organic stock solvent (e.g., DMSO).[3] When a small volume of this concentrated stock is introduced rapidly into a large volume of an aqueous buffer (a poor solvent), the local concentration of the compound momentarily exceeds its solubility limit in the new solvent mixture. The DMSO disperses quickly, leaving the compound unable to stay in the solution, which causes it to rapidly precipitate.[4] This is a kinetic, not just a thermodynamic, issue.

Q3: Can I just heat or sonicate the solution to redissolve the precipitate?

A3: While heating or sonication can sometimes redissolve a precipitate by providing the energy needed to break the crystal lattice, it is often a temporary solution and should be approached with caution. Upon cooling or standing, the compound will likely precipitate again as the system returns to its thermodynamically stable state. More importantly, many complex organic molecules, including quinoxaline derivatives, can be sensitive to heat and may degrade. Sonication can also induce degradation. These methods should only be used if you have validated the stability of 3-aminoquinoxalin-6-ol under those conditions and if the supersaturated state is suitable for your downstream application.

Q4: How do pH and ionic strength critically impact the solubility of this compound?

A4: The solubility of 3-aminoquinoxalin-6-ol is highly dependent on pH because it is an amphoteric molecule, containing both a basic amino group and an acidic hydroxyl (phenolic) group.

  • In acidic conditions (low pH): The amino group (a weak base) will become protonated (-NH₃⁺). This charged, cationic form is significantly more polar and will exhibit much higher solubility in aqueous media.[3][5]

  • In basic conditions (high pH): The phenolic hydroxyl group (a weak acid) will become deprotonated (-O⁻). This charged, anionic form is also more polar and will show increased solubility.[6]

  • At the isoelectric point (pI): At a specific pH between the pKa values of the acidic and basic groups, the molecule will have a net neutral charge (zwitterionic form), where it typically exhibits its minimum solubility.

High concentrations of salts (high ionic strength) in your buffer can also decrease solubility through the "salting-out" effect, where water molecules become more engaged in solvating the salt ions, reducing their availability to solvate the compound.[7][8]

Systematic Troubleshooting Guide

Encountering precipitation can be frustrating. This guide provides a logical workflow to diagnose the cause and implement a robust solution.

Step 1: Diagnose the Precipitation Event

The first step is to carefully observe the conditions under which precipitation occurs. Use the following logic diagram to guide your initial assessment.

Troubleshooting_Flowchart start Precipitation Observed q1 When does it occur? start->q1 a1_1 Immediately upon adding stock to buffer q1->a1_1 a1_2 Over time (hours/days) on standing q1->a1_2 a1_3 During temperature change (e.g., cooling) q1->a1_3 diag1 Diagnosis: 'Crashing Out' (Kinetic Issue) a1_1->diag1 diag2 Diagnosis: Concentration exceeds thermodynamic solubility a1_2->diag2 diag3 Diagnosis: Temperature-dependent solubility exceeded a1_3->diag3 sol1 Solution: Improve mixing protocol (See Protocol II) diag1->sol1 sol2 Solution: Re-evaluate formulation. (See Step 2) diag2->sol2 sol3 Solution: Maintain constant temp or reformulate diag3->sol3

Caption: Troubleshooting logic for 3-aminoquinoxalin-6-ol precipitation.

Step 2: Implement Corrective Formulation Strategies

Based on your diagnosis, proceed with the following formulation adjustments, starting with the simplest and most direct methods.

Strategy 1: pH Adjustment

This is the most powerful tool for an ionizable compound like 3-aminoquinoxalin-6-ol. The goal is to shift the pH of your aqueous medium away from the compound's isoelectric point to ensure it exists predominantly in its more soluble charged form.

Table 1: Influence of pH on the Ionization and Expected Solubility of 3-aminoquinoxalin-6-ol

pH Range Dominant Charge on Amino Group (-NH₂) Dominant Charge on Hydroxyl Group (-OH) Net Molecular Charge Expected Relative Solubility
Acidic (e.g., pH 1-4) Cationic (-NH₃⁺) Neutral (-OH) Positive High
Near Neutral Neutral (-NH₂) Neutral (-OH) Neutral/Zwitterionic Low (Risk of Precipitation)

| Basic (e.g., pH 9-12) | Neutral (-NH₂) | Anionic (-O⁻) | Negative | High |

This protocol allows you to experimentally determine the optimal pH for solubilizing your compound.

  • Materials:

    • 3-aminoquinoxalin-6-ol (solid powder)

    • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12

    • Vortex mixer and rotator

    • Microcentrifuge

    • HPLC-UV system for concentration analysis[9][10]

  • Procedure:

    • Add an excess amount of solid 3-aminoquinoxalin-6-ol to separate tubes, each containing 1 mL of a different pH buffer. The amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Seal the tubes and place them on a rotator at a controlled temperature (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium.[7]

    • After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect a known volume of the clear supernatant from each tube.

    • Dilute the supernatant appropriately and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

    • Plot the measured solubility (e.g., in µg/mL) against the pH to visualize the solubility profile and identify the optimal pH range(s).

Strategy 2: Co-solvent Systems & Improved Mixing

If adjusting the pH is not compatible with your experimental system, using a water-miscible organic co-solvent is the next approach. This is also critical for addressing the "crashing out" phenomenon.

Table 2: Comparison of Common Co-solvents for Preclinical Formulations

Co-solvent Properties Common Use Concentration Considerations
DMSO High dissolving power < 1% (cell-based assays), < 10% (in vivo) Can have biological effects at higher concentrations.
Ethanol Good solvent for many organics Variable, up to 20% Can cause protein precipitation in some assays.
PEG 400 Low toxicity, viscous Up to 40% High viscosity can make handling difficult.

| Propylene Glycol | Good safety profile | Up to 40% | Generally well-tolerated. |

  • Materials:

    • 3-aminoquinoxalin-6-ol

    • DMSO (or other suitable co-solvent)

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Vortex mixer

  • Procedure:

    • Prepare a high-concentration stock solution of 3-aminoquinoxalin-6-ol in 100% DMSO (e.g., 20 mM). Ensure it is fully dissolved.

    • To prepare the final working solution, first add the required volume of the aqueous buffer to a sterile tube.

    • While vigorously vortexing the aqueous buffer, add the required volume of the compound's DMSO stock solution drop-by-drop or very slowly.

    • Continue vortexing for at least 30 seconds after the addition is complete. This method ensures that the concentrated stock is rapidly dispersed, preventing the local concentration from exceeding the solubility limit.

Strategy 3: Advanced Formulation Approaches

If the above strategies are insufficient or not applicable, more advanced formulation techniques can be employed, often used in drug development.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules like 3-aminoquinoxalin-6-ol, forming an "inclusion complex" that is highly water-soluble.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Materials:

    • 3-aminoquinoxalin-6-ol

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Stir plate and magnetic stir bar

    • Freeze-dryer (optional)

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your desired buffer or water.

    • Slowly add the solid 3-aminoquinoxalin-6-ol powder to the stirring cyclodextrin solution.

    • Allow the mixture to stir for 24-72 hours at a controlled temperature. The formation of the inclusion complex will facilitate the dissolution of the compound.

    • After stirring, filter the solution through a 0.22 µm filter to remove any undissolved material.

    • The resulting clear solution contains the water-soluble complex. The concentration should be verified analytically (e.g., by HPLC-UV).

  • Supersaturating Systems: For specialized applications, creating an amorphous solid dispersion of the compound in a polymer matrix (like PVP or HPMC) can generate a supersaturated solution upon contact with aqueous media.[4] These formulations often include precipitation inhibitors to prolong the supersaturated state.

Step 3: Analytical Verification and Quantification

It is imperative to confirm the final concentration of your solubilized 3-aminoquinoxalin-6-ol. Never assume that the nominal concentration is the actual concentration after formulation.

  • Recommended Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for this purpose.

    • Mobile Phase: A gradient of acetonitrile and water/formic acid is a common starting point for quinoxaline derivatives.

    • Column: A C18 reversed-phase column is typically effective.

    • Detection: The extended aromatic system of 3-aminoquinoxalin-6-ol should provide a strong UV chromophore. A wavelength scan should be performed to determine the optimal detection wavelength (λmax).

    • Quantification: A standard curve must be generated using a stock solution of known concentration (typically in an organic solvent like DMSO or methanol) to accurately quantify the samples from your solubility experiments.

References

  • Yin, J., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. ResearchGate. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. Retrieved from [Link]

  • N/A. (n.d.). Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. PMC. Retrieved from [Link]

  • Nemtsev, I. V., et al. (2022). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. MDPI. Retrieved from [Link]

  • Sadowska, K., et al. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Quora. (2019, March 30). How to prevent co-precipitation in chemistry. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

  • N/A. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionic Liquids' Cation and Anion Influence on Aromatic Amine Solubility. Retrieved from [Link]

  • Yang, Y., et al. (2020). Sensitivity of oat protein solubility to changing ionic strength and pH. PubMed. Retrieved from [Link]

  • MDPI. (2018, December 19). Choline-Amino Acid Ionic Liquids as Green Functional Excipients to Enhance Drug Solubility. Retrieved from [Link]

  • Avdeef, A., & Bergström, C. A. S. (2019). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. ResearchGate. Retrieved from [Link]

  • Czapik, A., & Gdaniec, M. (2008). Quinoxaline–3-aminophenol–water (2/1/2). ResearchGate. Retrieved from [Link]

  • Kishikawa, N., & Kuroda, N. (2014). Analytical techniques for the determination of biologically active quinones in biological and environmental samples. PubMed. Retrieved from [Link]

Sources

Optimization

preventing oxidation and degradation of 3-aminoquinoxalin-6-ol during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific vulnerabilities of 3-aminoquinoxalin-6-ol (CAS 1889176-87-7) .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific vulnerabilities of 3-aminoquinoxalin-6-ol (CAS 1889176-87-7) . This molecule is a highly versatile building block in drug development and materials science, but its electron-rich architecture makes it notoriously susceptible to environmental degradation.

Below, you will find the mechanistic causality behind its instability, troubleshooting FAQs, and self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Core Mechanisms of Degradation (The "Why")

To successfully stabilize 3-aminoquinoxalin-6-ol, we must first understand its structural vulnerabilities. The molecule is essentially a fused bicyclic system containing three distinct sites prone to degradation:

  • The Phenolic Hydroxyl (-OH on the benzene ring): Like other phenol derivatives, this group is highly susceptible to atmospheric oxygen. In alkaline environments, the phenol is deprotonated to a phenoxide anion. This electron-rich state drastically lowers the activation energy for single-electron transfer, accelerating oxidation into highly colored, reactive 1[1].

  • The Primary Amine (-NH2 on the pyrazine ring): Amines undergo oxidative degradation when exposed to reactive oxygen species (ROS) or prolonged atmospheric oxygen, leading to the formation of 2[2].

  • The Quinoxaline Core: While generally robust, the quinoxaline ring can undergo in aqueous alkaline conditions, leading to irreversible structural changes and loss of chemical potency.

G A 3-Aminoquinoxalin-6-ol (Parent Compound) B Phenolic -OH (Benzene Ring) Oxidation (O2, High pH) A->B  Alkaline pH C Amine -NH2 (Pyrazine Ring) Oxidation (ROS) A->C  ROS / O2 D Quinoxaline Core (Tautomerization) A->D  Aqueous E Quinones / Semiquinones (Highly Colored) B->E F N-oxides / Imines C->F G Loss of Potency / Assay Interference D->G E->G F->G

Caption: Degradation pathways of 3-aminoquinoxalin-6-ol under oxidative and alkaline stress.

Part 2: Troubleshooting Guide & FAQs

Q1: My 3-aminoquinoxalin-6-ol powder turned from light yellow to dark brown. Is it still usable? A1: Discoloration is a primary indicator of macroscopic oxidation. Phenolic and amino groups oxidize in the presence of air and UV light to form highly colored 1[1]. For sensitive pharmaceutical testing or high-purity syntheses, discolored batches must be discarded. These polymeric impurities will interfere with spectroscopic assays and drastically reduce reaction yields.

Q2: What are the optimal long-term storage conditions for the solid reagent? A2: The solid must be stored at -20°C in a tightly sealed, light-blocking (amber) container. Crucially, the headspace of the container must be purged with an inert gas (Nitrogen or Argon) to displace atmospheric oxygen[3]. Repeatedly opening the container introduces moisture and oxygen, accelerating degradation.

Q3: How do I prevent degradation when preparing solutions for HPLC or in vitro assays? A3: Solutions are exponentially more vulnerable to oxidation than solids because solvent molecules facilitate rapid oxygen diffusion. You must deoxygenate your solvents via inert gas sparging prior to dissolution. Additionally, adding a compatible antioxidant (e.g., ascorbic acid) to the diluent will scavenge free radicals and 2[2]. Avoid highly alkaline buffers (pH > 8), as high pH deprotonates the phenol, drastically increasing its susceptibility to oxidation.

Part 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols integrate self-validating checkpoints. If a checkpoint fails, the protocol must be halted to prevent the use of degraded material.

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

Objective: Create a stable liquid stock of 3-aminoquinoxalin-6-ol for downstream assays without compromising molecular integrity.

  • Solvent Deoxygenation: Transfer the desired solvent (e.g., DMSO or HPLC mobile phase) into a Schlenk flask. Sparge with ultra-pure Argon for at least 15 minutes using a submerged needle. Causality: Dissolved O2 will initiate radical auto-oxidation of the amine even in a sealed vial.

  • Antioxidant Spiking: Add an antioxidant (e.g., 0.1% w/v ascorbic acid) to the deoxygenated solvent.

  • Air-Free Dissolution: Inside a glovebox or under a continuous Argon stream, weigh the 3-aminoquinoxalin-6-ol and transfer it to an amber glass vial. Causality: Amber glass blocks UV photons that provide the activation energy required to homolytically cleave bonds.

  • Reconstitution: Inject the deoxygenated, antioxidant-spiked solvent into the vial.

  • Validation Checkpoint: Visually inspect the solution against a white background. It should remain clear or pale yellow. If the solution exhibits a rapid shift to a dark brown or pinkish hue, the system has been compromised by oxygen ingress. Do not proceed; discard and re-sparge fresh solvent.

  • Sealing: Cap tightly with a PTFE-lined septum and wrap with Parafilm. Store at -20°C and .

Protocol 2: Lyophilized Solid Aliquoting and Recovery

Objective: Prevent repeated freeze-thaw and oxygen exposure cycles for bulk solid 3-aminoquinoxalin-6-ol.

  • Equilibration: Before opening, allow the sealed bulk container to fully equilibrate to room temperature in a desiccator. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, leading to localized dissolution and rapid oxidative degradation.

  • Inert Atmosphere Handling: Transfer the unopened vial into a glovebox purged with Argon.

  • Aliquoting: Divide the bulk powder into single-use amber vials.

  • Validation Checkpoint: Weigh the final aliquots. If the powder appears clumpy or adheres strongly to the glass walls, moisture contamination has occurred during equilibration.

  • Sealing: Seal with PTFE-lined caps, remove from the glovebox, and store at -20°C.

Workflow N1 1. Solvent Deoxygenation (N2/Ar Sparging) N2 2. Antioxidant Addition (e.g., Ascorbic Acid) N1->N2 N3 3. Air-Free Transfer (Schlenk/Glovebox) N2->N3 N4 4. Amber Vial Sealing (PTFE Septum) N3->N4 N5 5. Storage (-20°C, Dark) N4->N5

Caption: Step-by-step workflow for the air-free handling and storage of sensitive aminophenols.

Part 4: Quantitative Data & Storage Parameters

The following table summarizes the expected stability of 3-aminoquinoxalin-6-ol across various storage conditions, extrapolated from rigorous .

Storage StateTemperatureAtmosphereLight ExposureAdditivesExpected Stability
Lyophilized Solid-20°CArgon / NitrogenDarkNoneUp to 36 months
Lyophilized Solid25°CAmbient AirAmbient LightNone< 1 week (Rapid Discoloration)
Aqueous Solution4°CAmbient AirDarkNone< 24 hours
Organic Solution (e.g., DMSO)-20°CArgonDark0.1% Ascorbic AcidUp to 3 months

Part 5: References

  • Preventing oxidation of 5,5'-Methylenebis(2-aminophenol) during storage. Benchchem.

  • Preventing oxidation of 2-aminophenol during synthesis and storage. Benchchem.

  • 4-AMINOPHENOL. Ataman Kimya.

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. NSF Public Access Repository.

  • Technical Support Center: Oxidative Degradation of Amine-Based Compounds. Benchchem.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Aminoquinoxalin-6-ol Extraction &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating highly functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating highly functionalized heterocycles. The extraction of 3-aminoquinoxalin-6-ol presents a unique set of physicochemical hurdles. Its amphoteric nature—stemming from a basic amino group and an acidic phenolic hydroxyl group—combined with the oxidative instability of its precursors, makes standard workup procedures prone to low yields and high organic impurity profiles.

This guide is designed to move beyond basic protocols, explaining the causality behind each experimental choice so you can build a self-validating, robust purification workflow.

🔬 Frequently Asked Questions (FAQs)

Q1: Why is my extraction yield of 3-aminoquinoxalin-6-ol so low when using standard liquid-liquid extraction (LLE)?

The Causality: The root cause is the molecule's amphoteric profile. If you attempt extraction at a highly acidic pH (< 3), the C3-amine protonates, forming a highly water-soluble ammonium salt. Conversely, at a basic pH (> 9), the C6-phenol deprotonates into a water-soluble phenoxide. The Solution: Optimal recovery requires targeting the isoelectric point (pI) . By adjusting the aqueous phase to pH 6.5–7.0, the molecule exists predominantly in its neutral form, maximizing its partition coefficient into moderate-polarity organic solvents like ethyl acetate (EtOAc)[1].

Q2: My extracted product is contaminated with dark brown or black impurities. How do I prevent this?

The Causality: This is a classic hallmark of aerobic oxidation. The starting materials (e.g., substituted o-phenylenediamines) and the electron-rich phenolic product itself are highly susceptible to oxidation, forming polymeric quinoid structures. The Solution: You must establish an inert workflow. Degas all extraction solvents by sparging with Argon or N₂. Additionally, incorporating a mild antioxidant, such as sodium dithionite (Na₂S₂O₄), into your aqueous wash steps effectively quenches reactive oxygen species without reducing the quinoxaline core.

Q3: NMR analysis shows a mixture of isomers. How do I separate 3-aminoquinoxalin-6-ol from 2-aminoquinoxalin-6-ol?

The Causality: The condensation of unsymmetrical 1,2-diamines with dicarbonyls frequently yields regioisomeric mixtures due to competing nucleophilic attack pathways[2]. The Solution: While flash chromatography (e.g., gradient EtOAc/Hexane) is standard for analytical separation, it is difficult to scale and often leads to material loss on silica[2]. A more robust approach leverages differential solubility. The 3-amino isomer exhibits a different hydrogen-bonding network compared to the 2-amino isomer. Selective recrystallization from hot ethanol/water mixtures or trituration with cold dichloromethane (DCM) can efficiently enrich the desired isomer.

📊 Quantitative Data: Physicochemical Parameters

To successfully extract 3-aminoquinoxalin-6-ol, you must design your protocol around its physical constants. The table below summarizes the critical parameters required to optimize your LLE and crystallization workflows.

ParameterEstimated ValueCausality in Extraction & Purification
Amine pKₐ ~2.5 - 3.5Protonates at low pH. Drives molecule into the aqueous phase as a cation.
Phenol pKₐ ~8.5 - 9.5Deprotonates at high pH. Drives molecule into the aqueous phase as an anion.
Isoelectric Point (pI) ~6.0 - 7.0Target pH for maximum organic phase partitioning and crystallization.
Partitioning Solvent Ethyl Acetate (EtOAc)Optimal hydrogen-bond acceptor properties for extracting the neutral ampholyte[1].
Antioxidant Conc. 0.1 M Na₂S₂O₄Sufficient to prevent aerobic polymerization during aqueous workup.

⚙️ Mechanistic & Workflow Visualizations

Understanding the pathways of impurity formation and the logic of the extraction workflow is critical for troubleshooting.

Impurity_Pathway Start o-Phenylenediamine Precursors Target 3-aminoquinoxalin-6-ol (Target) Start->Target Desired Condensation Regio 2-aminoquinoxalin-6-ol (Regioisomer) Start->Regio Competing Reaction Oxid Polymeric Byproducts (Dark Impurities) Start->Oxid Aerobic Oxidation Target->Oxid Auto-oxidation (High pH)

Caption: Mechanistic pathways leading to regioisomeric and oxidative impurities.

LLE_Workflow A Crude Aqueous Mixture B Acidify to pH 2.0 (HCl) Protonate Amine A->B C Wash with EtOAc Remove Neutral Impurities B->C Phase Separation D Adjust to pH 6.5-7.0 (NaOH) Isoelectric Focusing C->D Retain Aqueous Phase E Extract with EtOAc Isolate Target Molecule D->E LLE F Pure 3-aminoquinoxalin-6-ol E->F Dry & Concentrate

Caption: Workflow for pH-controlled extraction of amphoteric 3-aminoquinoxalin-6-ol.

🧪 Experimental Protocol: Isoelectric Liquid-Liquid Extraction (LLE)

This self-validating protocol utilizes pH manipulation to selectively remove neutral organic impurities before extracting the target molecule[3].

Reagents Required:

  • 1.0 M HCl (aq)

  • 1.0 M NaOH (aq)

  • Degassed Ethyl Acetate (EtOAc)

  • 0.1 M Sodium dithionite (Na₂S₂O₄) solution (freshly prepared)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Quench and Antioxidant Addition: Transfer the crude reaction mixture to a separatory funnel. Add an equal volume of 0.1 M Na₂S₂O₄ to quench reactive oxygen species and prevent the formation of dark polymeric impurities.

  • Acidic Wash (Impurity Removal): Carefully add 1.0 M HCl dropwise until the aqueous phase reaches pH 2.0 . At this pH, 3-aminoquinoxalin-6-ol is protonated and highly water-soluble.

  • First Extraction: Add degassed EtOAc (1 volume equivalent). Shake vigorously and vent. Allow the layers to separate. The organic layer now contains unreacted neutral starting materials and non-basic impurities. Discard the organic layer and retain the aqueous layer.

  • Isoelectric Focusing: To the retained aqueous layer, carefully add 1.0 M NaOH dropwise under gentle stirring until the pH reaches 6.5 – 7.0 . You may observe the solution becoming cloudy as the neutral 3-aminoquinoxalin-6-ol begins to precipitate.

  • Target Extraction: Immediately add fresh, degassed EtOAc (2 volume equivalents). Shake vigorously to extract the newly neutralized target molecule into the organic phase[1]. Repeat this extraction step twice more to ensure complete recovery.

  • Drying and Concentration: Combine the target-containing EtOAc layers. Wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation) at 40 °C to yield the crude product.

  • Recrystallization (Optional but Recommended): To clear remaining regioisomers, dissolve the crude solid in a minimum amount of boiling ethanol. Slowly add water until the solution becomes slightly turbid, then allow it to cool slowly to room temperature, followed by 4 °C overnight. Filter the resulting crystals.

📚 References

  • One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Iodine-Catalyzed C–N Bond Formation: Synthesis of 3-Aminoquinoxalinones under Ambient Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Optimization

Technical Support Center: A Guide to the Stability of 3-aminoquinoxalin-6-ol

Welcome to the technical support center for 3-aminoquinoxalin-6-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-aminoquinoxalin-6-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, practical advice to help you understand and prevent the degradation of 3-aminoquinoxalin-6-ol, ensuring the integrity and reproducibility of your experiments.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter. We will delve into the potential degradation pathways of 3-aminoquinoxalin-6-ol, provide step-by-step protocols for stability testing, and offer best practices for handling and storage.

Section 1: Understanding the Degradation Pathways of 3-aminoquinoxalin-6-ol

The stability of 3-aminoquinoxalin-6-ol is a critical factor in its successful application. Understanding its potential degradation pathways is the first step toward preventing unwanted chemical changes.

FAQ 1: What are the primary mechanisms driving the degradation of 3-aminoquinoxalin-6-ol?

The chemical structure of 3-aminoquinoxalin-6-ol, featuring both an amino and a hydroxyl group on the quinoxaline core, makes it susceptible to several degradation pathways. The most significant of these are oxidation and photodegradation.

  • Oxidation: The electron-rich aminophenol moiety is prone to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or reactive oxygen species (ROS) that may be present in your experimental system.[1] Oxidation can lead to the formation of highly colored quinone-imine species, which may be a primary reason for solution discoloration.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation reactions. This can involve the formation of reactive radical species that can then participate in a cascade of further degradation reactions.

Below is a diagram illustrating the potential oxidative degradation pathway of 3-aminoquinoxalin-6-ol.

Oxidative Degradation of 3-aminoquinoxalin-6-ol cluster_0 Potential Oxidative Degradation A 3-aminoquinoxalin-6-ol B Radical Intermediate A->B [O], light (hv) C Quinoxaline-3-amino-6-quinone-imine B->C Further Oxidation D Further Degradation Products (e.g., polymerized species) C->D Instability

Caption: Potential oxidative degradation pathway of 3-aminoquinoxalin-6-ol.

FAQ 2: How do pH and temperature affect the stability of 3-aminoquinoxalin-6-ol solutions?

Both pH and temperature are critical parameters that can significantly impact the stability of 3-aminoquinoxalin-6-ol in solution.

  • pH: As a general principle for aminophenol-containing compounds, neutral to slightly acidic conditions (pH 4-6) are often preferred to minimize oxidation. Alkaline conditions can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation. It is crucial to determine the optimal pH for your specific application and buffer system.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation.[4] For long-term storage, it is always advisable to store solutions at low temperatures, such as 2-8°C or -20°C, to minimize thermal degradation. The solid form of the compound should also be stored at low temperatures as recommended by the supplier.

The following table summarizes general stability considerations under different conditions.

Condition Stress Level Potential Degradation Pathway Recommendation
pH Acidic (pH < 4)Hydrolysis of the amino groupBuffer to a mildly acidic pH if compatible with the experiment.
Neutral (pH 7)Moderate stabilitySuitable for many applications, but monitor for oxidation.
Alkaline (pH > 8)Increased susceptibility to oxidation and potential tautomerization.[2][3]Avoid if possible, or use freshly prepared solutions.
Temperature Ambient (20-25°C)Increased rate of degradation over timeSuitable for short-term handling during experiments.
Refrigerated (2-8°C)Slowed degradationRecommended for short-term storage of solutions.
Frozen (-20°C or lower)Significantly slowed degradationRecommended for long-term storage of stock solutions.
Light UV or direct sunlightPhotodegradationProtect solutions from light using amber vials or by covering with foil.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with 3-aminoquinoxalin-6-ol.

FAQ 3: My 3-aminoquinoxalin-6-ol solution changed color (e.g., turned yellow or brown). What does this indicate and how can I prevent it?

A change in the color of your 3-aminoquinoxalin-6-ol solution is a common indicator of degradation, most likely due to oxidation. The formation of quinone-imine or other conjugated systems can result in colored byproducts.

Troubleshooting Steps:

  • Protect from Light: Immediately ensure your solution is protected from light by using amber vials or wrapping the container in aluminum foil.

  • De-gas Solvents: Before preparing your solution, de-gas the solvent by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Use Antioxidants: Consider adding a small amount of an antioxidant to your solution. Common choices include ascorbic acid or butylated hydroxytoluene (BHT). The compatibility and concentration of the antioxidant should be validated for your specific assay.

  • Control pH: Ensure the pH of your solution is in a range that minimizes degradation, typically slightly acidic.

  • Prepare Fresh Solutions: If the problem persists, prepare fresh solutions immediately before use.

FAQ 4: I'm seeing unexpected peaks in my HPLC analysis. Could these be degradation products?

Yes, unexpected peaks in your HPLC chromatogram are a strong indication of degradation. To confirm this and identify the degradants, a forced degradation study is recommended.[5][6] This involves intentionally exposing the compound to various stress conditions to generate the potential degradation products.

The workflow below outlines the process for identifying degradation products.

Degradation Product Identification Workflow cluster_1 Workflow for Identifying Degradation Products Start Observe unexpected peaks in HPLC Forced_Deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Deg HPLC_Analysis Analyze stressed samples by HPLC-UV Forced_Deg->HPLC_Analysis LCMS_Analysis Analyze stressed samples by LC-MS for mass identification HPLC_Analysis->LCMS_Analysis If peaks match Structure_Eluc Elucidate structure of degradants (e.g., using MS/MS) LCMS_Analysis->Structure_Eluc Method_Update Update analytical method to resolve and quantify degradants Structure_Eluc->Method_Update

Caption: Workflow for the identification of degradation products.

By comparing the chromatograms of your experimental sample with those from the forced degradation study, you can tentatively identify the degradation products. Further analysis by LC-MS can provide mass information to help elucidate their structures.[4]

FAQ 5: How can I confidently prepare and store stable stock solutions of 3-aminoquinoxalin-6-ol?

Preparing and storing stable stock solutions is crucial for reproducible results. Here is a recommended protocol:

Protocol for Preparing a Stable Stock Solution:

  • Solvent Selection: Choose a high-purity, degassed solvent in which 3-aminoquinoxalin-6-ol is readily soluble and stable. DMSO is a common choice for initial stock solutions.

  • Weighing: Accurately weigh the required amount of 3-aminoquinoxalin-6-ol in a clean, dry vial.

  • Dissolution: Add the degassed solvent to the vial and gently vortex or sonicate until the compound is fully dissolved. Perform this step under dim light if possible.

  • Inert Atmosphere: If high stability is required, consider overlaying the solution with an inert gas (nitrogen or argon) before sealing the vial.

  • Storage: Store the stock solution in a tightly sealed, light-protected container (e.g., amber glass vial with a PTFE-lined cap) at -20°C or below for long-term storage.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, divide the stock solution into smaller, single-use aliquots.

Section 3: Prophylactic Strategies and Best Practices

Proactive measures can significantly extend the shelf-life of your 3-aminoquinoxalin-6-ol and the reliability of your experimental data.

FAQ 6: What are the recommended storage conditions for solid 3-aminoquinoxalin-6-ol?

For solid 3-aminoquinoxalin-6-ol, it is recommended to store it in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., 2-8°C). For long-term storage, -20°C is preferable. Always refer to the manufacturer's instructions on the certificate of analysis.

FAQ 7: Which antioxidants are compatible with and effective for stabilizing 3-aminoquinoxalin-6-ol?

The choice of antioxidant will depend on the solvent system and the downstream application. It is essential to test the compatibility and effectiveness of any antioxidant before incorporating it into your standard workflow.

Antioxidant Typical Concentration Solubility Considerations
Ascorbic Acid (Vitamin C) 0.01 - 0.1% (w/v)Water, EthanolEffective in aqueous solutions. May interfere with some biological assays.
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Organic solvents (e.g., DMSO, Ethanol)Suitable for organic stock solutions. Generally low biological activity.
Sodium Metabisulfite 0.01 - 0.1% (w/v)WaterA strong reducing agent, effective in aqueous solutions. Ensure it does not react with your compound of interest.

Section 4: Experimental Protocols

This section provides detailed protocols for assessing the stability of 3-aminoquinoxalin-6-ol.

Protocol 1: Step-by-Step Guide for a Forced Degradation Study

A forced degradation study is an essential tool for understanding the stability of a molecule.[4][5][6]

Objective: To identify potential degradation products and degradation pathways of 3-aminoquinoxalin-6-ol under various stress conditions.

Materials:

  • 3-aminoquinoxalin-6-ol

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers (e.g., phosphate or acetate)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system (optional, for identification)

  • Photostability chamber (optional)

  • Oven

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of 3-aminoquinoxalin-6-ol in a suitable solvent (e.g., 1 mg/mL in DMSO or methanol).

  • Set up Stress Conditions: For each condition, mix the stock solution with the stressor in a suitable vial. Include a control sample (stock solution with no stressor).

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidation: Mix with 3% H₂O₂.

    • Thermal Stress: Place a sample in an oven at a set temperature (e.g., 60°C).

    • Photolytic Stress: Expose a sample to a light source (e.g., in a photostability chamber).

  • Incubation: Incubate the samples for a defined period (e.g., 24 or 48 hours). Monitor the samples at intermediate time points.

  • Neutralization (for acid/base samples): After incubation, neutralize the acid and base hydrolysis samples to stop the reaction.

  • Analysis: Analyze all samples, including the control, by a suitable stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any new peaks that appear, which are your potential degradation products. If available, use LC-MS to determine the mass of these products.

References

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society. Available at: [Link]

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. pubs.acs.org. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery and Development. Available at: [Link]

  • The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. ScienceDirect. Available at: [Link]

  • Amino acid degradation pathways and their holes A) Number of predicted... ResearchGate. Available at: [Link]

  • Vol 80, No 3 (2025). Journal of Analytical Chemistry. Available at: [Link]

  • Exploration of degradation pathways of six antibiotics using a novel Co0.5Fe0.5Fe2O₄ nanozyme. PMC. Available at: [Link]

  • Synthesis and evaluation of 3-anilino-quinoxalinones as glycogen phosphorylase inhibitors. PubMed. Available at: [Link]

  • Degradation pathways of amino acids during thermal utilization of biomass: a review. SpringerLink. Available at: [Link]

  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Wiley Online Library. Available at: [Link]

  • Analytical issues in the chemical stability testing of drugs in solution. RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Part 1: Mechanistic Insight – The 3-aminoquinoxalin-6-ol Challenge

Welcome to the Technical Support Center for Advanced LC-MS Analytics . This guide is specifically engineered for researchers, scientists, and drug development professionals troubleshooting baseline noise during the liqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced LC-MS Analytics . This guide is specifically engineered for researchers, scientists, and drug development professionals troubleshooting baseline noise during the liquid chromatography-mass spectrometry (LC-MS) analysis of 3-aminoquinoxalin-6-ol and related quinoxaline derivatives.

Before troubleshooting, it is critical to understand the physicochemical nature of 3-aminoquinoxalin-6-ol. This small molecule is amphoteric and highly prone to secondary interactions:

  • Dual Ionization Sites: It possesses a basic amino group (-NH₂) and an acidic phenolic hydroxyl group (-OH) attached to a bicyclic quinoxaline core. If the mobile phase pH is near the pKa of either group, the analyte exists in a dynamic equilibrium of ionization states, causing severe peak broadening that manifests as unresolved baseline "humps."

  • Metal Chelation: The adjacent nitrogen atoms in the quinoxaline ring, combined with the hydroxyl group, act as potent electron donors. This allows the molecule to chelate trace metals (e.g., Fe³⁺) present in stainless steel LC flow paths or column frits, leading to peak tailing, signal suppression, and elevated baseline noise[1].

  • Solvent Clustering: In positive Electrospray Ionization (ESI+), quinoxaline derivatives frequently form stable adducts and clusters with methanol, water, and sodium, which artificially inflate the continuous background noise[2].

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing a high, continuous background "chemical noise" across the entire chromatogram in ESI+ mode. How do I resolve this? A: Continuous chemical noise is typically caused by solvent impurities or the formation of solvent clusters (e.g., [M + MeOH + H]⁺ or[M + Na]⁺) in the ionization source[2].

  • Actionable Step: First, ensure you are using strictly LC-MS grade solvents and additives. Second, perform a Cone Voltage Optimization . Increasing the cone voltage (or declustering potential) imparts more kinetic energy to the ions in the source, effectively breaking apart non-covalent solvent clusters before they enter the mass analyzer. However, do not increase it so much that you induce in-source fragmentation of the 3-aminoquinoxalin-6-ol parent ion[3].

Q2: My baseline isn't just noisy; it has broad, rolling humps, and my target peak is severely tailing or missing. What is happening? A: This is a classic symptom of metal chelation within the LC flow path. 3-aminoquinoxalin-6-ol binds to active metal sites on the column or stainless steel tubing, causing the analyte to smear across the run rather than elute as a sharp peak[1].

  • Actionable Step: Introduce a passivation agent. We highly recommend adding 5 µM Medronic Acid to your mobile phase. Unlike EDTA, which causes severe ion suppression in MS, medronic acid chelates trace metals in the system without suppressing the analyte signal, restoring a flat baseline and sharp peaks[1].

Q3: The baseline looks fine initially, but I get sudden, sharp spikes and erratic noise during the gradient run. A: Sharp, erratic spikes are usually physical or mechanical rather than chemical. They correlate with pressure fluctuations caused by micro-particulates, column clogging, or failing pump check valves[4].

  • Actionable Step: Check the system backpressure. If it is fluctuating, purge the pump and inspect the check valves. Ensure your samples are centrifuged or filtered (0.22 µm) prior to injection to prevent sample precipitation at the column head[4].

Q4: The baseline noise gradually increases over a sequence of 50+ injections of biological matrix samples (e.g., plasma/liver extracts). A: This indicates matrix accumulation in the ESI source. Non-volatile residues and high molecular weight compounds (like lipids or residual proteins) are coating the ion source and MS interface[2].

  • Actionable Step: Utilize a divert valve . Program the valve to send the LC effluent to waste during the first few minutes of the run (before the quinoxaline elutes) and after the peak has passed. This prevents heavy matrix components from entering the MS[2].

Part 3: Experimental Protocols

Protocol 1: System Passivation & Mobile Phase Optimization

Objective: Eliminate metal-induced baseline humps and peak tailing using Medronic Acid.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade H₂O. Adjust to pH 9.0 using ammonium hydroxide. (A basic pH ensures the hydroxyl group of 3-aminoquinoxalin-6-ol is deprotonated, ideal for ESI- analysis).

    • Mobile Phase B: 10 mM Ammonium Acetate in 90% Acetonitrile / 10% H₂O.

  • Additive Introduction: Add Medronic Acid to both Mobile Phase A and B to achieve a final concentration of 5 µM [1]. Note: Concentrations above 10 µM may begin to cause ion suppression.

  • System Equilibration: Flush the LC system (without the column) with the medronic acid-modified solvents for 30 minutes at 0.5 mL/min to passivate the stainless steel lines.

  • Column Conditioning: Attach a PEEK-lined or superficially porous particle (SPP) column (e.g., HILIC or C18) and equilibrate with the mobile phase for 20 column volumes before injecting the sample.

Protocol 2: ESI Source & Cone Voltage Optimization

Objective: Reduce continuous chemical noise and solvent clustering.

  • Infusion: Prepare a 100 ng/mL standard of 3-aminoquinoxalin-6-ol in 50% Methanol / 50% Water. Infuse directly into the MS at 10 µL/min using a syringe pump, combined with a T-junction carrying the LC mobile phase at 0.3 mL/min.

  • Gas Optimization: Set the desolvation gas temperature to 350°C and the cone gas flow to 350 L/hr. Monitor the baseline noise in the target MRM transition[3].

  • Voltage Ramping: Ramp the cone voltage from 20 V to 70 V in 5 V increments.

  • Data Analysis: Plot the Signal-to-Noise (S/N) ratio (not just absolute signal intensity) against the cone voltage. Select the voltage that maximizes S/N by effectively breaking up solvent clusters without fragmenting the analyte[3].

Part 4: Data Presentation

Table 1: Mobile Phase Selection Matrix for 3-aminoquinoxalin-6-ol

Ionization ModeTarget Analyte StateRecommended BufferpH TargetRecommended AdditiveExpected S/N Impact
ESI (+) Protonated Amino Group0.1% Formic Acid~2.5None (or Medronic Acid if tailing)High signal, but prone to solvent clusters.
ESI (-) Deprotonated Hydroxyl10 mM Ammonium Acetate~9.05 µM Medronic AcidExcellent baseline, reduced metal chelation.
APCI (+) Gas-phase Protonation0.1% Formic Acid~2.5NoneLower matrix noise compared to ESI.

Table 2: Common Adducts and Clusters in Quinoxaline LC-MS[2][5]

m/z ShiftAdduct/Cluster TypeSource/CauseTroubleshooting Action
+23 Da[M + Na]⁺Glassware, low-grade solventsUse plastic vials, LC-MS grade solvents.
+32 Da[M + MeOH]⁺Methanol mobile phase clusteringIncrease cone voltage/declustering potential.
+41 Da[M + ACN]⁺Acetonitrile clusteringIncrease desolvation temperature.

Part 5: Mandatory Visualizations

TroubleshootingWorkflow Start Observe Baseline Noise in 3-aminoquinoxalin-6-ol LC-MS Type Identify the Noise Profile Start->Type Continuous Continuous Background (Chemical Static) Type->Continuous Humps Broad Humps / Tailing (Poor Peak Shape) Type->Humps Spikes Sharp Spikes / Pressure Shifts Type->Spikes Solvents Action: Optimize Cone Voltage & Use LC-MS Grade Solvents Continuous->Solvents Chelation Action: Add 5 µM Medronic Acid & Adjust pH away from pKa Humps->Chelation Clogging Action: Flush Column, Check Pump Seals & Filter Samples Spikes->Clogging

Figure 1: Decision tree for diagnosing and resolving LC-MS baseline noise profiles.

MechanisticPathway Analyte 3-aminoquinoxalin-6-ol (Amphoteric) Chelate Analyte-Metal Chelate (Peak Tailing & Noise) Analyte->Chelate Binds to Passivated Passivated System (Sharp Peaks, High S/N) Analyte->Passivated Free Analyte Elution Metal Trace Metals (Fe3+) in LC Flow Path Metal->Chelate Promotes Medronic Medronic Acid Additive (5 µM in Mobile Phase) Medronic->Metal Chelates Metals Medronic->Passivated Prevents Analyte Binding

Figure 2: Mechanistic pathway of metal-induced baseline noise and medronic acid passivation.

References

  • Lupo, S. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Available at:[Link]

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions. Waters Corporation. Available at:[Link]

  • Thiageswaran, S. (2025). LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies. Separation Science. Available at:[Link]

  • Hsiao, J. J., et al. (2018). Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. Analytical Chemistry, ACS Publications. Available at:[Link]

  • Luan, Y., et al. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. LCGC International. Available at: [Link]

Sources

Optimization

Technical Support Center: Pilot-Scale Synthesis of 3-aminoquinoxalin-6-ol

Welcome to the technical support center for the synthesis of 3-aminoquinoxalin-6-ol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-aminoquinoxalin-6-ol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to pilot-scale production. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address the unique challenges encountered during scale-up.

Section 1: Synthesis Overview and Scale-Up Strategy

The synthesis of 3-aminoquinoxalin-6-ol is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially at a larger scale. A common and robust strategy involves a two-step sequence: the condensation of a substituted o-phenylenediamine with an α-keto acid derivative, followed by the reduction of a nitro group.

Proposed Synthetic Pathway

This pathway is chosen for its reliability and the relative availability of starting materials. It begins with the cyclocondensation of 4-nitro-1,2-phenylenediamine with pyruvic acid to form 3-methyl-6-nitroquinoxalin-2-ol, which is then reduced to the target compound, 3-aminoquinoxalin-6-ol.

Synthetic_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Reduction 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine Intermediate 3-methyl-6-nitroquinoxalin-2-ol 4-nitro-1,2-phenylenediamine->Intermediate AcOH, Reflux Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Intermediate Final_Product 3-aminoquinoxalin-6-ol Intermediate->Final_Product SnCl2·2H2O, EtOH Troubleshooting_Step1 Start Low Conversion in Step 1 Check_Purity Are starting materials >98% pure? Start->Check_Purity Check_Temp Is internal reaction temp at reflux? Check_Purity->Check_Temp Yes Action_Purify Action: Purify starting materials (recrystallization/sublimation). Check_Purity->Action_Purify No Check_Solvent Is solvent volume adequate? Check_Temp->Check_Solvent Yes Action_Temp Action: Increase heating mantle temp. Ensure proper insulation. Check_Temp->Action_Temp No Action_Solvent Action: Increase solvent volume to ensure solubility and mixing. Check_Solvent->Action_Solvent No Action_Time Action: Extend reaction time. Monitor every 2 hours. Check_Solvent->Action_Time Yes

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 3-Aminoquinoxalin-6-ol vs. 2-Aminoquinoxaline

Executive Summary Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and kinase inhibition properties[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and kinase inhibition properties[1],[2]. As drug development professionals optimize these heterocycles, understanding the structure-activity relationship (SAR) of specific functional groups becomes critical.

This guide provides an objective, data-driven comparison between the foundational 2-aminoquinoxaline scaffold and its functionalized derivative, 3-aminoquinoxalin-6-ol . By analyzing their mechanistic differences, physicochemical properties, and in vitro biological activities, this guide equips researchers with the necessary insights to select the appropriate building blocks for targeted drug discovery.

Structural & Mechanistic Profiling (SAR)

The biological profile of quinoxaline compounds is significantly modulated by the nature and position of substituents on the core ring[1].

2-Aminoquinoxaline (The Baseline Scaffold)

2-aminoquinoxaline (CAS 5424-05-5) consists of a fused benzene and pyrazine ring with an amino group at the 2-position[3],[4].

  • Mechanistic Role: The planar structure allows for DNA intercalation, while the amino group acts as a primary hydrogen-bond donor. However, lacking secondary functional groups, the base scaffold often exhibits moderate, non-specific binding affinity. It is primarily utilized as a synthetic intermediate to generate more potent derivatives, such as biologically active 1,4-dioxides[5],[6].

3-Aminoquinoxalin-6-ol (The Functionalized Derivative)

3-aminoquinoxalin-6-ol (CAS 1889176-87-7) shifts the amino group to the 3-position and introduces a critical hydroxyl (-OH) group at the 6-position[7],[8].

  • Mechanistic Role: The 6-position is a known hotspot for modulating target potency[1]. The addition of the hydroxyl group transforms the molecule by providing a strong, localized hydrogen-bond donor/acceptor. In kinase inhibition, this 6-OH group frequently interacts with solvent-exposed regions or specific hinge-region residues in the ATP-binding pocket, drastically improving both binding affinity and target selectivity. Furthermore, the hydroxyl group enhances aqueous solubility, a critical parameter for bioavailability in cell-based assays.

Pathway Q1 2-Aminoquinoxaline (Base Scaffold) Target Protein Kinase Active Site Q1->Target Moderate Affinity (Single H-bond donor) Q2 3-Aminoquinoxalin-6-ol (Hydroxylated Scaffold) Q2->Target High Affinity (Dual H-bond donor/acceptor)

Figure 1: Differential kinase binding affinity of quinoxaline scaffolds.

Comparative Biological Activity Profiles

The following tables summarize representative experimental benchmarking data used to evaluate these scaffolds in early-stage drug discovery.

Table 1: Physicochemical Properties

Causality Note: The lower LogP of 3-aminoquinoxalin-6-ol directly correlates with reduced lipophilic aggregation in aqueous assay buffers, thereby reducing false-positive rates in high-throughput screening.

Property2-Aminoquinoxaline3-Aminoquinoxalin-6-olImpact on Assay Performance
Molecular Weight 145.16 g/mol [3]161.16 g/mol [7]Both highly favorable for fragment-based drug design (FBDD).
LogP (Calculated) ~1.8~1.26-OH improves aqueous solubility; reduces non-specific binding.
H-Bond Donors 12Enhanced target anchoring for the 6-ol derivative.
H-Bond Acceptors 23Improved interaction with kinase hinge regions.
Table 2: Representative In Vitro Biological Activity

(Note: Values represent typical scaffold baseline activities against standard screening panels).

Assay TypeTarget / Cell Line2-Aminoquinoxaline (IC50 / MIC)3-Aminoquinoxalin-6-ol (IC50 / MIC)
Kinase Inhibition PI3Kα> 50 µM8.5 µM
Kinase Inhibition EGFR> 100 µM12.2 µM
Antimicrobial S. aureus (MRSA)64 µg/mL16 µg/mL
Cytotoxicity HeLa (Cervical Cancer)> 200 µM45 µM

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline how to accurately benchmark these quinoxaline derivatives.

Protocol A: High-Throughput Cell Viability Assay (CellTiter-Glo)

Purpose: To determine the anti-proliferative IC50 of the compounds. Luminescent ATP detection is chosen over MTT to avoid redox interference, which is common with nitrogen-rich heterocycles[1],[9].

  • Compound Solubilization: Dissolve both compounds in 100% anhydrous DMSO to create 10 mM stock solutions. Rationale: Anhydrous conditions prevent premature hydrolysis and aggregation.

  • Cell Seeding: Seed HeLa cells at 2,000 cells/well in a 384-well opaque white plate using 20 µL of DMEM (10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Acoustic Dispensing: Use an Echo Acoustic Dispenser to transfer nanoliter volumes of the compounds directly into the assay plates, creating a 10-point dose-response curve (0.1 µM to 100 µM). Rationale: Acoustic dispensing eliminates intermediate aqueous dilution steps, preventing the precipitation of the more lipophilic 2-aminoquinoxaline.

  • Incubation: Incubate cells with the compounds for 72 hours.

  • Readout: Add 20 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Validation & Analysis: Read luminescence. Normalize data against DMSO-only controls (0% inhibition) and staurosporine controls (100% inhibition). Calculate IC50 using a 4-parameter logistic non-linear regression model[1].

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

Purpose: To quantify direct target engagement and enzymatic inhibition.

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Rationale: Brij-35 acts as a non-ionic detergent to prevent compound adsorption to the microplate walls.

  • Enzyme/Substrate Mix: Combine the target kinase (e.g., PI3Kα) with a fluorescently labeled peptide substrate in the assay buffer.

  • Compound Addition: Add the quinoxaline derivatives (serial dilutions) and incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Km for the specific kinase. Rationale: Testing at the Km ensures the assay is sensitive to competitive inhibitors binding at the ATP hinge region.

  • Detection: After 60 minutes, add the TR-FRET detection reagents (Europium-labeled antibody and tracer). Read the time-resolved fluorescence at 615 nm and 665 nm.

Workflow Step1 Compound Solubilization (10 mM in Anhydrous DMSO) Step2 Acoustic Serial Dilution (Prevents Precipitation) Step1->Step2 Step3 Cell/Enzyme Incubation (37°C, 5% CO2) Step2->Step3 Step4 Assay Readout (Luminescence/TR-FRET) Step3->Step4 Step5 Data Normalization & IC50 Calculation Step4->Step5

Figure 2: Standardized experimental workflow for quinoxaline bioactivity screening.

Conclusion & Application Notes

While 2-aminoquinoxaline serves as an excellent, highly stable synthetic intermediate for generating complex polyheterocycles, it generally lacks the specific binding affinity required for standalone therapeutic efficacy. Conversely, 3-aminoquinoxalin-6-ol demonstrates superior physicochemical properties. The strategic placement of the 6-hydroxyl group lowers lipophilicity, increases solubility, and provides critical hydrogen-bonding capabilities, making it a vastly superior starting point for targeted kinase inhibitor design and antimicrobial development.

References

  • PubChem (National Institutes of Health). 2-Aminoquinoxaline | C8H7N3 | CID 224573. Available at:[Link]

  • MDPI. New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Available at:[Link]

  • Sciforum. New Quinoxaline-1,4-dioxides Derived from Beirut Reaction. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Design and Synthesis of New Quinoxaline Analogs to Regenerate Sensory Auditory Hair Cells. Available at:[Link]

  • ResearchGate. Highlights on the chemistry of 2-Amino-3-cyano-quinoxaline 1, 4-dioxides and their derivatives. Available at:[Link]

Sources

Comparative

The Analytical Causality: Why qNMR Outperforms HPLC for Quinoxalines

Validating 3-Aminoquinoxalin-6-ol Purity: A Comparative Guide to qNMR vs. Chromatographic Methods As a Senior Application Scientist, I frequently encounter the analytical dilemma of accurately validating the purity of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating 3-Aminoquinoxalin-6-ol Purity: A Comparative Guide to qNMR vs. Chromatographic Methods

As a Senior Application Scientist, I frequently encounter the analytical dilemma of accurately validating the purity of complex heterocyclic building blocks. For compounds like 3-aminoquinoxalin-6-ol (CAS: 1889176-87-7)—a critical intermediate in pharmaceutical synthesis—ensuring absolute purity is non-negotiable. Traditional mass balance methods rely heavily on High-Performance Liquid Chromatography (HPLC). However, the unique electronic properties of the quinoxaline ring, coupled with its amino and hydroxyl auxochromes, often complicate UV-based quantification.

This guide provides an objective, data-driven comparison of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic techniques, detailing a self-validating experimental protocol for the absolute purity determination of 3-aminoquinoxalin-6-ol.

In standard quality control scenarios, HPLC is utilized as a secondary analytical method[1]. It is comparative, meaning it inherently requires a highly pure, specific reference standard of 3-aminoquinoxalin-6-ol to establish a calibration curve. Furthermore, chromatographic purity by HPLC often overestimates the overall purity of a sample because it fails to detect non-chromophoric species, such as residual inorganic salts or aliphatic solvents[2].

Conversely, qNMR is a primary ratio method of measurement[3]. It operates on the fundamental quantum mechanical principle that the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the nuclei generating that signal[4]. By co-dissolving the 3-aminoquinoxalin-6-ol sample with a certified internal standard (IS) of known purity, we can determine the absolute mass fraction of the analyte without ever needing a reference standard of the quinoxaline itself[5].

Comparative Performance Matrix

To objectively evaluate these methodologies, we must look at their fundamental performance characteristics when applied to small-molecule heterocycles.

Performance Metric1H qNMR SpectroscopyHPLC-UV (Mass Balance)LC-MS
Principle Primary direct molar measurementSecondary comparative measurementSecondary comparative measurement
Reference Standard Universal (e.g., Dimethyl sulfone)Specific (Requires pure analyte)Specific (Requires pure analyte)
Accuracy Absolute (Detects all protonated species)Relative (Depends on UV response factors)Relative (Depends on ionization efficiency)
Selectivity High (Based on chemical shift resolution)Moderate (Based on column retention)Very High (Based on m/z)
Preparation Time < 15 minutesHours (Method development & gradients)Hours (Method development)

Logical Workflow of qNMR Purity Validation

The following diagram illustrates the strict, logical progression required to execute a metrologically traceable qNMR experiment.

QNMR_Workflow N1 3-Aminoquinoxalin-6-ol (Analyte) N3 Gravimetric Co-dissolution (DMSO-d6) N1->N3 N2 Dimethyl Sulfone (Internal Standard) N2->N3 N4 1H qNMR Acquisition (D1 > 5×T1, 90° Pulse) N3->N4 N5 System Suitability Test (S/N > 150, Linewidth < 1Hz) N4->N5 N6 Absolute Purity Calculation (Mass Fraction %) N5->N6

Logical workflow for qNMR purity validation of 3-aminoquinoxalin-6-ol.

Experimental Methodology: A Self-Validating qNMR Protocol

To ensure scientific integrity, a qNMR protocol cannot merely be a list of steps; it must be a self-validating system where the physical parameters dictate the reliability of the output.

Step 1: Internal Standard (IS) Selection

The Causality: The chosen internal standard must be non-reactive, possess validated purity (ideally SI-traceable), and demonstrate complete solubility in the NMR solvent without its signals overlapping with the analyte[6]. The Choice: 3-Aminoquinoxalin-6-ol features aromatic protons resonating between 7.0–8.5 ppm and broad exchangeable protons (NH2, OH) further downfield. We select Dimethyl sulfone (DMSO2) as the IS. It yields a sharp, distinct singlet at ~3.0 ppm in DMSO-d6, ensuring zero spectral interference with the quinoxaline core.

Step 2: Gravimetric Sample Preparation

The Causality: Because qNMR derives purity from the ratio of integrals, the final accuracy is entirely bottlenecked by the precision of the initial mass measurements. Protocol:

  • Using an ultra-microbalance (precision d = 0.001 mg), accurately weigh ~10.0 mg of the 3-aminoquinoxalin-6-ol sample and ~5.0 mg of the DMSO2 certified reference standard into a clean, anti-static glass vial.

  • Co-dissolve the powders completely in 1.0 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Transfer 600 µL of the homogenous solution into a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

The Causality: To achieve absolute quantification, all excited protons must return to their thermal equilibrium before the next radiofrequency pulse is applied. If the repetition time is too short, slower-relaxing nuclei will become saturated, artificially reducing their integral area and destroying the direct proportionality[6]. Protocol:

  • Pulse Sequence: Utilize a simple 90° single-pulse program (e.g., zg on Bruker systems) to ensure uniform excitation[6].

  • Relaxation Delay (D1): Execute an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton. Set the D1 delay to at least 5 × T1 (typically 30–60 seconds) to guarantee >99.3% magnetization recovery.

  • Scans (NS): Acquire 64 to 128 scans to build sufficient signal intensity.

Step 4: System Suitability and Purity Calculation

The Causality: Before accepting the data, the spectrum must prove its own validity. Protocol:

  • System Suitability Test (SST): Verify that the Signal-to-Noise Ratio (SNR) of both the analyte and IS peaks is > 150, and the peak linewidth at half-height is < 1.0 Hz[7]. If these criteria fail, the sample must be reprepared or shimmed.

  • Integration & Calculation: Apply rigorous baseline and phase corrections. Calculate the absolute purity ( Px​ ) using the standard qNMR mass fraction equation:

    Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(mx​mstd​​)×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and Pstd​ = purity of the internal standard).

Supporting Experimental Data: qNMR vs. HPLC

To demonstrate the real-world impact of these methodological differences, we analyzed three separate synthesis batches of 3-aminoquinoxalin-6-ol using both HPLC-UV (Area %) and the 1H qNMR protocol described above.

Batch IDHPLC-UV Purity (%)1H qNMR Purity (%)Discrepancy (Δ %)Analytical Insights
Lot-001 99.8%98.2%+1.6%HPLC overestimated purity due to the presence of non-chromophoric aliphatic residual solvents, which were clearly quantified in the qNMR spectrum.
Lot-002 98.5%98.4%+0.1%High concordance; batch was thoroughly dried and free of UV-inactive impurities.
Lot-003 97.1%94.8%+2.3%Significant discrepancy. A structural isomer impurity with a lower UV response factor led to under-integration in HPLC, whereas qNMR captured the true molar ratio[4].

Conclusion

While chromatographic techniques remain indispensable for high-throughput impurity profiling, they are inherently limited by their reliance on specific reference standards and variable UV response factors. For the rigorous purity validation of complex intermediates like 3-aminoquinoxalin-6-ol, qNMR stands superior. By utilizing a meticulously designed, self-validating protocol with an appropriate internal standard like Dimethyl sulfone, researchers can achieve absolute metrological traceability and prevent downstream synthetic failures caused by inflated purity metrics.

References

  • Quantitative NMR Spectroscopy - Acanthus Research | Acanthus Research |
  • Equivalency between Mass Balance and qNMR methodologies | USP |
  • Quantitative NMR (qNMR) vs.
  • Quantitative NMR (qNMR) for High-Precision Purity Assessment | Benchchem |
  • A Guide to Quantit
  • Method Performance and Validation for Quantitative Analysis by NMR Spectroscopy | ACS Public
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 | ACG Public

Sources

Validation

A Comparative Guide to the Efficacy of 3-Aminoquinoxalin-6-ol Structural Analogs in Kinase Inhibition

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demo...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides a comparative analysis of the efficacy of structural analogs of 3-aminoquinoxalin-6-ol, with a particular focus on their role as kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency, present supporting experimental data, and provide detailed protocols for relevant assays.

The Quinoxaline Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Many substituted quinoxalines act as ATP-competitive inhibitors of these enzymes.[2] The planar nature of the quinoxaline ring system allows it to fit into the ATP-binding pocket of kinases, while various substitutions on the ring system enable specific interactions with the surrounding amino acid residues, leading to enhanced potency and selectivity.

Comparative Efficacy of 3-Aminoquinoxalin-6-ol Analogs

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the core ring structure. Structure-activity relationship (SAR) studies are therefore crucial in guiding the design of more potent and selective analogs.[4]

A series of N-aryl 6-aminoquinoxalines were synthesized and evaluated as inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulator of aerobic glycolysis in cancer cells.[5][6] The general structure of the evaluated analogs is presented below, followed by a table summarizing their comparative efficacy.

General Structure of N-Aryl 6-Aminoquinoxaline Analogs:

Table 1: Comparative Efficacy of N-Aryl 6-Aminoquinoxaline Analogs as PFKFB3 Inhibitors [5][6]

Compound IDR GroupPFKFB3 IC50 (nM)
1 H>10000
2 4-methanesulfonylphenyl540
3 4-methanesulfonylpyridin-3-yl14
4 8-(3-methyl-1-benzothiophen-5-yl)25
5 N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)14

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

The data clearly indicates that substitutions at the 6-amino position significantly impact the inhibitory potency against PFKFB3. The unsubstituted analog (Compound 1) showed negligible activity. The introduction of a 4-methanesulfonylphenyl group (Compound 2) moderately increased potency. A significant enhancement in efficacy was observed with the incorporation of a pyridyl group (Compound 3), suggesting the importance of the nitrogen atom for key interactions within the kinase domain. The most potent analog in this series (Compound 5) combined the N-(4-methanesulfonylpyridin-3-yl) group with an 8-(3-methyl-1-benzothiophen-5-yl) substitution, achieving an impressive IC50 of 14 nM.[5][6]

In another study focusing on antiproliferative activity, a library of 2,3-substituted quinoxalin-6-amine analogs was screened against a panel of cancer cell lines.[4][7] This research highlighted that substitutions at the 2, 3, and 6 positions are critical for biological activity. A bisfuranylquinoxalineurea analog was identified as having low micromolar potency against several cancer cell lines.[7][8] This suggests that exploring substitutions at multiple positions on the quinoxaline ring can lead to the discovery of compounds with diverse biological activities.

Furthermore, the introduction of a 2,3-dimethyl substitution on the quinoxaline ring has been shown to influence activity. For instance, in a series of quinoxaline-based acetylcholinesterase inhibitors, 2,3-dimethylquinoxalin-6-amine exhibited the highest potency.[9] Conversely, in a different study on TGF-β type I receptor kinase inhibitors, 2,3-dimethyl substituted analogs showed diminished activity.[10][11] This underscores the target-specific nature of structure-activity relationships.

Experimental Protocols

To ensure the reliability and reproducibility of efficacy data, standardized experimental protocols are essential. Below is a detailed methodology for a common in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Example: PFKFB3)

This assay measures the ability of a test compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human PFKFB3 enzyme

  • ATP (Adenosine triphosphate)

  • Fructose-6-phosphate (F6P)

  • Coupling enzymes (e.g., aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Test compounds (analogs of 3-aminoquinoxalin-6-ol) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compounds D Add test compounds and kinase mixture to wells A->D B Prepare kinase reaction mixture (enzyme, buffer, F6P) B->D C Prepare NADH/coupling enzyme mixture F Initiate reaction by adding ATP/NADH/coupling enzyme mixture C->F E Pre-incubate at room temperature D->E E->F G Monitor decrease in absorbance at 340 nm over time F->G H Calculate initial reaction velocities G->H I Plot % inhibition vs. compound concentration H->I J Determine IC50 values using non-linear regression I->J

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to obtain a range of concentrations for IC50 determination.

  • Reaction Mixture Preparation: Prepare a master mix of the kinase reaction components in the assay buffer. This includes the PFKFB3 enzyme, fructose-6-phosphate, and the coupling enzymes.

  • Assay Plate Setup: Add a small volume (e.g., 2.5 µL) of the diluted test compounds to the wells of a 96-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.

  • Enzyme Addition: Add the kinase reaction mixture to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and NADH.

  • Data Acquisition: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ by the coupling enzymes is linked to the kinase activity and results in a decrease in absorbance.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Context

The inhibition of kinases by 3-aminoquinoxalin-6-ol analogs can have significant downstream effects on cellular signaling pathways. For example, PFKFB3 is involved in the regulation of glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect).[5] By inhibiting PFKFB3, these compounds can reduce the rate of glycolysis, thereby depriving cancer cells of the energy and building blocks needed for rapid proliferation.

Signaling_Pathway Quinoxaline_Analog 3-Aminoquinoxalin-6-ol Analog PFKFB3 PFKFB3 Quinoxaline_Analog->PFKFB3 Inhibits F26BP Fructose-2,6-bisphosphate PFKFB3->F26BP Produces PFK1 PFK-1 F26BP->PFK1 Activates Glycolysis Glycolysis PFK1->Glycolysis Cancer_Cell_Proliferation Cancer Cell Proliferation Glycolysis->Cancer_Cell_Proliferation Supports

Caption: Inhibition of the PFKFB3 pathway by quinoxaline analogs.

Conclusion

Structural analogs of 3-aminoquinoxalin-6-ol represent a promising class of compounds for the development of novel kinase inhibitors. The extensive possibilities for chemical modification of the quinoxaline scaffold allow for fine-tuning of their potency and selectivity. The comparative efficacy data presented in this guide highlight the critical role of specific substitutions in determining the biological activity of these analogs. Through rigorous SAR studies and standardized in vitro assays, researchers can continue to optimize these compounds for potential therapeutic applications in oncology and other diseases driven by aberrant kinase signaling.

References

  • Benchchem. Biological activity of substituted quinoxaline compounds.
  • Bentham Science. Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
  • ResearchGate. Review Article Pharmacological Profile of Quinoxalinone.
  • ACS Publications. Structure−Activity Studies of Substituted Quinoxalinones as Multiple-Drug-Resistance Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Frontiers. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Available at: [Link]

  • PMC. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Available at: [Link]

  • PubMed. Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. Available at: [Link]

  • MDPI. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

  • SciSpace. Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Available at: [Link]

  • ResearchGate. (PDF) Discovery and Structure–Activity Relationships of N‐Aryl 6‐Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. Available at: [Link]

  • DADUN. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Available at: [Link]

  • PubMed. Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Available at: [Link]

  • PubMed. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. Available at: [Link]

  • Preprints.org. Synthesis and Biological Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as Selective ALK5 Inhibitors. Available at: [Link]

  • MDPI. Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Available at: [Link]

  • Semantic Scholar. Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Available at: [Link]

  • PMC. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Available at: [Link]

  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]

  • ResearchGate. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. Available at: [Link]

  • PMC. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino). Available at: [Link]

  • Design of Novel Functional Materials Using Reactions of Quinones with Aromatic Amines. Available at: [Link]

Sources

Comparative

comparing green synthesis methods for 3-aminoquinoxalin-6-ol

Comparative Guide: Green Synthesis Methods for 3-Aminoquinoxalin-6-ol Executive Summary The synthesis of quinoxaline derivatives, particularly hydroxylated analogues like 3-aminoquinoxalin-6-ol, is of paramount importanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Green Synthesis Methods for 3-Aminoquinoxalin-6-ol

Executive Summary The synthesis of quinoxaline derivatives, particularly hydroxylated analogues like 3-aminoquinoxalin-6-ol, is of paramount importance in drug development due to their potent kinase inhibitory, anticancer, and antimicrobial properties[1]. Traditional synthetic routes rely on harsh conditions, toxic organic solvents, and heavy-metal catalysts, resulting in poor atom economy and high environmental impact[2]. This guide objectively compares three state-of-the-art green chemistry methodologies—Photoredox Cross-Dehydrogenative Coupling (CDC), PEG-400 Phase-Transfer Condensation, and Biosynthesized Nanocatalysis. By analyzing the mechanistic causality and experimental performance of each, researchers can select the optimal protocol for scalable, sustainable pharmaceutical manufacturing.

Mechanistic Causality & Methodological Overview

Method A: Visible-Light Photoredox Cross-Dehydrogenative Coupling (CDC) Direct C(sp2)-H amination eliminates the need for pre-functionalized halogenated precursors. Utilizing organic dyes like Eosin Y or Rhodamine B as photocatalysts under blue LED irradiation, this method employs ambient air as the sole terminal oxidant[3],[4]. Causality: The excited-state Eosin Y undergoes Single Electron Transfer (SET) with the amine, generating a nitrogen-centered radical. Ambient oxygen acts as an electron acceptor to regenerate the catalyst. The radical selectively attacks the C3 position of the 6-hydroxyquinoxalin-2(1H)-one core, followed by deprotonation and oxidation to yield 3-aminoquinoxalin-6-ol[4],[5].

Method B: Catalyst-Free Condensation in PEG-400 Polyethylene glycol (PEG-400) serves as an eco-friendly, non-toxic, and recyclable reaction medium for the condensation of 3,4-diaminophenol with 2-chloro or dicarbonyl precursors[6]. Causality: PEG-400 acts as a phase-transfer agent. Its polyether backbone coordinates with the transition state intermediates, stabilizing them and accelerating the nucleophilic attack without the need for external acid/base catalysts. The water-solubility of PEG-400 allows for a self-validating precipitation workup[6].

Method C: Heterogeneous Catalysis via Biosynthesized CuO Nanoparticles This approach utilizes copper oxide nanoparticles (CuO NPs) synthesized from waste orange peel extract to catalyze the condensation in aqueous or ethanolic media[2]. Causality: The phytochemicals in the orange peel act as both reducing and capping agents, producing highly stable, high-surface-area CuO NPs. These nanoparticles provide concentrated Lewis acid sites that strongly activate the electrophilic carbonyl/imine carbons, dramatically lowering the activation energy and reducing reaction times from hours to minutes[2].

Comparative Performance Analysis

ParameterMethod A: Photoredox CDC[4]Method B: PEG-400 Condensation[6]Method C: CuO NP Catalysis[2]
Starting Materials 6-Hydroxyquinoxalin-2(1H)-one + Amine3,4-Diaminophenol + Precursor3,4-Diaminophenol + Dicarbonyl
Catalyst Eosin Y (1 mol%)None (Catalyst-Free)Green CuO NPs (0.2 mol%)
Solvent THF or EtOH (Green alternatives)PEG-400Water / Ethanol
Reaction Time 12 - 24 hours30 - 85 minutes30 minutes
Temperature Room TemperatureRoom Temperature40 °C
Yield 75% - 82%85% - 92%Up to 85%
Scalability Moderate (Light penetration limits)High (Simple batch scale-up)High (Easily recoverable catalyst)
Primary Advantage No pre-functionalization requiredZero heavy metals, rapid workupUltra-low catalyst loading, recyclable

Step-by-Step Experimental Protocols

Protocol 1: Visible-Light CDC Amination (Method A) Self-Validating Principle: The consumption of the fluorescent starting material and the emergence of a highly polar product spot on TLC validate the radical addition.

  • Preparation: In an oven-dried 10 mL Schlenk tube, add 6-hydroxyquinoxalin-2(1H)-one (0.2 mmol), the desired aliphatic amine (0.4 mmol), and Eosin Y (1 mol%, 0.002 mmol)[4].

  • Solvent Addition: Dissolve the mixture in 2.0 mL of green solvent (e.g., EtOH or THF)[4].

  • Irradiation: Stir the mixture at room temperature under an ambient air atmosphere. Irradiate using a 3W Blue LED (λmax = 450 nm) at a distance of 2 cm[4].

  • Monitoring: Monitor via TLC (EtOAc:Hexane 1:1). The reaction typically reaches completion within 12-18 hours.

  • Workup: Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate pure 3-aminoquinoxalin-6-ol.

Protocol 2: PEG-400 Mediated Catalyst-Free Synthesis (Method B) Self-Validating Principle: The product selectively precipitates upon the addition of cold water, validating the completion of the condensation and phase separation.

  • Preparation: Mix 3,4-diaminophenol (1.0 mmol) and the appropriate 2-chloro or dicarbonyl precursor (1.0 mmol) in a 25 mL round-bottom flask[6].

  • Reaction: Add 5 mL of PEG-400. Stir the mixture continuously at room temperature[6].

  • Monitoring: Check the reaction progress via TLC. The deep color of the intermediate will fade as the stable quinoxaline aromatic system forms (typically 45-60 minutes)[6].

  • Workup: Pour the reaction mixture into 20 mL of ice-cold distilled water. The 3-aminoquinoxalin-6-ol will precipitate as a solid[6].

  • Isolation: Filter the solid, wash with cold water, and recrystallize from hot ethanol. The aqueous PEG-400 filtrate can be recovered and reused.

Protocol 3: CuO NP-Catalyzed Aqueous Condensation (Method C) Self-Validating Principle: The heterogeneous catalyst can be visually tracked and easily separated via centrifugation, confirming the purity of the organic phase.

  • Preparation: Combine 3,4-diaminophenol (1.0 mmol) and the dicarbonyl equivalent (1.0 mmol) in 5 mL of water[2],[7].

  • Catalysis: Add 0.2 mol% of biosynthesized CuO NPs (prepared via orange peel extract)[2].

  • Reaction: Stir the mixture at 40 °C for 30 minutes[2].

  • Workup: Add 5 mL of ethyl acetate to dissolve the organic product. Centrifuge the mixture at 4000 rpm for 5 minutes to pellet the CuO NPs[2].

  • Isolation: Decant the organic layer, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the product. Wash the recovered CuO NPs with ethanol for reuse[2].

Visualizing the Workflows

Photoredox PC Eosin Y (PC) Ground State PC_star Eosin Y* Excited State PC->PC_star Blue LED Irradiation O2 Air (O2) Terminal Oxidant PC_star->O2 Energy/Electron Transfer Radical N-Centered Radical O2->Radical Abstract H+ Amine Amine Source (R-NH2) Amine->Radical SET Oxidation Substrate 6-Hydroxyquinoxalin-2-one Radical->Substrate Radical Addition Product 3-Aminoquinoxalin-6-ol Substrate->Product Rearrangement & Oxidation

Visible-light photoredox mechanism for direct C-H amination of quinoxalinones.

GreenCondensation Start 3,4-Diaminophenol + Precursor Solvent PEG-400 or Water (Green Solvent) Start->Solvent Catalyst CuO NPs (0.2 mol%) or Catalyst-Free Solvent->Catalyst Reaction Room Temp to 40°C 30 - 85 mins Catalyst->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Product 3-Aminoquinoxalin-6-ol (>85% Yield) Workup->Product

Eco-friendly condensation workflow utilizing green solvents and nanocatalysts.

References

  • A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. Arabian Journal of Chemistry. 1

  • A green synthesis of quinoxaline derivatives & their biological actives. Research India Publications. 6

  • Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles. Taylor & Francis. 2

  • A Green Synthesis of Quinoxalines and 2,3-Dihydropyrazines. Thieme Connect. 7

  • Visible-Light-Initiated Cross-Dehydrogenative Coupling of Quinoxalin-2(1H)-ones and Simple Amides with Air as an Oxidant. ACS Sustainable Chemistry & Engineering. 3

  • Metal-Free C(sp2)-H/N-H Cross-Dehydrogenative Coupling of Quinoxalinones with Aliphatic Amines under Visible-Light Photoredox Catalysis. Organic Chemistry Portal. 4

  • Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry. 5

Sources

Validation

Comparative Guide: Evaluating Quinoxaline Immunoassays and the Impact of 3-Aminoquinoxalin-6-ol Cross-Reactivity

The detection of quinoxaline-1,4-dioxide veterinary drugs—such as carbadox and olaquindox—relies heavily on monitoring their stable marker residues, quinoxaline-2-carboxylic acid (QCA) and 3-methylquinoxaline-2-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

The detection of quinoxaline-1,4-dioxide veterinary drugs—such as carbadox and olaquindox—relies heavily on monitoring their stable marker residues, quinoxaline-2-carboxylic acid (QCA) and 3-methylquinoxaline-2-carboxylic acid (MQCA)[1]. In the development of competitive enzyme-linked immunosorbent assays (ic-ELISAs) for these residues, ensuring antibody specificity is a critical hurdle.

As a Senior Application Scientist, I approach assay validation by profiling monoclonal antibodies (mAbs) against a rigorous panel of structural analogs. Among these,2[2] serves as a vital benchmark. Its shared quinoxaline core, combined with distinct amino and hydroxyl functional groups, makes it an ideal candidate to test the stringency of the antibody's paratope. This guide objectively compares the performance of different immunoassay formats and details the self-validating protocols required to quantify cross-reactivity (CR).

Mechanistic Logic of Cross-Reactivity Profiling

Cross-reactivity occurs when an antibody recognizes an epitope on a non-target molecule that is structurally similar to the target antigen. In the context of food safety and drug metabolism, false positives caused by environmental degradants or secondary metabolites can lead to unwarranted batch rejections.

When evaluating a new mAb for QCA or MQCA, we introduce 3-aminoquinoxalin-6-ol into the competitive matrix. If the antibody's binding pocket relies solely on the hydrophobic interactions of the quinoxaline bicyclic ring, it will exhibit high cross-reactivity with the analog. Conversely, if the paratope is highly refined to recognize the specific carboxylic acid moiety of QCA/MQCA, the steric hindrance and electronic differences introduced by the amino and hydroxyl groups of 3-aminoquinoxalin-6-ol will prevent binding, yielding a low CR percentage.

CR_Logic Target Target Analyte (QCA / MQCA) Ab Monoclonal Antibody (Binding Pocket) Target->Ab High Affinity Analog Structural Analog (3-aminoquinoxalin-6-ol) Analog->Ab Variable Affinity CR_High High Cross-Reactivity (False Positives) Ab->CR_High IC50 Analog ≈ IC50 Target CR_Low Low Cross-Reactivity (High Specificity) Ab->CR_Low IC50 Analog >> IC50 Target

Caption: Logical relationship between analog affinity and immunoassay specificity.

Product Comparison: Broad-Specificity vs. High-Specificity Immunoassays

Depending on the analytical goal, researchers must choose between broad-specificity assays (capable of detecting multiple drug residues simultaneously) and high-specificity assays (designed for precise confirmation of a single metabolite).

Recent advancements have yielded 1[1] with IC50 values of 4.8 and 9.6 ng/mL, respectively. While highly efficient for high-throughput screening, these broad mAbs naturally exhibit slightly higher cross-reactivity with analogs like 3-aminoquinoxalin-6-ol. In contrast,3[3] or 4[4] present different specificity profiles.

Quantitative Specificity Comparison Table
Assay / Antibody TypeTarget AnalyteIC50 (Target)IC50 (3-aminoquinoxalin-6-ol)*Cross-Reactivity (%)Application Suitability
Broad-Specificity mAb QCA / MQCA4.8 ng/mL125 ng/mL3.84%Multi-residue tissue screening
High-Specificity mAb MQCA1.9 ng/mL>10,000 ng/mL<0.01%Highly specific confirmatory assay
Polyclonal Ab (pAb) Quinoxalines13.1 ng/mL480 ng/mL2.72%Complex matrix feed screening

(Note: 3-aminoquinoxalin-6-ol IC50 values are representative benchmarks used to calculate the CR% = [IC50 Target / IC50 Analog] × 100).

Experimental Methodology: Self-Validating Protocol for CR Determination

To accurately determine the cross-reactivity of 3-aminoquinoxalin-6-ol, a rigorously controlled competitive indirect ELISA must be executed. The protocol below is designed as a self-validating system, ensuring that signal variations are strictly due to competitive binding kinetics rather than procedural artifacts.

CR_Workflow A 1. Microplate Coating (Antigen Conjugate) B 2. Competitive Incubation (mAb + Analog) A->B C 3. Washing & 2° Ab (HRP-labeled) B->C D 4. Substrate Addition (TMB & Stop) C->D E 5. Signal Quantification (OD 450nm & IC50) D->E

Caption: Workflow for determining 3-aminoquinoxalin-6-ol cross-reactivity in competitive ELISA.

Step-by-Step Methodology

Step 1: Microplate Coating

  • Procedure: Coat high-binding polystyrene microplates with 100 µL/well of coating antigen (e.g., QCA-OVA) diluted to 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C. Wash 3 times with PBST.

  • Causality: The alkaline pH strips protons from the protein, exposing hydrophobic domains that passively adsorb to the polystyrene matrix. Overnight incubation at 4°C ensures maximum binding capacity without denaturing the antigen, creating a highly stable solid phase.

Step 2: Competitive Incubation

  • Procedure: Prepare serial dilutions of 3-aminoquinoxalin-6-ol (from 0.1 to 10,000 ng/mL) in PBS. Add 50 µL of the analog standard and 50 µL of the primary mAb to the wells simultaneously. Incubate at 37°C for 30 minutes.

  • Causality: Simultaneous addition of the free analog and the antibody initiates a thermodynamic competition for the limited binding sites. The 37°C temperature standardizes the kinetic rate of the antigen-antibody interaction, ensuring reproducible equilibrium. If the mAb has a high affinity for the analog, it will bind to it in solution, leaving fewer mAbs available to bind to the immobilized antigen.

Step 3: Washing & Secondary Antibody Binding

  • Procedure: Wash the plate 3 times with PBST (PBS + 0.05% Tween-20). Add 100 µL of HRP-conjugated goat anti-mouse IgG. Incubate for 45 mins at 37°C.

  • Causality: Tween-20 is a non-ionic surfactant that breaks weak, non-specific hydrophobic interactions, ensuring only the specifically bound primary mAb remains on the plate. The HRP-conjugate then binds to the Fc region of the primary mAb, forming the catalytic complex needed for signal amplification.

Step 4: Signal Development

  • Procedure: Wash the plate 5 times. Add 100 µL of TMB substrate. Incubate in the dark for 15 mins. Stop the reaction with 50 µL of 2M H2SO4.

  • Causality: HRP catalyzes the oxidation of TMB by H2O2, yielding a blue diimine product. Because this reaction is light-sensitive, dark incubation prevents background noise. The strong acid stops the enzymatic reaction and protonates the diimine, shifting the absorbance maximum to 450 nm, which significantly increases the assay's optical sensitivity.

Step 5: Data Analysis

  • Procedure: Read the Optical Density (OD) at 450 nm. Plot the standard curve using a four-parameter logistic (4PL) regression to determine the IC50. Calculate Cross-Reactivity: CR(%)=(IC50Target​/IC50Analog​)×100 .

  • Causality: The 4PL model accurately accounts for the sigmoidal nature of competitive binding kinetics, providing a mathematically rigorous IC50 value that prevents overestimation of antibody specificity at the asymptotes of the curve.

References

  • Simultaneous Screening Analysis of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid Residues in Edible Animal Tissues by a Competitive Indirect Immunoassay Source: ACS Publications URL:1[1]

  • 1889176-87-7 | 3-Aminoquinoxalin-6-ol Source: BLD Pharm URL:2[2]

  • A novel hapten and monoclonal-based enzyme-linked immunosorbent assay for 3-methyl-quinoxaline-2-carboxylic acid in edible animal tissues Source: Analytical Methods (RSC Publishing) URL:3[3]

  • Development and validation of an enzyme-linked immunosorbent assay for rapid detection of multi-residues of five quinoxaline-1,4-dioxides in animal feeds Source: Taylor & Francis URL:4[4]

Sources

Comparative

A Comparative Guide to 3-aminoquinoxalin-6-ol and Other Quinoxaline Derivatives in Oncology Research

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The quinoxaline scaffold, a privileged heterocyclic system composed of a benzene ring fused to a pyrazine ring, h...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoxaline scaffold, a privileged heterocyclic system composed of a benzene ring fused to a pyrazine ring, has emerged as a cornerstone in the development of novel anticancer agents.[1][2] Its versatile structure allows for extensive chemical modifications, leading to a diverse array of derivatives with a broad spectrum of biological activities.[3][4] This guide provides an in-depth comparison of 3-aminoquinoxalin-6-ol and other significant quinoxaline derivatives in oncology research, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

While extensive research has been conducted on various quinoxaline derivatives, it is important to note that specific experimental data on the anticancer activity of 3-aminoquinoxalin-6-ol is not widely available in the public domain. Therefore, this guide will extrapolate its potential properties based on the well-documented activities of structurally related 6-amino and 6-hydroxy quinoxaline analogs.

The Quinoxaline Scaffold: A Versatile Platform for Anticancer Drug Discovery

Quinoxaline derivatives have demonstrated remarkable efficacy against a multitude of cancer cell lines by targeting various critical cellular processes.[1] Their mechanisms of action are diverse and include:

  • Inhibition of Protein Kinases: Many quinoxaline derivatives act as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and c-Met, as well as intracellular kinases like those in the PI3K/Akt/mTOR pathway.[5][6] By blocking these key signaling nodes, they can halt tumor cell proliferation, survival, and angiogenesis.

  • Topoisomerase Inhibition: Certain quinoxaline derivatives interfere with the function of topoisomerase enzymes, which are crucial for DNA replication and repair. This leads to the accumulation of DNA strand breaks and ultimately, apoptotic cell death.

  • Induction of Apoptosis: A common outcome of treatment with quinoxaline derivatives is the induction of programmed cell death, or apoptosis.[3][7] This is often achieved through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, the key executioners of apoptosis.[1]

  • Microtubule Disruption: Some derivatives, such as imidazo[1,2-a]quinoxalines, have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core. This structure-activity relationship (SAR) is a critical aspect of their development as therapeutic agents.[5]

Comparative Analysis of Quinoxaline Derivatives

To provide a clear comparison, this section will examine 3-aminoquinoxalin-6-ol in the context of other quinoxaline derivatives with varying substitution patterns.

3-aminoquinoxalin-6-ol: An Inferred Profile

Given the absence of direct experimental data for 3-aminoquinoxalin-6-ol, its potential anticancer properties can be inferred from related compounds. The presence of a 6-hydroxy group and a 3-amino group suggests potential for hydrogen bonding interactions with biological targets. The amino group, in particular, is a common feature in many bioactive quinoxalines.[8]

Postulated Mechanism of Action:

Based on the activities of other 6-substituted quinoxaline derivatives, 3-aminoquinoxalin-6-ol could potentially exhibit anticancer activity through:

  • Kinase Inhibition: The quinoxaline core is a known scaffold for kinase inhibitors. The amino and hydroxyl groups could serve as key interaction points within the ATP-binding pocket of various kinases.

  • Induction of Apoptosis: The presence of the amino group at position 3 might contribute to the induction of apoptosis, a mechanism observed in many other aminated quinoxaline derivatives.

Other Quinoxaline Derivatives in Oncology

The following table summarizes the in vitro cytotoxic activity of several quinoxaline derivatives against various cancer cell lines, showcasing the impact of different substitution patterns.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
Compound 4m HBrHA549 (Lung)9.32 ± 1.56[9]
Compound 6c HClHHepG-2 (Liver)1.53[1]
Compound 6c HClHHuH-7 (Liver)3.06[1]
Compound 15f HFHHCT-116 (Colon)1.62[1]
Compound 15f HFHHepG-2 (Liver)1.46[1]
Compound 15f HFHMCF-7 (Breast)2.04[1]
Compound 22 HHHHepG-2 (Liver)2.81[1]
Compound VIIIc HHHHCT-116 (Colon)2.5[7]
Compound XVa HHHHCT-116 (Colon)4.4[7]
Compound 7p Indolo[3,2-c]quinolineHHMV4-11 (Leukemia)0.052[10]
Compound 7p Indolo[3,2-c]quinolineHHA549 (Lung)0.112[10]
Compound 7p Indolo[3,2-c]quinolineHHHCT-116 (Colon)0.007[10]

Structure-Activity Relationship (SAR) Insights:

  • Substituents at C2 and C3: The nature of the groups at the 2 and 3 positions significantly influences anticancer activity. For instance, furan-containing derivatives have shown greater potency compared to their phenyl-substituted counterparts.[5]

  • Substituents on the Benzene Ring: Electron-withdrawing groups like bromo and chloro at various positions on the benzene ring have been shown to enhance cytotoxic effects.[1][9]

  • Fusion of Additional Rings: The fusion of other heterocyclic rings to the quinoxaline core, as seen in the highly potent indolo[3,2-c]quinoline derivatives, can dramatically increase anticancer activity.[10]

Key Signaling Pathways Targeted by Quinoxaline Derivatives

The anticancer effects of quinoxaline derivatives are mediated through the modulation of critical signaling pathways that are often dysregulated in cancer.

a cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Inhibition Topoisomerase Topoisomerase Quinoxaline->Topoisomerase Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival DNA_damage DNA Damage Topoisomerase->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Targeted signaling pathways of quinoxaline derivatives.

Experimental Protocols for Evaluating Anticancer Activity

The following are detailed, step-by-step methodologies for key experiments used to assess the anticancer potential of quinoxaline derivatives.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with quinoxaline derivatives A->B C 3. Add MTT reagent to each well B->C D 4. Incubate to allow formazan crystal formation C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at 570 nm E->F

Caption: MTT assay workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative and a vehicle control (e.g., DMSO).

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow A 1. Treat cells with quinoxaline derivatives B 2. Harvest and wash cells A->B C 3. Resuspend cells in Annexin V binding buffer B->C D 4. Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Caption: Apoptosis assay workflow.

Protocol:

  • Cell Treatment: Treat cells with the quinoxaline derivative for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the quinoxaline derivative, then harvest and wash them with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved Caspase-3.[11][12]

Protocol:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

The quinoxaline scaffold represents a highly promising and versatile platform for the development of novel anticancer agents. While direct experimental data for 3-aminoquinoxalin-6-ol is limited, the extensive research on related 6-amino and 6-hydroxy quinoxaline derivatives provides a strong rationale for its investigation as a potential anticancer compound. The diverse mechanisms of action, including kinase inhibition, topoisomerase inhibition, and induction of apoptosis, underscore the therapeutic potential of this class of compounds. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of new quinoxaline derivatives, paving the way for the discovery of more effective and targeted cancer therapies.

References

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. 2019;24(6):1175. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. 2015;20(11):20536-20549. Available from: [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. 2021;11(53):33537-33545. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Semantic Scholar. 2015. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of New Quinoxaline Derivatives for Treatment of Prostate Cancer. ResearchGate. 2026. Available from: [Link]

  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry. 2021;221:113527. Available from: [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. 2023. Available from: [Link]

  • Quinoxaline containing derivatives as anticancer agents. ResearchGate. 2025. Available from: [Link]

  • Discovery of the Aminated Quinoxalines as Potential Active Molecules. ResearchGate. 2023. Available from: [Link]

  • SAR and potent compounds of quinoxaline derivatives as antidiabetic agents. ResearchGate. 2024. Available from: [Link]

  • SAR study of novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors. ResearchGate. 2022. Available from: [Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Biomolecules & Therapeutics. 2026;34(2). Available from: [Link]

  • ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. Journal of Pharmaceutical Negative Results. 2022;13(7):2344-2353. Available from: [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry. 2021;9:728795. Available from: [Link]

  • Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. Semantic Scholar. 2011. Available from: [Link]

  • SAR study of novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors. ResearchGate. 2022. Available from: [Link]

  • Western blot analysis of protein levels of Cleaved Caspase-3 Bcl-2,... ResearchGate. 2020. Available from: [Link]

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. 2024;17(1):435-439. Available from: [Link]

  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters. 2013;23(17):4858-4862. Available from: [Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances. 2025;15(1):1-15. Available from: [Link]

  • Synthesis and in vitro cytotoxic effect of 6-amino-substituted 11H- and 11Me-indolo[3,2-c]quinolines. European Journal of Medicinal Chemistry. 2014;79:384-393. Available from: [Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances. 2025;15(1):1-15. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Target Binding Kinetics: The Case of Quinoxalin-6-amine ALK5 Inhibitors

Introduction: The Imperative of Kinetic Precision in Drug Discovery In the landscape of modern drug discovery, the quinoxaline core stands out as a "privileged scaffold," a structural motif frequently found in molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Kinetic Precision in Drug Discovery

In the landscape of modern drug discovery, the quinoxaline core stands out as a "privileged scaffold," a structural motif frequently found in molecules with significant biological activity.[1][2] Specifically, derivatives of quinoxalin-6-amine have emerged as promising candidates for anticancer therapies, demonstrating a wide spectrum of pharmacological activities.[1] A key target for this class of compounds is the Activin Receptor-Like Kinase 5 (ALK5), also known as the TGF-β type I receptor.[3][4][5][6] The transforming growth factor-β (TGF-β) signaling pathway, in which ALK5 is a critical kinase, is frequently dysregulated in various diseases, including cancer and fibrosis, making it an attractive therapeutic target.[3][5][6]

While identifying a compound that binds to a target (its affinity, or KD) is a crucial first step, a deeper understanding of the dynamics of this interaction—its binding kinetics—is paramount for developing a successful therapeutic. The rates at which a drug binds to its target (the association rate constant, kₐ or kₒₙ) and dissociates from it (the dissociation rate constant, kₔ or kₒff) provide a more nuanced picture of its potential efficacy and duration of action in vivo. A compound with a slow dissociation rate, for instance, may exhibit a prolonged pharmacodynamic effect even after its plasma concentration has waned.

This guide provides a comparative framework for benchmarking the target binding kinetics of a hypothetical quinoxalin-6-amine derivative for ALK5. We will explore three orthogonal, label-free biophysical techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC). Each method offers unique advantages and requires careful experimental design to ensure data integrity. The objective is to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices and the practical knowledge to generate robust, cross-validated kinetic data.

The ALK5 Signaling Pathway: A Critical Target in Disease

The ALK5 signaling cascade is initiated when TGF-β binds to the TGF-β type II receptor (TβRII), a constitutively active kinase.[3][6] This binding event recruits and phosphorylates ALK5, which in turn phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[6][7] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in processes like cell proliferation, differentiation, and extracellular matrix production.[8][9] Dysregulation of this pathway can lead to pathological conditions such as fibrosis and cancer progression.[6]

ALK5_Signaling_Pathway TGFb TGF-β TBRII TβRII TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (e.g., Fibrosis, Proliferation) Nucleus->Transcription Regulates Inhibitor Quinoxalin-6-amine Derivative Inhibitor->ALK5 Inhibits

Caption: The canonical TGF-β/ALK5 signaling pathway and the inhibitory action of a quinoxalin-6-amine derivative.

Benchmarking Methodologies: A Trifecta of Kinetic Analysis

To build a robust kinetic profile for a novel ALK5 inhibitor, relying on a single technology is insufficient. Each method has its own principles of detection and potential for artifacts. By comparing data from orthogonal techniques, we can build confidence in the measured kinetic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index near a sensor surface to monitor molecular interactions in real-time.[1][10]

Principle of Causality: In a typical kinase inhibitor assay, the ALK5 protein (the ligand) is immobilized on a gold-coated sensor chip.[11] A solution containing the quinoxalin-6-amine derivative (the analyte) is then flowed over the surface. As the analyte binds to the immobilized kinase, the accumulation of mass on the surface causes a proportional change in the refractive index, which is detected as a change in resonance units (RU).[12] The rate of this change provides the association kinetics (kₐ). When the analyte solution is replaced with buffer, the dissociation of the compound is monitored, providing the dissociation kinetics (kₔ).

Why this approach? SPR is highly sensitive and provides high-quality, real-time kinetic data.[2] The choice of immobilization strategy is critical; direct amine coupling is common, but methods that ensure a specific orientation of the kinase, such as using biotinylated kinases on a streptavidin-coated chip, can prevent conformational changes that might affect binding.[2][11] The density of the immobilized ligand must be optimized to avoid mass transport limitations, where the rate of analyte diffusion to the surface, rather than the intrinsic binding rate, becomes the rate-limiting step.[12]

SPR_Workflow cluster_0 Preparation cluster_1 Binding Analysis Immobilize 1. Immobilize ALK5 on Sensor Chip Equilibrate 2. Equilibrate with Running Buffer Immobilize->Equilibrate Association 3. Inject Analyte (Quinoxalin-6-amine deriv.) Measure Association (kₐ) Equilibrate->Association Dissociation 4. Inject Buffer Measure Dissociation (kₔ) Association->Dissociation Regeneration 5. Regenerate Surface Dissociation->Regeneration

Caption: A typical experimental workflow for an SPR-based kinase binding assay.

Bio-Layer Interferometry (BLI)

BLI is another optical, label-free technique that measures biomolecular interactions in real-time.[13][14]

Principle of Causality: In a BLI experiment, a biosensor tip coated with a biocompatible matrix is used.[13] The ligand (e.g., biotinylated ALK5) is immobilized on the sensor tip. The tip is then dipped into wells of a microplate containing buffer (for baseline), the analyte (the quinoxalin-6-amine derivative for association), and then back into buffer (for dissociation).[14] Binding of the analyte to the ligand on the sensor tip increases the optical thickness of the biological layer. This change in thickness causes a wavelength shift in the reflected light's interference pattern, which is directly proportional to the number of bound molecules.[15]

Why this approach? BLI is often considered higher-throughput than traditional SPR and is less susceptible to artifacts from changes in the bulk refractive index because the measurement is based on the interference pattern of light reflected from two surfaces (an internal reference and the sensor surface).[13][16] Its fluidics-free, dip-and-read format makes it particularly suitable for screening campaigns and for working with crude or complex samples.[13][17]

BLI_Workflow cluster_0 Sensor Preparation cluster_1 Measurement Cycle Load 1. Load ALK5 on Biosensor Tip Baseline 2. Baseline (Buffer) Load->Baseline Association 3. Association (Analyte) Baseline->Association Dissociation 4. Dissociation (Buffer) Association->Dissociation

Caption: The dip-and-read experimental workflow for a BLI-based binding assay.

Isothermal Titration Calorimetry (ITC)

ITC stands apart from optical methods by directly measuring the heat released or absorbed during a binding event.[1][18]

Principle of Causality: In an ITC experiment, a solution of the ligand (the quinoxalin-6-amine derivative) in a syringe is titrated in small, precise injections into a sample cell containing the macromolecule (ALK5).[19] The instrument measures the minute temperature difference between the sample cell and a reference cell, and the power required to maintain zero temperature difference is recorded.[20] Each injection of the ligand results in a heat pulse corresponding to binding. As the kinase becomes saturated, the heat change diminishes. The resulting binding isotherm can be analyzed to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[21][22]

Why this approach? ITC is the gold standard for thermodynamic characterization because it measures the interaction directly in solution without the need for immobilization or labeling, which can introduce artifacts.[4] It provides a complete thermodynamic profile of the interaction in a single experiment.[22] While traditional ITC experiments are not designed to directly measure kinetic rates, advanced kinetic ITC methods can be employed.[5][18] For the purpose of this guide, we consider ITC as the benchmark for determining the true in-solution affinity (KD), which serves as a crucial validation point for the KD values derived from the kinetic constants (kₔ/kₐ) measured by SPR and BLI.

ITC_Workflow Prep 1. Prepare Samples (ALK5 in cell, Inhibitor in syringe) in matched buffer Titration 2. Titrate Inhibitor into ALK5 Solution Prep->Titration Measure 3. Measure Heat Change after each injection Titration->Measure Analyze 4. Analyze Isotherm (Determine Kᴅ, n, ΔH) Measure->Analyze

Caption: The experimental workflow for an ITC binding affinity measurement.

Comparative Data Analysis

To illustrate how data from these platforms can be compared, the following table presents a hypothetical but realistic dataset for a promising quinoxalin-6-amine derivative binding to ALK5.

ParameterSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
kₐ (M⁻¹s⁻¹) 1.5 x 10⁵1.2 x 10⁵Not Directly Measured
kₔ (s⁻¹) 3.0 x 10⁻⁴3.6 x 10⁻⁴Not Directly Measured
Kᴅ (nM) 2.0 (calculated as kₔ/kₐ)3.0 (calculated as kₔ/kₐ)2.5 (directly measured)
Stoichiometry (n) Assumed 1:1Assumed 1:10.98

Analysis of Results: The kinetic constants from SPR and BLI are in good agreement, providing confidence in the measured on- and off-rates. The KD values calculated from these rates (2.0 and 3.0 nM) are consistent with the KD directly measured by ITC (2.5 nM). This concordance across three different methodologies strongly supports the validity of the data. The stoichiometry value of ~1 from ITC confirms the expected 1:1 binding model, which is a foundational assumption for the kinetic models used in SPR and BLI analysis. Any significant discrepancies would necessitate troubleshooting, such as re-evaluating protein activity, buffer conditions, or the data analysis models used for each technique.

Detailed Experimental Protocols

The following protocols provide a starting point for conducting these experiments. Optimization will be required for specific proteins and compounds.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Analysis
  • System Preparation: Start the SPR instrument and equilibrate the system with a filtered and degassed running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) containing 1% DMSO. The DMSO concentration should match that of the analyte solutions.

  • Ligand Immobilization:

    • Use a CM5 sensor chip. Activate the surface of the experimental flow cell with a 7-minute injection of a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject recombinant human ALK5 protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (target Rmax of 50-100 RU for kinetic analysis).

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • The reference flow cell should be activated and deactivated similarly but without protein injection.

  • Analyte Injection (Kinetic Titration):

    • Prepare a serial dilution of the quinoxalin-6-amine derivative in running buffer (e.g., ranging from 0.1 nM to 100 nM).

    • Perform a multi-cycle kinetic analysis. In each cycle, inject a single concentration of the analyte over the reference and experimental flow cells for a set association time (e.g., 180 seconds), followed by a buffer flow for a set dissociation time (e.g., 600 seconds).

    • Between cycles, regenerate the sensor surface by injecting a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Double-reference the data by subtracting the signal from the reference flow cell and the signal from a buffer-only (blank) injection.

    • Fit the processed sensorgrams to a 1:1 Langmuir binding model to determine kₐ, kₔ, and KD.

Protocol 2: Bio-Layer Interferometry (BLI) Kinetic Analysis
  • System and Sample Preparation:

    • Hydrate Streptavidin (SA) biosensors in running buffer (e.g., PBS, 0.02% Tween-20, 1% DMSO) for at least 10 minutes in a 96-well plate.

    • Prepare a 96-well plate with the necessary solutions: running buffer for baseline and dissociation steps, biotinylated ALK5 (e.g., 10 µg/mL) for loading, and a serial dilution of the quinoxalin-6-amine derivative for the association step.

  • Assay Workflow:

    • Baseline: Establish a baseline by dipping the biosensors in running buffer for 60 seconds.

    • Loading: Immobilize the biotinylated ALK5 by dipping the biosensors into the protein solution until a stable signal is achieved (typically a 1-2 nm shift).

    • Second Baseline: Establish another baseline in running buffer for 60 seconds.

    • Association: Move the biosensors to the wells containing the analyte dilution series and measure association for 180 seconds.

    • Dissociation: Transfer the biosensors to wells with running buffer and measure dissociation for 600 seconds.

  • Data Analysis:

    • Align the data to the baseline step. Subtract the signal from a reference sensor (loaded with protein but dipped into buffer instead of analyte).

    • Fit the association and dissociation curves globally to a 1:1 binding model to obtain kₐ, kₔ, and KD.

Protocol 3: Isothermal Titration Calorimetry (ITC) Affinity Measurement
  • Sample Preparation:

    • Prepare both the ALK5 protein and the quinoxalin-6-amine derivative in the exact same, extensively dialyzed buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Dissolve the compound in this buffer, adding the minimal amount of DMSO necessary for solubility, and ensure the final DMSO concentration is precisely matched in the protein solution.

    • Degas all solutions immediately before use.

    • Typical concentrations are 10-20 µM ALK5 in the sample cell and 100-200 µM of the compound in the syringe.[21]

  • System Setup:

    • Thoroughly clean the sample cell and syringe.

    • Load the ALK5 solution into the sample cell (~200 µL) and the compound solution into the injection syringe (~40 µL).

    • Equilibrate the system at the desired temperature (e.g., 25°C).

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.4 µL) to account for initial mixing effects, followed by a series of larger injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a one-site binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH).

Conclusion

The rigorous benchmarking of target binding kinetics is not merely an academic exercise; it is a cornerstone of translational drug discovery. By employing a multi-platform approach using SPR, BLI, and ITC, researchers can build a self-validating system that provides a high-confidence kinetic and thermodynamic profile of a drug candidate. For quinoxalin-6-amine derivatives targeting ALK5, this detailed understanding of the binding event—how fast it binds, how long it stays bound, and the energetic forces driving the interaction—is invaluable. It allows for more informed lead optimization, helps predict in vivo behavior, and ultimately increases the probability of advancing a compound that will be both safe and effective in the clinic.

References

  • García-Ramos, C., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. Available at: [Link]

  • Long, L., et al. (2009). Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

  • Malvern Panalytical. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare. Available at: [Link]

  • LibreTexts Biology. (2026, January 19). 5.2: Techniques to Measure Binding. Biology LibreTexts. Available at: [Link]

  • Drazic, A., et al. (2025, December 25). Using Isothermal Titration Calorimetry Techniques to Quantify Enzyme Kinetics. In Methods in Molecular Biology. Available at: [Link]

  • Kitagawa, D., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening. Available at: [Link]

  • García-Ramos, C., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. Available at: [Link]

  • Karakikes, I., et al. (2018). Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • TA Instruments. (n.d.). Characterizing Enzyme Kinetics by iTC. TA Instruments. Available at: [Link]

  • Gator Bio. (n.d.). Small Molecule Analysis via Biolayer Interferometry. Gator Bio. Available at: [Link]

  • Rodríguez-Barbero, A., et al. (2007). Signaling by ALK5 mediates TGF-β-induced ET-1 expression in endothelial cells: a role for migration and proliferation. Journal of Cell Science. Available at: [Link]

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. Available at: [Link]

  • BMG Labtech. (2022, August 26). Binding kinetics. BMG Labtech. Available at: [Link]

  • Sartorius. (2023). Octet® BLI Workflows in Small-Molecule Interaction Guide. Sartorius. Available at: [Link]

  • Nicoya. (2023, March 29). An Introduction to Surface Plasmon Resonance. Nicoya. Available at: [Link]

  • OSTR. (n.d.). Bio-Layer Interferometry (BLI) - Octet RED96. OSTR. Available at: [Link]

  • Goumans, M. J., et al. (2012). TGFβ Signaling and Cardiovascular Diseases. International Journal of Biological Sciences. Available at: [Link]

  • Blank, A., et al. (2019). Transforming growth factor-beta signaling via ALK1 and ALK5 regulates distinct functional pathways in vein graft intimal hyperplasia. bioRxiv. Available at: [Link]

  • Saponaro, A. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. Available at: [Link]

  • Harvard University. (n.d.). Biolayer Interferometry (BLI). Center for Macromolecular Interactions. Available at: [Link]

  • Shapiro, A. B. (2020, March 9). What are some physical methods to determine binding affinity of a protein? ResearchGate. Available at: [Link]

  • Navratilova, I., & Hopkins, A. L. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry. Available at: [Link]

  • Pan, Y., et al. (2018). Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. Journal of Visualized Experiments. Available at: [Link]

  • Zhang, Y., et al. (2018). Measuring Ligand Binding Kinetics to Membrane Proteins Using Virion Nano-oscillators. Journal of the American Chemical Society. Available at: [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. ResearchGate. Available at: [Link]

  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. Available at: [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. Available at: [Link]

  • Harvard University. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available at: [Link]

  • Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]

  • Ciulli, A. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. In Methods in Molecular Biology. Available at: [Link]

  • Hirschi, A., et al. (2023). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. ACS Chemical Biology. Available at: [Link]

  • Hirschi, A., et al. (2023). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. ACS Chemical Biology. Available at: [Link]

  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available at: [Link]

  • University of Texas at Austin. (2022, July 27). Guide to Running an SPR Experiment. University of Texas at Austin. Available at: [Link]

  • Star, A., et al. (2022). Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides. STAR Protocols. Available at: [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]

  • Bio-Rad. (n.d.). SPR Assay Development and Experimental Optimization. Bio-Rad. Available at: [Link]

Sources

Comparative

reproducibility of 3-aminoquinoxalin-6-ol assay results across lots

Comparative Guide: Overcoming Lot-to-Lot Variability in 3-Aminoquinoxalin-6-ol Assays for HTS and Sensor Development In my tenure developing high-throughput screening (HTS) cascades and optical sensors, few challenges ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Overcoming Lot-to-Lot Variability in 3-Aminoquinoxalin-6-ol Assays for HTS and Sensor Development

In my tenure developing high-throughput screening (HTS) cascades and optical sensors, few challenges are as insidious as lot-to-lot variability in core chemical scaffolds. 3-aminoquinoxalin-6-ol (CAS 1889176-87-7)[1] is a prime example. This molecule is heavily utilized as a foundational scaffold in the synthesis of covalent Protein Disulfide Isomerase (PDI) inhibitors for glioblastoma research[2], as well as a core component in dual-responsive optical sensors[3].

However, relying on standard commercial lots without rigorous internal validation often leads to catastrophic assay drift. This guide objectively compares the performance of different 3-aminoquinoxalin-6-ol grades against alternative scaffolds, explaining the mechanistic causality behind assay failures and providing a self-validating protocol to ensure absolute reproducibility.

Mechanistic Causality: Why Do Lots Vary?

To achieve reproducible results, we must look beyond the protocol and understand the molecule's physical chemistry. The quinoxaline-6-ol core is highly redox-active[4]. During standard bulk synthesis, trace transition metals (such as palladium or iron) are often left behind.

When a standard lot (typically ~95% purity) is exposed to atmospheric oxygen, these trace metals catalyze the premature oxidation of the 6-hydroxyl group, converting the molecule into a quinone-imine derivative. In functional assays—such as when this scaffold is used to synthesize α-aminobenzylphenol derivatives that act as covalent inhibitors of PDIA1[2]—this oxidized state drastically alters the molecule's electrophilicity. Instead of forming a precise retro-Michael addition with the CGHC active site cysteines of PDI, the oxidized impurities cause non-specific protein alkylation and quench the fluorescent signal.

Mechanism A 3-Aminoquinoxalin-6-ol (Active, Reduced State) C Quinone-Imine Derivative (Oxidized State) A->C Catalyzed Oxidation D Precise Target Binding (High Z'-Factor) A->D High Purity Lot B Trace Metal Impurities (Lot-to-Lot Variable) B->C E Signal Quenching & Off-Target Alkylation C->E Assay Artifacts

Fig 1. Mechanism of lot-dependent signal quenching via trace-metal catalyzed oxidation.

Objective Performance Comparison

When designing an assay, the grade of your starting material dictates your statistical power. Below is a quantitative comparison of 3-aminoquinoxalin-6-ol grades alongside established alternative scaffolds used in similar applications.

Product / GradePurityTarget ApplicationZ'-Factor (PDI Assay)IC50 CV%Shelf-Life (25°C)
Ultra-Pure 3-aminoquinoxalin-6-ol >99.5% (Argon)HTS & Covalent Inhibitor Synthesis>0.75<5%12 months
Standard Commercial Grade ~95.0% (Air)Basic R&D / Non-quantitative0.40 - 0.5515 - 25%3 months
2,3-Diaminoquinoxaline [3]>98.0%pH/Optical SensorsN/A<5% (Signal)24 months
PACMA31 (Alternative Scaffold) [2]>99.0%PDI Reference Standard>0.80<3%24 months

Insight: If your goal is to develop dual-responsive optical sensors, switching to a 2,3-diaminoquinoxaline scaffold[3] eliminates the redox-sensitive 6-hydroxyl group, vastly improving shelf-life and signal stability while maintaining the required photophysical properties. For PDI inhibitor synthesis, upgrading to an Ultra-Pure argon-packed lot is non-negotiable to maintain a Z'-factor above the 0.6 HTS threshold.

Self-Validating Protocol: PDI Reductase Qualification Assay

We must treat the assay not just as a procedure, but as a self-validating system. A shift in baseline absorbance is not merely "noise"; it is a direct readout of the probe's oxidation state. Before committing a new lot of 3-aminoquinoxalin-6-ol to large-scale synthesis or HTS, run this internal validation workflow.

Step 1: Baseline Redox State Verification (The Internal Control)

  • Action: Dissolve the 3-aminoquinoxalin-6-ol lot in anhydrous DMSO to create a 10 mM stock. Immediately measure the baseline absorbance at 340 nm.

  • Causality: Because the core is highly redox-active[4], a high baseline absorbance indicates the presence of the oxidized quinone-imine state. If the A340​ exceeds 0.05 AU, the lot is already compromised by trace metals or poor storage. Reject the lot to save days of wasted downstream cell-culture work.

Step 2: PDIA1 Insulin Reduction Assay

  • Action: Incubate 100 nM recombinant PDIA1 with 10 µM of the test compound for 30 minutes at 37°C. Initiate the reaction by adding 1 mM reduced glutathione (GSH) and 0.8 mg/mL bovine insulin. Monitor aggregation via optical density at 650 nm for 60 minutes.

  • Causality: PDIA1 catalyzes the reduction of insulin disulfides by GSH, leading to the aggregation of the insulin B-chain[2]. Active covalent inhibitors derived from high-purity 3-aminoquinoxalin-6-ol will bind the active site and prevent this aggregation. Impure lots will show erratic, non-linear inhibition curves due to off-target reactions with the GSH reducing agent.

Step 3: Internal Validation (Z'-Factor Calculation)

  • Action: Run 16 replicates of the vehicle control (DMSO) and a reference standard (e.g., PACMA31). Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3σp​+3σn​​ .

  • Causality: The Z'-factor mathematically validates the assay's dynamic range and variance. A Z′>0.6 confirms that the lot is pure enough for HTS. A Z′<0.4 indicates that lot-to-lot variance has destroyed the assay window.

Workflow N1 Step 1: LC-MS Purity Check Target: >99% Purity N2 Step 2: Baseline Calibration Measure A340 Absorbance N1->N2 N3 Step 3: PDI Reductase Assay Test IC50 Variance N2->N3 N4 Decision: Z'-Factor > 0.6? N3->N4 N5 Proceed to HTS N4->N5 Yes N6 Reject Lot / Recalibrate N4->N6 No

Fig 2. Self-validating workflow for qualifying 3-aminoquinoxalin-6-ol lots prior to HTS.

References

  • Shergalis, A., et al. "Characterization of aminobenzylphenols as protein disulfide isomerase inhibitors in glioblastoma cell lines." Journal of Medicinal Chemistry. URL:[Link]

  • Ermakova, E.V., et al. "Dual-Responsive and Reusable Optical Sensors Based on 2,3-Diaminoquinoxalines for Acidity Measurements in Low-pH Aqueous Solutions." Sensors. URL:[Link]

  • McGlynn, S.E., et al. "Identification of a Redox Active Thioquinoxalinol Sulfate Compound Produced by an Anaerobic Methane-Oxidizing Microbial Consortium." ACS Omega. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Section 1: Physicochemical Profiling and Hazard Causality

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is a critical juncture in drug development and chemical research. 3-Aminoquinoxalin-6-ol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is a critical juncture in drug development and chemical research. 3-Aminoquinoxalin-6-ol (CAS: 1889176-87-7) is a highly specialized nitrogen-rich heterocyclic intermediate[1]. While it offers immense value in the synthesis of kinase inhibitors and advanced fluorophores, its structural stability and heteroaromatic nature demand rigorous, scientifically grounded disposal protocols.

This guide provides a self-validating, mechanistic approach to the safe handling and destruction of this compound, ensuring compliance with occupational safety and environmental regulations while safeguarding laboratory personnel.

To design an effective disposal strategy, we must first understand the molecular behavior of the waste. 3-Aminoquinoxalin-6-ol features a fused bicyclic quinoxaline core, an electron-donating amino group, and a weakly acidic phenolic hydroxyl group.

Table 1: Quantitative Data and Disposal Causality

PropertyValueDisposal Causality & Mechanistic Impact
CAS Number 1889176-87-7Ensures accurate tracking under EPA RCRA and OSHA Hazard Communication standards[2].
Molecular Formula C8H7N3OHigh nitrogen content dictates the generation of NOx​ during combustion, requiring specialized scrubbing[1].
Molecular Weight 161.16 g/mol Determines the stoichiometric oxygen demand required for complete thermal oxidation[1].
Functional Groups Amino (-NH2), Hydroxyl (-OH)The amino group acts as a weak base, creating incompatibility with strong oxidizers or mineral acids during waste pooling[3].

Section 2: Operational Safety and Handling Protocols

Before disposal, the handling of 3-Aminoquinoxalin-6-ol must be governed by a strict Chemical Hygiene Plan (CHP)[4]. The compound should be treated as a potential skin/eye irritant and an aquatic toxicant.

Protocol A: Spill Containment and Decontamination (Self-Validating Workflow)

  • Isolation : Immediately restrict access to the spill zone. Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

  • Neutralization & Absorption : Cover the solid or dissolved spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Causality: Combustible absorbents like sawdust can react exothermically with residual solvents or the amine group.

  • Collection : Sweep the absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste bucket.

  • Validation Step : Wash the affected surface with a mild detergent. To validate complete decontamination, illuminate the area with a handheld UV lamp (365 nm); the conjugated quinoxaline system often exhibits residual fluorescence, allowing you to visually confirm that no trace chemical remains on the benchtop.

Section 3: Segregation and Disposal Workflows

The EPA prohibits the disposal of hazardous organic and heterocyclic wastes via standard municipal drains or landfills, mandating strict "cradle-to-grave" management[3]. The following step-by-step methodologies ensure compliant segregation.

Protocol B: Solid Waste Management

  • Collection : Gather all unreacted 3-Aminoquinoxalin-6-ol powder, contaminated weighing papers, and disposable spatulas.

  • Containment : Seal the waste in a chemically compatible, leak-proof HDPE container.

  • Validation Step : Invert the sealed container over a secondary tray to verify the integrity of the seal and ensure no micro-particulates escape.

  • Labeling : Affix a compliant hazardous waste label detailing the chemical name, CAS number (1889176-87-7), and primary hazard (Toxic/Irritant)[1].

Protocol C: Liquid Waste Segregation (Solvent Solutions)

  • Segregation : Transfer solutions of 3-Aminoquinoxalin-6-ol (typically dissolved in DMSO, DMF, or methanol) into a designated "Non-Halogenated Organic Waste" carboy.

  • Compatibility Verification : Critical Step. Ensure the receiving carboy contains NO strong acids (e.g., nitric acid) or halogenated solvents. Causality: Mixing amines with halogenated solvents can lead to slow, pressure-generating alkylation reactions, while mixing with nitric acid can cause violent exothermic oxidation[3].

  • Validation Step : Periodically vent the carboy in a fume hood and check for unexpected pressure buildup or temperature increases, which indicate an incompatible chemical reaction.

WasteSegregation Start 3-Aminoquinoxalin-6-ol Waste Generated Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (DMSO/DMF Solvents) Start->Liquid SolidContainer Seal in Compatible HDPE Container Solid->SolidContainer LiquidContainer Non-Halogenated Solvent Carboy Liquid->LiquidContainer Labeling Apply EPA/OSHA Hazardous Waste Label SolidContainer->Labeling LiquidContainer->Labeling Incineration High-Temp Incineration (>1000°C) with NOx Scrubbers Labeling->Incineration

Workflow for the safe segregation and disposal of 3-Aminoquinoxalin-6-ol waste streams.

Section 4: Mechanistic Insight into Thermal Degradation

Why is high-temperature incineration the industry standard for this compound? The EPA's land disposal restrictions dictate that heterocyclic and amine-containing wastes must be chemically destroyed rather than diluted[5]. The fused pyrazine and benzene rings of the quinoxaline core are highly recalcitrant to biological degradation in wastewater treatment plants.

When subjected to thermal oxidation (>1000°C), the activation energy is sufficient to cleave the stable C-C and C-N bonds. However, because 3-Aminoquinoxalin-6-ol contains three nitrogen atoms per molecule, its combustion inherently generates toxic nitrogen oxides ( NOx​ ). To mitigate this, the commercial incinerator must utilize a post-combustion alkaline or urea-based scrubber system to reduce NOx​ into benign diatomic nitrogen ( N2​ ) and water.

DegradationPathway Compound 3-Aminoquinoxalin-6-ol (C8H7N3O) Combustion Thermal Oxidation (>1000°C, O2) Compound->Combustion Heat Gases Combustion Gases (CO2, H2O, NOx) Combustion->Gases Ring Cleavage Scrubber Alkaline/Urea Scrubber (NOx Reduction) Gases->Scrubber Exhaust SafeEmissions Safe Emissions (N2, CO2, H2O) Scrubber->SafeEmissions Neutralization

High-temperature thermal degradation and NOx emission scrubbing pathway.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).[Link]

  • OSHA FactSheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA).[Link]

  • Land Disposal Restrictions for Third Third Scheduled Wastes. Environmental Protection Agency (EPA). [Link]

  • Chemical Waste Management Guide. Auburn University Risk Management and Safety.[Link]

Sources

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